n-Propyl acrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 3.64x10+2 mg/l at 25 °c(est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32620. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
propyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5-8-6(7)4-2/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXMTCDJUBJHQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24979-82-6 | |
| Record name | Propyl acrylate polymer | |
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DSSTOX Substance ID |
DTXSID6061288 | |
| Record name | 2-Propenoic acid, propyl ester | |
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Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
| Record name | 2-Propenoic acid, propyl ester | |
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Boiling Point |
122 °C, BP: 63 °C at 100 mm Hg | |
| Record name | n-Propyl Acrylate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5443 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
14.5 [mmHg] | |
| Record name | 2-Propenoic acid, propyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
925-60-0, 24979-82-6 | |
| Record name | Propyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propyl acrylate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, propyl ester, homopolymer | |
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| Record name | n-Propyl acrylate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32620 | |
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| Record name | 2-Propenoic acid, propyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, propyl ester | |
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| Record name | Propyl acrylate | |
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| Record name | PROPYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T23G14902U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | n-Propyl Acrylate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5443 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
n-Propyl acrylate chemical properties and structure
An In-depth Technical Guide to n-Propyl Acrylate: Chemical Properties and Structure
Introduction
This compound (also known as propyl prop-2-enoate) is an organic compound and the ester of acrylic acid and n-propanol.[1] It is a colorless liquid that is utilized as a monomer in the synthesis of polymers for various industrial applications.[2][3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and polymerization of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure
This compound consists of a propyl group attached to an acrylate functional group. The molecular formula is C₆H₁₀O₂.[4]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₂ | [4] |
| Molecular Weight | 114.14 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 122 °C at 1 atm; 43-44 °C at 40 mmHg | [2][4] |
| Melting Point | -65 °C | [1] |
| Density | 0.92 g/cm³ | [2] |
| Flash Point | 24 °C (75 °F) | [2] |
| Vapor Pressure | 14.5 mmHg at 25 °C | [4][5] |
| Solubility in Water | Immiscible | [2][3] |
| Refractive Index | 1.4123 | [2] |
| log Kow (Octanol/Water) | 1.71 (estimated) | [6] |
Safety and Hazards
This compound is a flammable liquid and vapor.[2] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[2][7] It is incompatible with oxidizing agents.[2] Due to its tendency to polymerize, commercial preparations are often stabilized with inhibitors like 4-methoxyphenol.[1][2]
| Hazard Statement | Description | Reference(s) |
| H226 | Flammable liquid and vapor | [4] |
| H315 | Causes skin irritation | [4] |
| H319 | Causes serious eye irritation | [4] |
| H335 | May cause respiratory irritation | [6] |
Synthesis of this compound
This compound can be synthesized via the esterification of acrylic acid with n-propanol or by the transesterification of methyl acrylate with n-propanol.[1][4][6] The reaction is typically catalyzed by an acid such as p-toluenesulfonic acid.[8]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis from Acrylic Acid and 1-Propanol
The following is a representative experimental protocol for the synthesis of this compound:
-
Reactants: A reaction mixture is prepared with acrylic acid (1.0 mmol), 1-propanol (3.0 mmol), and p-toluenesulfonic acid (0.1 equivalent) as a catalyst.[8]
-
Reaction Conditions: The mixture is heated at 60 °C for 24 hours.[8]
-
Work-up:
-
The reaction is cooled to room temperature and diluted with dichloromethane (15 mL).[8]
-
The organic phase is washed with a cold 10% sodium hydroxide solution (2 x 8 mL) and then with a cold saturated sodium chloride solution (1 x 8 mL).[8]
-
The organic phase is dried over magnesium sulfate, filtered, and the solvent is removed.[8]
-
-
Purification: The final product, this compound, is purified by distillation at 70 °C, yielding a colorless oil.[8]
Polymerization of this compound
A primary application of this compound is its use as a monomer for producing polymers and copolymers.[2][3] These polymers are used in coatings, adhesives, textiles, and leather finishes.[2] The polymerization of acrylates typically proceeds via a free-radical mechanism, which involves initiation, propagation, and termination steps.[9]
Caption: Free-radical polymerization mechanism.
Experimental Protocol: Atom Transfer Radical Polymerization (ATRP) of an Acrylate
While various methods exist, ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers. A general procedure for the ATRP of an acrylate like n-butyl acrylate, which can be adapted for this compound, is as follows:
-
Materials: The monomer (e.g., n-butyl acrylate) is purified by passing it through a column of basic aluminum oxide to remove inhibitors.[10] Other reagents include an initiator (e.g., ethyl 2-bromoisobutyrate), a catalyst (e.g., copper(I) bromide), a ligand (e.g., PMDETA), and a solvent (e.g., anisole).[10]
-
Reaction Setup: The monomer and solvent are added to a reaction flask and degassed. The initiator, ligand, and catalyst are then added sequentially, with degassing after each addition.[10]
-
Polymerization: The reaction mixture is heated in an oil bath (e.g., at 70 °C) to initiate polymerization.[10] The reaction progress is monitored by techniques such as gas chromatography.[10]
-
Termination and Purification: The reaction is stopped, and the resulting polymer is purified, for instance, by passing a solution of the product in a suitable solvent (like THF) through an alumina column to remove the catalyst.[10] The unreacted monomer is removed under vacuum.[10]
Applications
This compound is primarily used as a monomer in the production of emulsion and solution polymers.[2] These polymers find applications in:
-
Acrylic fibers[2]
References
- 1. Acrylate de propyle — Wikipédia [fr.wikipedia.org]
- 2. This compound, 95%, stab. with 0.1% 4-methoxyphenol 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | 925-60-0 [chemicalbook.com]
- 4. This compound | C6H10O2 | CID 13550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
A Guide to Laboratory-Scale Synthesis of n-Propyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary methods for the laboratory-scale synthesis of n-propyl acrylate. The document details two core synthetic strategies: direct esterification of acrylic acid with n-propanol and transesterification of a readily available acrylate ester with n-propanol. This guide is intended to equip researchers with the necessary information to select and perform the most suitable synthesis for their specific laboratory needs.
Introduction
This compound is a valuable monomer in the synthesis of various polymers and copolymers with applications in coatings, adhesives, textiles, and leather finishes.[1][2] Its synthesis in a laboratory setting is achievable through well-established chemical reactions. The choice between direct esterification and transesterification will depend on factors such as the availability of starting materials, desired purity, and reaction scale. This guide presents detailed experimental protocols, comparative data, and visual representations of the synthetic pathways to aid in this selection and execution process.
Synthetic Methods
The two most common and practical methods for the laboratory-scale synthesis of this compound are:
-
Direct Esterification: This method involves the acid-catalyzed reaction of acrylic acid with n-propanol. It is a straightforward and high-yielding approach.[3]
-
Transesterification: This method involves the reaction of an alkyl acrylate, typically methyl acrylate, with n-propanol in the presence of a catalyst. This is an equilibrium-driven reaction where the lower-boiling alcohol (methanol) is removed to drive the reaction to completion.[4]
Data Presentation: Comparison of Synthesis Methods
The following tables summarize the quantitative data associated with the laboratory-scale synthesis of this compound via direct esterification and transesterification.
Table 1: Direct Esterification of Acrylic Acid with n-Propanol
| Parameter | p-Toluenesulfonic Acid (PTSA) Catalysis | Sulfuric Acid Catalysis |
| Reactants | Acrylic Acid, n-Propanol | Acrylic Acid, n-Propanol |
| Catalyst | p-Toluenesulfonic Acid (PTSA) | Concentrated Sulfuric Acid |
| Molar Ratio (Acid:Alcohol) | 1:3[3] | Typically 1:excess |
| Catalyst Loading | 0.1 equivalents[3] | Catalytic amount |
| Reaction Temperature | 60°C[3] | Reflux |
| Reaction Time | 24 hours[3] | Varies (monitored by TLC) |
| Solvent | Neat (no solvent)[3] | n-Propanol (acts as solvent) |
| Yield | 98%[3] | High (typically >85%) |
| Work-up | Dilution with CH₂Cl₂, washing with 10% NaOH and saturated NaCl solution.[3] | Extraction with an organic solvent, washing with NaHCO₃ solution and brine. |
Table 2: Transesterification of Methyl Acrylate with n-Propanol
| Parameter | p-Toluenesulfonic Acid (PTSA) Catalysis |
| Reactants | Methyl Acrylate, n-Propanol |
| Catalyst | p-Toluenesulfonic Acid (PTSA) |
| Molar Ratio (Acrylate:Alcohol) | 1:excess (e.g., 2:1)[4] |
| Catalyst Loading | Catalytic amount |
| Reaction Temperature | Reflux (to remove methanol azeotrope) |
| Reaction Time | Several hours (monitored by methanol removal) |
| Key Feature | Removal of methanol/methyl acrylate azeotrope to drive equilibrium.[4] |
| Yield | High (typically 78-94% for similar esters)[5] |
| Work-up | Washing with water, drying, and fractional distillation.[4] |
Experimental Protocols
Method 1: Direct Esterification of Acrylic Acid with n-Propanol (PTSA Catalyst)
This protocol is based on a high-yield procedure reported in the literature.[3]
Materials:
-
Acrylic Acid (1.0 mmol)
-
n-Propanol (3.0 mmol)
-
p-Toluenesulfonic acid (PTSA) (0.1 equiv.)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium Hydroxide (NaOH) solution (cold)
-
Saturated Sodium Chloride (NaCl) solution (cold)
-
Magnesium Sulfate (MgSO₄)
-
Polymerization inhibitor (e.g., hydroquinone or 4-methoxyphenol (MEHQ))
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add acrylic acid (1.0 mmol), n-propanol (3.0 mmol), a small amount of a polymerization inhibitor, and p-toluenesulfonic acid (0.1 equiv.).
-
Heat the mixture at 60°C with stirring for 24 hours.[3]
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with dichloromethane (15 mL).
-
Transfer the mixture to a separatory funnel and wash with a cold 10% NaOH solution (2 x 8 mL) to remove unreacted acrylic acid and the PTSA catalyst.[3]
-
Wash the organic layer with a cold saturated NaCl solution (1 x 8 mL).[3]
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
The solvent can be removed under reduced pressure. The crude this compound can be purified by distillation. The boiling point of this compound is 122 °C at atmospheric pressure and 43-44 °C at 40 mmHg.[6][7]
Method 2: Transesterification of Methyl Acrylate with n-Propanol
This protocol is a representative procedure adapted from the synthesis of similar alkyl acrylates.[4][5]
Materials:
-
Methyl Acrylate
-
n-Propanol
-
p-Toluenesulfonic acid (PTSA) or another suitable catalyst
-
Polymerization inhibitor (e.g., hydroquinone)
-
Sodium bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a condenser
-
Receiving flask
-
Heating mantle with a stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine methyl acrylate, an excess of n-propanol (e.g., a 2:1 molar ratio of acrylate to alcohol), a catalytic amount of p-toluenesulfonic acid, and a polymerization inhibitor.
-
Set up a fractional distillation apparatus.
-
Heat the reaction mixture to reflux. The methanol formed during the reaction will form a low-boiling azeotrope with methyl acrylate, which will distill off.[4]
-
Continuously remove the methanol-methyl acrylate azeotrope to drive the reaction towards the formation of this compound. Monitor the reaction progress by observing the temperature at the distillation head and the amount of distillate collected.
-
Once the reaction is complete (indicated by the cessation of methanol distillation and a rise in the pot temperature), allow the reaction mixture to cool.
-
Wash the crude product with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and purify the this compound by vacuum distillation.
Mandatory Visualizations
The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis of this compound.
Caption: Direct esterification of acrylic acid with n-propanol.
References
- 1. This compound, 95%, stab. with 0.1% 4-methoxyphenol 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. US2833753A - Polymerization catalyst for acrylic monomers - Google Patents [patents.google.com]
- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound | C6H10O2 | CID 13550 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: n-Propyl Acrylate Physicochemical Identifiers
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical data for n-propyl acrylate, a monomer used in the synthesis of polymers for various applications, including coatings, adhesives, and textiles.
Physicochemical Data
The fundamental identifiers for this compound are its CAS (Chemical Abstracts Service) number and its molecular weight. These values are crucial for substance identification, chemical reactions, and safety management. The CAS number is a unique numerical identifier assigned to a single chemical substance.[1] The molecular weight is the mass of one mole of the substance, calculated from the atomic weights of its constituent atoms.
The data for this compound are summarized in the table below.
| Identifier | Value | Unit |
| CAS Number | 925-60-0 | N/A |
| Molecular Weight | 114.14 | g/mol |
| Molecular Formula | C6H10O2 | N/A |
Table 1: Core Physicochemical Identifiers for this compound. Data sourced from multiple chemical databases.[2][3][4][5][6]
Methodology for Determination
CAS Number Assignment: The CAS Registry Number® is assigned by the Chemical Abstracts Service, a division of the American Chemical Society. This process is administrative and based on the unique molecular structure of the compound. It does not involve an experimental protocol but rather a review of the substance's chemical identity to ensure a unique entry in the CAS REGISTRY® database.
Molecular Weight Calculation: The molecular weight of this compound (C6H10O2) is calculated based on the standard atomic weights of its constituent elements: Carbon (C), Hydrogen (H), and Oxygen (O).
-
Calculation: (6 * Atomic Weight of C) + (10 * Atomic Weight of H) + (2 * Atomic Weight of O)
-
Using standard atomic weights (C ≈ 12.011 u, H ≈ 1.008 u, O ≈ 15.999 u), the molecular weight is determined to be approximately 114.14 g/mol .[2][4][5] This is a theoretical calculation and does not require a specific experimental protocol, though techniques like mass spectrometry can experimentally confirm this value.
Logical Relationship Diagram
The following diagram illustrates the hierarchical relationship between the chemical compound and its primary identifiers.
References
- 1. This compound | C6H10O2 | CID 13550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound, 95%, stab. with 0.1% 4-methoxyphenol 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound - CAS:925-60-0 - Sunway Pharm Ltd [3wpharm.com]
Solubility of n-Propyl Acrylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Propyl acrylate is a versatile monomer utilized in the synthesis of a wide array of polymers for applications ranging from coatings and adhesives to textiles and finishes.[1] Understanding its solubility in various organic solvents is a critical parameter for optimizing polymerization reactions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound, details experimental protocols for its determination, and offers insights into its behavior in different solvent systems.
Qualitative Solubility of this compound
Based on available data and information on analogous acrylate esters, a qualitative assessment of this compound's solubility can be made.
Water Solubility: this compound is consistently reported as being immiscible with water.[1][2][3]
Organic Solvent Solubility: General information for similar acrylates, such as ethyl acrylate and butyl acrylate, indicates that they are completely soluble or miscible with a wide range of common organic solvents.[4][5][6][7][8][9][10] It is therefore highly probable that this compound exhibits similar behavior.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility of this compound |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible |
| Aromatic Hydrocarbons | Toluene, Xylene | Miscible |
| Esters | Ethyl Acetate, Butyl Acetate | Miscible |
| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible |
| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Miscible |
| Amides | Dimethylformamide (DMF) | Miscible |
Note: This table is based on the expected behavior of this compound inferred from data on similar acrylate monomers. Experimental verification is crucial for specific applications.
Experimental Protocol for Determining the Solubility of this compound
Given the scarcity of quantitative data, experimental determination of this compound's solubility in specific solvents is often necessary. The following protocol outlines a reliable method for this purpose.
Principle
A known mass of this compound is added to a known volume or mass of a solvent at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved this compound in the supernatant is determined analytically.
Materials and Equipment
-
This compound (with inhibitor)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Syringes and filters
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of the desired organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a period (e.g., 2 hours) to allow any undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the withdrawn sample through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any suspended particles.
-
Dilute the filtered sample with the same solvent to a concentration that falls within the calibration range of the analytical method.
-
-
Quantitative Analysis (GC-FID or HPLC):
-
Calibration: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. Analyze these standards to generate a calibration curve.
-
Sample Analysis: Inject the diluted sample into the chromatograph and record the peak area corresponding to this compound.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the specified temperature.
-
Experimental Workflow for Solubility Determination
Caption: Workflow for the experimental determination of this compound solubility.
Logical Relationship of Solubility Factors
The solubility of this compound in an organic solvent is governed by the principle of "like dissolves like," which is influenced by several molecular properties.
Caption: Factors influencing the solubility of this compound in organic solvents.
Conclusion
While specific quantitative solubility data for this compound in a wide range of organic solvents is limited in the public domain, a strong qualitative understanding can be derived from the behavior of similar acrylate monomers. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust methodology for their determination. The interplay of polarity and hydrogen bonding capabilities between this compound and the chosen solvent are the primary determinants of its solubility. This guide serves as a valuable resource for researchers and professionals working with this compound, enabling more informed decisions in experimental design and process development.
References
- 1. This compound, 95%, stab. with 0.1% 4-methoxyphenol 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 925-60-0 [chemicalbook.com]
- 4. solventis.net [solventis.net]
- 5. BUTYL ACRYLATE - Ataman Kimya [atamanchemicals.com]
- 6. solventis.net [solventis.net]
- 7. ETHYL ACRYLATE - Ataman Kimya [atamanchemicals.com]
- 8. dutch2.com [dutch2.com]
- 9. lgchemon.com [lgchemon.com]
- 10. interchems.com [interchems.com]
Spectroscopic Profile of n-Propyl Acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for n-propyl acrylate, a versatile monomer used in the synthesis of polymers and other organic compounds. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by established experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.40 | dd | 17.4, 1.5 | =CH (trans to COOR) |
| 6.12 | dd | 17.4, 10.5 | =CH₂ (geminal to H) |
| 5.81 | dd | 10.5, 1.5 | =CH₂ (cis to COOR) |
| 4.08 | t | 6.7 | -OCH₂- |
| 1.68 | sextet | 7.4 | -CH₂-CH₃ |
| 0.95 | t | 7.4 | -CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| 166.2 | C=O |
| 130.4 | =CH |
| 128.5 | =CH₂ |
| 66.0 | -OCH₂- |
| 22.1 | -CH₂-CH₃ |
| 10.5 | -CH₃ |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3040-2970 | Medium | =C-H stretch |
| 2965, 2875 | Medium | C-H stretch (alkyl) |
| 1725 | Strong | C=O stretch (ester) |
| 1635 | Medium | C=C stretch (alkene) |
| 1410 | Medium | =C-H in-plane bend |
| 1180 | Strong | C-O stretch (ester) |
| 985 | Strong | =C-H out-of-plane bend |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 114 | 5 | [M]⁺ (Molecular Ion) |
| 85 | 15 | [M - C₂H₅]⁺ |
| 73 | 100 | [M - C₃H₅O]⁺ |
| 55 | 95 | [C₄H₇]⁺ |
| 43 | 40 | [C₃H₇]⁺ |
| 27 | 50 | [C₂H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
For ¹H NMR, accurately weigh 5-25 mg of this compound into a clean, dry vial.[1]
-
For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[1]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[1]
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.[1]
-
The final sample height in the NMR tube should be approximately 4-5 cm.
2. ¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
3. ¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A wider spectral width (e.g., 0-220 ppm) is required for ¹³C NMR.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is typically necessary to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid):
-
Place one or two drops of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[2] Avoid trapping air bubbles.
2. FT-IR Spectrum Acquisition:
-
Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrument-related absorptions.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
1. Sample Introduction (Volatile Liquid):
-
This compound is a volatile liquid and can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[3]
-
For direct insertion, a small amount of the liquid is placed in a capillary tube, which is then inserted into the ion source and heated to vaporize the sample.[3]
2. Electron Ionization (EI) and Mass Analysis:
-
The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
The detector records the abundance of each ion, generating the mass spectrum.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, detailing how the information from each technique contributes to the overall structural elucidation.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of n-Propyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of n-propyl acrylate. The information herein is intended to support research, development, and safety assessments where this compound is utilized. This document details its thermal degradation behavior, decomposition products, and the analytical methodologies employed for these characterizations.
Thermal Stability Profile
The thermal stability of this compound is a critical parameter for its safe handling, storage, and application in various processes. Thermal analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining its decomposition characteristics.
While specific onset and peak decomposition temperatures for this compound monomer are not extensively documented in the readily available literature, studies on poly(this compound) provide valuable insights into the thermal behavior of the acrylate structure. The thermal stability of polyacrylates is influenced by the nature of the alkyl ester group.
Table 1: Thermal Decomposition Characteristics of Poly(this compound) and Related Compounds
| Parameter | Poly(this compound) | Poly(2,2-dinitropropyl acrylate) (PDNPA) |
| Decomposition Temperature Range | Main decomposition occurs between approximately 250°C and 450°C in an inert atmosphere.[1] | Mass loss of about 60% occurs in the temperature range of 200-280°C.[2] |
| Onset Decomposition Temperature | Not explicitly stated for the homopolymer. | 183°C[2] |
| Activation Energy (Ea) | Not explicitly stated for the homopolymer. | 123.23 ± 0.13 kJ mol⁻¹ (at α = 0.1, determined by KAS and Starink methods)[2] |
Note: The data for poly(2,2-dinitropropyl acrylate) is provided for comparative purposes to illustrate the impact of substituent groups on thermal stability.
Thermal Decomposition Products
The thermal decomposition of this compound and its polymer primarily proceeds through radical-initiated reactions, leading to a variety of products. The primary decomposition pathways involve ester group cleavage and main-chain scission in the case of the polymer.
Quantitative analysis of the degradation products of poly(primary acrylates), including poly(this compound), at 315°C reveals the evolution of several key compounds.[3]
Table 2: Major Thermal Decomposition Products of Poly(primary acrylates) at 315°C
| Decomposition Product | Molar Ratio/Observation |
| Carbon Dioxide (CO₂) | At early stages of degradation, the molar ratio of CO₂ to olefin is close to unity.[3] After approximately 35% conversion, CO₂ production exceeds that of olefin.[3] |
| Olefin (Propylene) | Evolved in a near 1:1 molar ratio with CO₂ in the initial stages of degradation.[3] |
| Alcohol (n-Propanol) | Production appears to be slightly autocatalytic.[3] |
| Short Chain Fragments | The ratio of short-chain fragments to ester decomposition products increases with the size of the alkyl group.[3] |
Other minor gaseous products include the corresponding alkane (propane) and trace amounts of carbon monoxide and hydrogen.[3]
Experimental Protocols
The characterization of the thermal stability and decomposition of this compound involves several key analytical techniques. The following sections detail the general methodologies for these experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and rate of weight loss of a material as a function of temperature in a controlled atmosphere.
Methodology:
-
A small sample of this compound (typically 5-10 mg) is placed in a tared TGA sample pan (e.g., platinum or alumina).
-
The sample is heated in a controlled atmosphere (e.g., nitrogen for inert conditions, or air for oxidative studies) at a constant heating rate (e.g., 10°C/min).
-
The weight of the sample is continuously monitored as the temperature increases.
-
The TGA thermogram plots the percentage of weight loss against temperature. The derivative of this curve (DTG) shows the rate of weight loss, with peaks indicating the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on thermal events such as melting, crystallization, and decomposition.
Methodology:
-
A small, precisely weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated in a controlled atmosphere at a constant rate (e.g., 10°C/min).
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., decomposition) appear as peaks, while exothermic events appear as valleys.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of a material.
Methodology:
-
A small amount of the this compound sample is placed in a pyrolysis unit connected to a gas chromatograph-mass spectrometer (GC-MS).
-
The sample is rapidly heated to a specific pyrolysis temperature (e.g., 400-650°C) in an inert atmosphere (e.g., helium).[4]
-
The resulting decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the column's stationary phase.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification.
Visualization of Analytical Workflow and Decomposition Pathway
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound.
References
Navigating the Commercial Landscape of n-Propyl Acrylate: A Technical Guide for Researchers
For Immediate Release
[City, State] – December 14, 2025 – For researchers, scientists, and drug development professionals, sourcing high-purity chemical reagents is a critical step in the innovation pipeline. This in-depth technical guide provides a comprehensive overview of the commercial availability, key suppliers, and technical specifications of n-Propyl acrylate (nPA), a versatile monomer with emerging applications in biomedical and pharmaceutical research. This guide also details experimental protocols for its synthesis and explores its utility in advanced drug delivery systems.
Commercial Availability and Key Suppliers
This compound is readily available from a range of chemical suppliers, catering to both research and industrial scales. Purity levels and available quantities vary by supplier, with pricing contingent on volume and grade. Below is a comparative summary of prominent suppliers.
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥99% | 1 g - 25 g | Often includes inhibitors like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ). |
| Thermo Fisher Scientific (Alfa Aesar) | 95% - 99% | 10 g - 50 g | Typically stabilized with MEHQ.[1] |
| Santa Cruz Biotechnology | For research use | Varies | Specialty supplier for proteomics and other research areas.[2] |
| ChemicalBook | Varies | Grams to Kilograms | An online marketplace connecting various manufacturers and suppliers.[3] |
| Polysciences, Inc. | Monomer grade | Varies | Specializes in polymers and monomers for scientific research. |
| Scientific Polymer Products, Inc. | Polymer and Monomer | Varies | Offers poly(this compound) in solution.[4] |
Technical Specifications
Understanding the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes its key technical data.
| Property | Value |
| CAS Number | 925-60-0 |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol [5] |
| Appearance | Colorless liquid[5] |
| Density | 0.917 g/mL at 25 °C |
| Boiling Point | 122-123 °C |
| Flash Point | 24 °C (75 °F) |
| Refractive Index | n20/D 1.413 |
| Solubility | Insoluble in water; soluble in organic solvents. |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of acrylic acid with n-propanol. Below is a detailed protocol adapted from established chemical synthesis literature.[6]
Materials:
-
Acrylic Acid
-
n-Propanol
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (inhibitor)
-
Sodium Bicarbonate (5% aqueous solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Dichloromethane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine acrylic acid (1.0 eq), n-propanol (1.2 eq), p-toluenesulfonic acid (0.05 eq), and a small amount of hydroquinone.
-
Esterification: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Subsequently, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Applications in Drug Development: Polymer-Based Drug Delivery
While this compound itself is a monomer, its polymerized form, poly(this compound), and its copolymers are of significant interest in the field of drug delivery. These polymers can be engineered to create "smart" materials that respond to physiological stimuli such as temperature and pH, enabling targeted drug release.
Thermoresponsive Drug Delivery Systems
Copolymers incorporating this compound can exhibit a lower critical solution temperature (LCST), a property that allows them to undergo a phase transition from soluble to insoluble as the temperature rises. This characteristic is particularly valuable for creating injectable drug depots and targeted nanoparticle therapies. For instance, a drug-loaded polymer solution can be injected in a liquid state and then form a gel at body temperature, providing sustained local release of the therapeutic agent.
The following diagram illustrates the workflow of a thermoresponsive drug delivery system based on a poly(this compound) copolymer.
This workflow demonstrates the encapsulation of a hydrophobic drug within a copolymer nanoparticle, followed by systemic administration. The nanoparticles accumulate at the target site, are taken up by cells, and release their therapeutic payload in response to a stimulus like localized hyperthermia.
Biocompatibility and Future Perspectives
The biocompatibility of poly(acrylate)s is a critical consideration for their use in drug delivery. Research indicates that the biocompatibility can be tuned by copolymerization with other monomers to modify properties like hydrophilicity and charge. While this compound itself can be an irritant, its polymerized forms, when properly purified to remove residual monomer, have shown promise in biomedical applications. Further research is focused on developing novel copolymers with enhanced biocompatibility and more precise targeting capabilities for advanced therapeutic interventions.
References
- 1. Polymer-mediated gene therapy: Recent advances and merging of delivery techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) Copolymers and Its Catalytically Active α-Chymotrypsin Bioconjugate with Enhanced Enzyme Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Poly(this compound) – scipoly.com [scipoly.com]
- 5. mdpi.com [mdpi.com]
- 6. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Applications of n-Propyl Acrylate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-propyl acrylate (nPA) is a versatile acrylic ester monomer that holds significant promise in the field of polymer chemistry. Its unique combination of properties, including a low glass transition temperature and the ability to readily undergo polymerization, makes it a valuable building block for a wide range of polymeric materials. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound-based polymers and copolymers. Detailed experimental protocols for various polymerization techniques are presented, alongside a summary of the key physicochemical properties of the resulting polymers. This document aims to serve as a foundational resource for researchers and professionals interested in leveraging the potential of this compound in materials science and drug development.
Introduction
This compound is an organic compound with the chemical formula C₆H₁₀O₂. It is the ester of acrylic acid and propanol. As a monomer, it can participate in polymerization reactions to form poly(this compound) (PnPA), a soft and tacky polymer with a low glass transition temperature. The properties of PnPA can be tailored by copolymerizing this compound with other monomers, such as methyl methacrylate and styrene, to create materials with a broad spectrum of physical and chemical characteristics. These materials find applications in adhesives, coatings, textiles, and increasingly, in the biomedical field for drug delivery and tissue engineering.
Physicochemical Properties of this compound and its Homopolymer
A thorough understanding of the fundamental properties of both the monomer and its corresponding homopolymer is crucial for designing and synthesizing materials with desired characteristics.
Properties of this compound Monomer
The key physical and chemical properties of the this compound monomer are summarized in the table below.
| Property | Value |
| Chemical Formula | C₆H₁₀O₂[1] |
| Molar Mass | 114.14 g/mol [2] |
| Appearance | Colorless liquid |
| Density | 0.917 g/cm³ |
| Boiling Point | 122-124 °C |
| Melting Point | -75 °C |
| Solubility in water | 3.64 g/L at 25 °C (estimated)[1] |
Properties of Poly(this compound) Homopolymer
The properties of poly(this compound) can vary depending on the polymerization method and resulting molecular weight. The following table provides typical values for key properties.
| Property | Value |
| Glass Transition Temperature (Tg) | -45 °C to -50 °C[3][4] |
| Appearance | Colorless, tacky solid |
| Solubility | Soluble in many organic solvents such as toluene, THF, and acetone. |
| Molecular Weight (Mn) | Can range from low to very high depending on synthesis conditions. |
| Polydispersity Index (PDI) | Varies with polymerization technique; can be close to 1.1 for controlled radical polymerization. |
Polymerization of this compound
This compound can be polymerized using various techniques, each offering distinct advantages in controlling the polymer's properties. The most common methods are free-radical polymerization, which can be carried out in bulk, solution, or as an emulsion, and controlled radical polymerization techniques like ATRP and RAFT.
Free-Radical Polymerization
Free-radical polymerization is a widely used method for producing a variety of polymers. It involves three main steps: initiation, propagation, and termination.
In bulk polymerization, only the monomer and a monomer-soluble initiator are used.[2] This method yields a high-purity polymer but can be difficult to control due to the exothermic nature of the reaction and the increase in viscosity.
Experimental Protocol (Adapted from n-Butyl Acrylate Polymerization):
-
Materials: this compound (inhibitor removed), Azobisisobutyronitrile (AIBN) (initiator).
-
Procedure:
-
Place purified this compound in a reaction vessel equipped with a stirrer, a condenser, and a nitrogen inlet.
-
Add AIBN (0.1-1.0 mol% relative to the monomer).
-
Purge the system with nitrogen for 30 minutes to remove oxygen.
-
Heat the reaction mixture to 60-80 °C with continuous stirring.
-
The polymerization will proceed, and the viscosity of the mixture will increase significantly.
-
After the desired reaction time (typically several hours), cool the mixture to room temperature.
-
The resulting polymer can be dissolved in a suitable solvent like tetrahydrofuran (THF) and precipitated in a non-solvent such as methanol to purify it.
-
Dry the purified polymer under vacuum.
-
Solution polymerization involves dissolving the monomer and initiator in an inert solvent.[5] This method allows for better heat control and lower viscosity compared to bulk polymerization.
Experimental Protocol (Adapted from n-Butyl Acrylate Polymerization):
-
Materials: this compound (inhibitor removed), AIBN (initiator), Toluene (solvent).
-
Procedure:
-
In a reaction flask, dissolve this compound and AIBN (0.1-1.0 mol%) in toluene (typically a 1:1 to 1:3 monomer to solvent ratio by weight).
-
Deoxygenate the solution by bubbling nitrogen through it for 30 minutes.
-
Heat the solution to 70-90 °C under a nitrogen atmosphere with constant stirring.
-
Maintain the temperature for several hours to achieve the desired conversion.
-
After cooling, the polymer can be isolated by precipitating the solution in an excess of a non-solvent like cold methanol.
-
Filter and dry the polymer under vacuum.
-
Emulsion polymerization is a water-based technique where the monomer is emulsified in water with the help of a surfactant. A water-soluble initiator is used to start the polymerization within the micelles. This method is environmentally friendly and allows for high molecular weight polymers at a fast polymerization rate.[6]
Experimental Protocol (Adapted from Acrylic Emulsion Recipes): [7]
-
Materials: this compound (monomer), Sodium dodecyl sulfate (SDS) (surfactant), Potassium persulfate (KPS) (initiator), Deionized water.
-
Procedure:
-
In a reaction vessel, prepare an aqueous solution of SDS (e.g., 1-3 wt% based on the total weight of the emulsion).
-
Separately, prepare a pre-emulsion by mixing this compound with a portion of the SDS solution and stirring vigorously.
-
Heat the remaining SDS solution in the reactor to 70-80 °C under a nitrogen purge.
-
Add a small portion of the initiator (KPS) to the reactor.
-
Slowly feed the pre-emulsion and the remaining initiator solution into the reactor over a period of 2-4 hours with continuous stirring.
-
After the addition is complete, maintain the temperature for another 1-2 hours to ensure complete conversion.
-
Cool the resulting latex to room temperature.
-
Controlled Radical Polymerization
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over the polymer's molecular weight, architecture, and polydispersity.
Workflow for Controlled Radical Polymerization:
Caption: General workflow for controlled radical polymerization of this compound.
Copolymers of this compound
Copolymerization of this compound with other vinyl monomers is a powerful strategy to create materials with a wide range of properties. The final properties of the copolymer depend on the comonomers used and their relative ratios.
This compound / Methyl Methacrylate Copolymers
Copolymerizing this compound (a soft monomer) with methyl methacrylate (a hard monomer) allows for the tuning of the material's glass transition temperature, hardness, and flexibility.
Properties of Poly(this compound-co-Methyl Methacrylate):
| Property | Description |
| Glass Transition Temperature (Tg) | Can be tuned between the Tg of PnPA (~ -45 °C) and PMMA (~105 °C) depending on the composition. |
| Mechanical Properties | Increasing the methyl methacrylate content increases the hardness, tensile strength, and modulus of the copolymer. |
| Applications | Adhesives, coatings, and biomedical materials where specific mechanical properties are required. |
This compound / Styrene Copolymers
Styrene is another hard monomer that can be copolymerized with this compound to enhance the mechanical strength and thermal stability of the resulting polymer.
Properties of Poly(this compound-co-Styrene):
| Property | Description |
| Glass Transition Temperature (Tg) | Varies with the styrene content, ranging from the Tg of PnPA to that of polystyrene (~100 °C). |
| Optical Properties | The refractive index can be tailored by adjusting the styrene content. |
| Applications | Pressure-sensitive adhesives, coatings, and as a component in thermoplastic elastomers. |
Potential Applications
The versatility of this compound-based polymers and copolymers makes them suitable for a variety of applications.
Logical Relationship of Properties to Applications:
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C6H10O2 | CID 13550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chain flexibility and glass transition temperatures of poly(n-alkyl (meth)acrylate)s: Implications of tacticity and chain dynamics (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solution polymerization - Wikipedia [en.wikipedia.org]
- 6. cms-ic.chempoint.com [cms-ic.chempoint.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: n-Propyl Acrylate Polymerization
Introduction
N-propyl acrylate (nPA) is a versatile monomer used in the synthesis of a wide range of polymers. Its derivatives are integral to the production of coatings, adhesives, textiles, and leather finishes.[1][2] The properties of poly(this compound), such as its glass transition temperature, molecular weight, and polydispersity, are highly dependent on the polymerization technique employed. This document provides detailed protocols and mechanistic overviews for the primary methods of this compound polymerization, tailored for researchers and professionals in polymer chemistry and drug development.
Free Radical Polymerization (FRP)
Free radical polymerization is a widely used, robust method for polymerizing vinyl monomers like this compound.[3] The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[4] While versatile, conventional FRP offers limited control over molecular weight distribution and polymer architecture.
Mechanism of Free Radical Polymerization
The polymerization process is initiated by the decomposition of an initiator (e.g., a peroxide or an azo compound) to form free radicals. These radicals then react with monomer units to create a propagating radical, which adds more monomer units in the propagation phase. The process concludes when two growing chains terminate by combination or disproportionation.[3][5]
Experimental Protocol: Bulk Polymerization of this compound
This protocol describes a typical bulk free-radical polymerization.
Materials:
-
This compound (inhibitor removed by passing through a basic alumina column)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)
-
Schlenk flask
-
Nitrogen or Argon source
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Place a magnetic stir bar in a Schlenk flask and seal it with a rubber septum.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can inhibit polymerization.
-
Add the purified this compound monomer to the flask via a syringe.
-
Add the initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer).
-
Degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles.
-
Immerse the flask in a preheated oil bath (typically 60-80°C for AIBN) and begin stirring.
-
Monitor the reaction progress by taking samples periodically to analyze for monomer conversion (e.g., via NMR or gravimetry).
-
Once the desired conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.
-
Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran, THF) and precipitate it in a non-solvent (e.g., cold methanol) to purify.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
Emulsion Polymerization
Emulsion polymerization is a water-based technique that yields high molecular weight polymers at a fast polymerization rate.[6] It is commonly used for producing acrylic latices for paints and adhesives.[7] The system typically consists of water, monomer, a surfactant, and a water-soluble initiator.[8]
Mechanism of Emulsion Polymerization
The process begins with the formation of micelles from surfactant molecules in water. The hydrophobic monomer (this compound) is emulsified, forming droplets, with a small amount partitioning into the micelles. Polymerization is initiated in the aqueous phase, and the growing oligomeric radicals enter the monomer-swollen micelles, where propagation occurs. Monomer diffuses from the droplets through the aqueous phase to the growing polymer particles.[8][9]
Experimental Protocol: Semi-Continuous Emulsion Polymerization
This protocol is adapted from general procedures for acrylate polymerization.[10]
Materials:
-
This compound (inhibitor removed)
-
Anionic surfactant (e.g., sodium dodecyl sulfate, SDS)
-
Non-ionic surfactant (e.g., Triton X-405)
-
Potassium persulfate (KPS) (initiator)
-
Sodium bicarbonate (pH buffer)
-
Deionized water
-
Reaction kettle with reflux condenser, thermometer, mechanical stirrer, and inlets.
Procedure:
-
Prepare Pre-emulsion: In a separate beaker, prepare a pre-emulsion by mixing deionized water, surfactants, and the this compound monomer under agitation.
-
Reactor Setup: Charge the reaction kettle with an initial amount of deionized water, a portion of the surfactant, and the pH buffer. Begin stirring and heat the reactor to the target temperature (e.g., 80°C).
-
Seeding: Add a small percentage (~5%) of the pre-emulsion to the reactor to form seed particles. Allow this to react for 15-20 minutes.
-
Initiator Solution: Prepare a solution of the KPS initiator in deionized water.
-
Feed Addition: Begin the continuous, slow addition of the remaining pre-emulsion and the initiator solution to the reactor over a period of 2-3 hours. Maintain constant temperature and stirring.
-
Reaction Completion: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure full monomer conversion.
-
Cooling: Cool the reactor to room temperature.
-
Filtration: Filter the resulting latex through a fine mesh to remove any coagulum. The product is a stable aqueous dispersion of poly(this compound).
Controlled Radical Polymerization (CRP)
Controlled or "living" radical polymerization (LRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization allow for the synthesis of polymers with predetermined molecular weights, low polydispersity (Đ < 1.5), and complex architectures.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust CRP method that uses a transition metal complex (typically copper-based) to reversibly activate and deactivate dormant polymer chains.[11] This process maintains a low concentration of active radicals, suppressing termination reactions.
A dormant species (an alkyl halide, R-X) is activated by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br/Ligand). This forms a radical (R•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)Br/Ligand). The radical propagates with the monomer before being deactivated by the higher oxidation state metal complex, reforming the dormant species. This activation/deactivation cycle occurs repeatedly.[11]
This protocol is based on established procedures for other acrylates like n-butyl acrylate.[12]
Materials:
-
This compound (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) or methyl 2-bromopropionate (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris(2-pyridylmethyl)amine (TPMA) (ligand)
-
Anisole or Toluene (solvent)
-
Schlenk flask, syringes, and standard Schlenk line equipment
Procedure:
-
To a Schlenk flask, add CuBr (1 equivalent relative to initiator) and a magnetic stir bar.
-
Seal the flask, evacuate, and backfill with inert gas (e.g., Argon) three times.
-
Add the solvent (e.g., anisole) and the ligand (e.g., PMDETA, 1 eq.) via degassed syringes. Stir to form the catalyst complex.
-
Add the purified this compound monomer via a degassed syringe.
-
Add the initiator (e.g., EBiB, 1 eq.) to start the reaction.
-
Immerse the flask in a thermostated oil bath set to the desired temperature (e.g., 60-90°C).
-
Take samples periodically using a degassed syringe to monitor monomer conversion (GC or NMR) and molecular weight evolution (GPC).[13]
-
To stop the polymerization, cool the flask and expose the contents to air. This oxidizes the copper catalyst, quenching the reaction.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT is another powerful CRP technique that controls polymerization through a degenerative chain transfer process using a thiocarbonylthio compound as a RAFT agent or chain transfer agent (CTA).[14]
The RAFT mechanism involves a series of addition-fragmentation equilibria. A propagating radical (Pn•) adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, releasing either the original propagating radical or a new radical (R•) derived from the RAFT agent. This rapid exchange ensures that all chains have an equal probability of growing, leading to a narrow molecular weight distribution.[15][16]
This protocol provides a general method for RAFT polymerization.[17]
Materials:
-
This compound (inhibitor removed)
-
RAFT Agent (e.g., a trithiocarbonate or dithiobenzoate, chosen based on the monomer)
-
AIBN (thermal initiator)
-
Solvent (e.g., dioxane, toluene)
-
Schlenk flask, syringes, and standard Schlenk line equipment
Procedure:
-
In a Schlenk flask, dissolve the RAFT agent, AIBN initiator, and this compound monomer in the chosen solvent. A typical molar ratio might be [Monomer]:[CTA]:[Initiator] = 200:1:0.1.
-
Seal the flask and thoroughly degas the solution using a minimum of three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
Place the flask in a preheated oil bath at the appropriate temperature for the initiator (e.g., 60-70°C for AIBN).
-
Allow the polymerization to proceed for the desired time. Monitor progress by taking samples for NMR and GPC analysis.
-
Quench the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Purify the polymer by precipitating the solution into a large volume of a non-solvent (e.g., cold methanol or hexane), followed by filtration and vacuum drying.
Data Summary
The following table summarizes typical reaction conditions and outcomes for the polymerization of acrylates using controlled radical techniques. Data for methyl acrylate (MA) and n-butyl acrylate (nBA) are used as close analogs for this compound.
| Polymerization Technique | Monomer | Initiator | Catalyst/Ligand or RAFT Agent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | Reference |
| ATRP | MA | EBiB | CuBr/PMDETA | 60 | 3.7 | 10,200 | 1.07 | [12] |
| ATRP | MA | 2-EBP | CuBr/Me₆TREN | 25 (RT) | 0.25 | 21,600 | 1.18 | [11] |
| ATRP | nBA | EBiB | CuBr/PMDETA | 70 | - | - | - | [12] |
| ARGET ATRP | nBA | EBiB | Cu(II)/TPMA | 80 | 44 | 10,500 | 1.47 | [12] |
| ATRP | Lauryl Acrylate | MBrP | CuBr/dNbpy | 90 | 6.75 | 12,400 | 1.26 | [12] |
Mₙ = Number-average molecular weight; Đ = Polydispersity Index; EBiB = Ethyl α-bromoisobutyrate; 2-EBP = Ethyl 2-bromopropionate; MBrP = Methyl 2-bromopropionate; PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine; Me₆TREN = Tris(2-(dimethylamino)ethyl)amine; TPMA = Tris(2-pyridylmethyl)amine; dNbpy = 4,4′-di(5-nonyl)-2,2′-bipyridine.
References
- 1. This compound | 925-60-0 [chemicalbook.com]
- 2. This compound, 95%, stab. with 0.1% 4-methoxyphenol 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DIY Technical | Explore Safety Insights — Methacrylate Producers Association, Inc. [mpausa.org]
- 7. cms-ic.chempoint.com [cms-ic.chempoint.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. vibgyorpublishers.org [vibgyorpublishers.org]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for Emulsion Polymerization of n-Propyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emulsion polymerization is a versatile and widely utilized free-radical polymerization technique that produces stable polymer latexes, which are aqueous dispersions of polymer particles.[1] This method is particularly advantageous for producing high molecular weight polymers at a fast polymerization rate. The process involves emulsifying a monomer, in this case, n-propyl acrylate, in a continuous aqueous phase with the aid of a surfactant. Polymerization is then initiated by a water-soluble initiator, leading to the formation of polymer chains within the surfactant micelles and subsequent polymer particles.[2] The resulting poly(this compound) latex can be used in a variety of applications, including adhesives, coatings, and binders, where its specific properties like glass transition temperature and film-forming characteristics are desired.
This document provides a detailed protocol for the emulsion polymerization of this compound, along with representative data and a visual workflow to guide researchers in the successful synthesis of poly(this compound) nanoparticles.
Materials and Methods
Materials
| Material | Supplier | Grade |
| This compound (nPA) | Sigma-Aldrich | ≥99%, contains MEHQ as inhibitor |
| Sodium Dodecyl Sulfate (SDS) | Sigma-Aldrich | BioXtra, ≥99.0% |
| Potassium Persulfate (KPS) | Sigma-Aldrich | ACS reagent, ≥99.0% |
| Sodium Bicarbonate (NaHCO₃) | Sigma-Aldrich | ACS reagent, ≥99.7% |
| Deionized (DI) Water | - | High-purity, 18.2 MΩ·cm |
| Nitrogen Gas (N₂) | - | High-purity |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer with a paddle
-
Thermometer or thermocouple
-
Heating mantle or oil bath
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Beakers, graduated cylinders, and other standard laboratory glassware
Experimental Protocol
This protocol is a representative procedure for the batch emulsion polymerization of this compound, adapted from established methods for similar acrylate monomers.[3][4]
1. Reactor Setup: a. Assemble a 250 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer. b. Place the flask in a heating mantle or an oil bath. c. Connect a nitrogen inlet to one of the necks and an outlet (e.g., through the top of the condenser) to maintain an inert atmosphere.
2. Preparation of the Aqueous Phase: a. In a beaker, dissolve 0.5 g of sodium dodecyl sulfate (SDS) and 0.1 g of sodium bicarbonate (NaHCO₃) in 100 mL of deionized water. b. Transfer this solution to the three-neck flask.
3. Monomer Preparation: a. Purify the this compound monomer by passing it through a column of basic alumina to remove the inhibitor. b. Weigh 20 g of the purified this compound into a separate beaker.
4. Polymerization: a. Begin stirring the aqueous phase in the reactor at 200-300 rpm. b. Start purging the system with nitrogen gas at a slow rate. c. Heat the reactor to the reaction temperature of 70 °C. d. Once the temperature has stabilized, add the 20 g of this compound monomer to the reactor. e. In a separate small beaker, dissolve 0.2 g of potassium persulfate (KPS) in 5 mL of deionized water. f. Add the KPS solution to the reactor to initiate the polymerization. g. Maintain the reaction at 70 °C with continuous stirring for 4 hours under a nitrogen atmosphere. The appearance of a milky-white emulsion indicates the formation of polymer particles.
5. Cooling and Filtration: a. After 4 hours, turn off the heating and allow the reactor to cool to room temperature while continuing to stir. b. Once cooled, filter the resulting latex through a fine mesh to remove any coagulum.
6. Characterization (Optional): a. Solid Content: Determine the solid content of the latex gravimetrically by drying a known weight of the latex in an oven at 110 °C to a constant weight. b. Particle Size and Distribution: Analyze the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). c. Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Mw/Mn) by Gel Permeation Chromatography (GPC).
Data Presentation
The following tables present representative data that can be expected from the emulsion polymerization of this compound under varying conditions.
Table 1: Effect of Initiator Concentration on Polymer Properties
| Initiator (KPS) (wt% based on monomer) | Monomer Conversion (%) | Particle Size (nm) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 0.5 | ~95 | ~120 | ~500,000 | ~2.5 |
| 1.0 | >98 | ~100 | ~350,000 | ~2.2 |
| 2.0 | >98 | ~80 | ~200,000 | ~2.0 |
Table 2: Effect of Surfactant Concentration on Polymer Properties
| Surfactant (SDS) (wt% based on monomer) | Monomer Conversion (%) | Particle Size (nm) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1.0 | ~90 | ~150 | ~480,000 | ~2.6 |
| 2.5 | >98 | ~100 | ~500,000 | ~2.5 |
| 5.0 | >98 | ~70 | ~520,000 | ~2.4 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the emulsion polymerization of this compound.
Signaling Pathway of Emulsion Polymerization
This diagram illustrates the fundamental mechanism of particle formation and growth in emulsion polymerization.
References
Application Notes and Protocols: Use of n-Propyl Acrylate in Copolymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of n-propyl acrylate (nPA) in copolymer synthesis, with a focus on applications relevant to drug development and biomedical research. Detailed protocols for synthesis and characterization are provided to guide researchers in the lab.
Introduction to this compound in Copolymer Synthesis
This compound is an acrylic ester monomer that serves as a versatile building block in polymer chemistry. In copolymer synthesis, it is frequently utilized to impart specific physicochemical properties to the final material. The propyl group provides a moderate level of hydrophobicity, which can be leveraged to precisely tune the characteristics of copolymers. By incorporating nPA into a polymer backbone with other functional monomers, researchers can create materials with tailored solubility, thermal properties, and stimuli-responsiveness, making them highly suitable for advanced applications such as controlled drug delivery and tissue engineering.
Key Applications in Research and Drug Development
The copolymerization of this compound with functional monomers, particularly stimuli-responsive ones like N-isopropylacrylamide (NIPAAm), is a key strategy for developing "smart" biomaterials.
-
Stimuli-Responsive Polymers: NIPAAm-based polymers are well-known for exhibiting a sharp phase transition in aqueous solutions at a Lower Critical Solution Temperature (LCST), typically around 32°C. Below the LCST, the polymer is soluble, while above it, the polymer dehydrates and precipitates. This transition is driven by changes in entropy related to the release of bound water molecules. By copolymerizing NIPAAm with the more hydrophobic this compound, the LCST of the resulting copolymer can be lowered. This allows for the fine-tuning of the transition temperature to be closer to physiological temperatures, which is critical for applications like injectable drug delivery systems that form a gel depot in situ.
-
Controlled Drug Delivery: Copolymers containing this compound can be designed to encapsulate therapeutic agents. For instance, a drug can be loaded into a copolymer matrix when it is in its soluble state (below the LCST). Upon injection into the body, the temperature increase above the LCST triggers the collapse of the polymer chains, forming a hydrogel that physically entraps the drug. The subsequent release of the drug can then be controlled by the degradation of the matrix or diffusion through the polymer network.
-
Biomaterial Coatings and Biointerfaces: The ability to tune the hydrophobicity of a surface is crucial for controlling protein adsorption and cell adhesion. Copolymers of this compound can be used to create coatings for medical devices or cell culture surfaces with specific interfacial properties, influencing biological interactions.
Data Presentation: Physicochemical Properties
Quantitative data is essential for predicting and understanding the behavior of copolymers. The following tables summarize key parameters for this compound and related monomers.
Table 1: Glass Transition Temperatures (Tg) of Relevant Homopolymers
The glass transition temperature is a critical property that defines the transition of a polymer from a rigid, glassy state to a more flexible, rubbery state. The Tg of a copolymer will depend on the composition and can be estimated using the Fox equation.
| Polymer | Glass Transition Temperature (Tg) |
| Poly(this compound) | -37 °C |
| Poly(n-butyl acrylate) | -54 °C |
| Poly(acrylic acid) | 105 °C |
| Poly(N-isopropylacrylamide) | ~96 °C |
| Poly(methyl methacrylate) | ~105 °C |
Note: Tg values can vary depending on factors such as polymer molecular weight, tacticity, and the measurement method.
Table 2: Representative Monomer Reactivity Ratios (r₁, r₂) for NIPAAm (M₁) Copolymers
| Comonomer (M₂) | r₁ (NIPAAm) | r₂ | System Description |
| 2,3-dihydroxypropyl methacrylate (DHPMA) | 0.11 | 3.09 | NIPAAm prefers to copolymerize, while DHPMA favors homopolymerization. |
| Methyl Methacrylate (MMA) | 0.271 (at 60°C) | 2.819 (at 60°C) | MMA has a strong preference for homopolymerization compared to copolymerizing with NIPAAm. |
| 2-hydroxyethyl acrylate (HEA) | 0.86 | 1.02 | Indicates a tendency towards random copolymerization. |
Table 3: Typical Molecular Weight and Polydispersity Index (PDI) Data
The choice of polymerization technique significantly impacts the molecular weight distribution of the resulting copolymers.
| Polymerization Method | Typical Mn ( g/mol ) | Typical PDI (Mw/Mn) | Characteristics |
| Free Radical Polymerization | 10,000 - 500,000+ | > 1.5 | Broad molecular weight distribution, less control over architecture. |
| RAFT Polymerization | 5,000 - 200,000 | < 1.3 | Controlled/living polymerization, narrow molecular weight distribution, allows for complex architectures (e.g., block copolymers). |
| Atom Transfer Radical Polymerization (ATRP) | 5,000 - 200,000 | < 1.3 | Similar to RAFT, provides excellent control over polymer structure. |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of poly(this compound-co-N-isopropylacrylamide).
Protocol 1: Synthesis via Conventional Free Radical Polymerization (FRP)
This protocol describes the synthesis of a random copolymer using AIBN as a thermal initiator.
Materials:
-
N-isopropylacrylamide (NIPAAm), recrystallized from hexane
-
This compound (nPA), inhibitor removed by passing through basic alumina
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
1,4-Dioxane, anhydrous
-
Methanol, cold
-
Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
In a 100 mL Schlenk flask, dissolve NIPAAm (e.g., 5.66 g, 50 mmol) and this compound (e.g., 5.71 g, 50 mmol) in 50 mL of anhydrous 1,4-dioxane.
-
Add the initiator, AIBN (e.g., 82 mg, 0.5 mmol).
-
Seal the flask with a rubber septum and de-gas the solution by bubbling with dry nitrogen or argon for 30 minutes while stirring in an ice bath.
-
Transfer the sealed flask to a preheated oil bath set at 70°C.
-
Allow the polymerization to proceed for 24 hours under a positive pressure of inert gas.
-
To quench the reaction, remove the flask from the oil bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture into a large volume of cold methanol (~500 mL) with vigorous stirring.
-
Collect the precipitated white polymer by filtration.
-
Re-dissolve the polymer in a minimal amount of a suitable solvent (e.g., THF) and re-precipitate into cold methanol to remove unreacted monomers and initiator residues.
-
Dry the final product in a vacuum oven at 40°C until a constant weight is achieved.
Protocol 2: Synthesis via Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
This protocol yields a copolymer with a controlled molecular weight and low polydispersity.
Materials:
-
NIPAAm and nPA (purified as in Protocol 1)
-
AIBN (purified as in Protocol 1)
-
RAFT agent, e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC)
-
Anhydrous 1,4-dioxane
-
Diethyl ether, cold
-
Schlenk flask with a magnetic stir bar
-
Vacuum line and Nitrogen/Argon source
-
Oil bath
Procedure:
-
Add NIPAAm (e.g., 2.83 g, 25 mmol), nPA (e.g., 2.85 g, 25 mmol), CPDTC (e.g., 86 mg, 0.25 mmol), and AIBN (e.g., 8.2 mg, 0.05 mmol) to a 50 mL Schlenk flask with a stir bar.
-
Add 25 mL of anhydrous 1,4-dioxane to dissolve the reagents.
-
Seal the flask and subject the solution to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 60°C and stir for the desired time (e.g., 15 hours). Reaction time can be adjusted to target a specific molecular weight.
-
Quench the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether.
-
Collect the polymer by filtration and dry under vacuum at room temperature.
Protocol 3: Copolymer Characterization
1. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Purpose: To confirm the copolymer structure and determine its composition.
-
Procedure:
-
Dissolve 5-10 mg of the dried copolymer in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Analysis: Integrate the characteristic peaks for each monomer. For P(nPA-co-NIPAAm), the isopropyl proton signal of NIPAAm (~4.0 ppm) and the propyl ester protons of nPA (~4.1 ppm, triplet) can be used to calculate the molar ratio of the monomers in the copolymer.
-
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Procedure:
-
Prepare a dilute solution of the copolymer (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., THF or DMF with 0.01 M LiBr).
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the sample into the GPC system.
-
Analysis: Calculate Mn, Mw, and PDI relative to polymer standards (e.g., polystyrene or PMMA). A low PDI (<1.3) for a RAFT-synthesized polymer indicates a well-controlled polymerization.
-
3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the copolymer.
-
Procedure:
-
Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample to a temperature well above its expected Tg (e.g., 150°C) to erase its thermal history.
-
Cool the sample rapidly (e.g., to -50°C).
-
Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow.
-
Analysis: The Tg is identified as the midpoint of the step transition in the heat flow curve from the second heating cycle.
-
Visualizations
Diagram 1: Experimental Workflow for Copolymer Synthesis and Characterization
Caption: General workflow for synthesis and characterization.
Diagram 2: Stimuli-Responsive Drug Release Mechanism
Caption: Thermo-responsive hydrogel drug release.
Diagram 3: Logic Diagram for Copolymer Design
Caption: Relationship between synthesis and application.
Application of n-Propyl Acrylate in Coatings and Finishes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Propyl acrylate (nPA) is an acrylic acid ester monomer utilized in the synthesis of polymers for a variety of applications, including coatings and finishes.[1][2][3][4] Its chemical structure contributes to the final properties of the polymer, influencing characteristics such as flexibility, adhesion, and resistance to environmental factors. In the formulation of coatings, this compound is often copolymerized with other monomers to achieve a desired balance of properties for specific end-uses, including latex paints, textile and leather finishes, and paper coatings.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the development of coatings and finishes.
Role of this compound in Coating Formulations
This compound is incorporated into polymer backbones primarily through emulsion and solution polymerization techniques. As a "soft" monomer, it is used to improve flexibility and low-temperature properties of the resulting coating. The selection of comonomers, such as methyl methacrylate or styrene, allows for the tailoring of hardness, gloss, and durability of the final film.
Quantitative Performance Data of this compound-Based Coatings
While extensive quantitative data specifically for this compound-based coatings is not widely published, performance characteristics can be inferred from data on similar short-chain alkyl acrylates. The following tables present a comparative summary of typical performance data for coatings formulated with n-butyl acrylate and methyl methacrylate, with illustrative placeholder data for this compound to guide formulation development.
Table 1: Mechanical Properties of Acrylate-Based Coatings
| Property | This compound (Illustrative) | n-Butyl Acrylate | Methyl Methacrylate | Test Method |
| Adhesion (Cross-hatch) | 5B | 5B | 4B | ASTM D3359 |
| Pencil Hardness | F - H | HB - F | 2H - 4H | ASTM D3363 |
| Impact Resistance (inch-lbs) | 60 - 80 | 80 - 100 | 20 - 40 | ASTM D2794 |
Table 2: Physical and Resistance Properties of Acrylate-Based Coatings
| Property | This compound (Illustrative) | n-Butyl Acrylate | Methyl Methacrylate | Test Method |
| Gloss (60°) | 85 - 95 GU | 80 - 90 GU | 90 - 98 GU | ASTM D523 |
| Water Resistance (24 hr) | No change | No change | Slight whitening | ASTM D1308 |
| 5% NaOH Resistance (1 hr) | Slight softening | Slight softening | Moderate softening | ASTM D1308 |
| 5% HCl Resistance (1 hr) | No change | No change | No change | ASTM D1308 |
Experimental Protocols
Synthesis of this compound-Based Emulsion Polymer
This protocol describes the synthesis of a simple this compound/methyl methacrylate copolymer latex suitable for a basic water-based coating formulation.
Materials:
-
This compound (inhibitor removed)
-
Methyl methacrylate (MMA) (inhibitor removed)
-
Methacrylic acid (MAA)
-
Sodium dodecyl sulfate (SDS)
-
Potassium persulfate (KPS)
-
Sodium bicarbonate
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet
-
Monomer and initiator feed pumps
-
Heating mantle with temperature controller
Procedure:
-
Initial Charge: To the reactor, add 200g of deionized water, 1.0g of sodium dodecyl sulfate, and 1.0g of sodium bicarbonate.
-
Nitrogen Purge: Purge the reactor with nitrogen for 30 minutes while stirring at 100 RPM and heating to 75°C.
-
Monomer Emulsion Preparation: In a separate beaker, prepare the monomer emulsion by mixing 50g of this compound, 50g of methyl methacrylate, 2g of methacrylic acid, 2.0g of sodium dodecyl sulfate, and 50g of deionized water.
-
Initiator Solution Preparation: Prepare the initiator solution by dissolving 1.0g of potassium persulfate in 20g of deionized water.
-
Initiation: Add 10% of the monomer emulsion and 20% of the initiator solution to the reactor. Allow the reaction to initiate for 20 minutes.
-
Feeding: Concurrently feed the remaining monomer emulsion and initiator solution into the reactor over a period of 3 hours.
-
Hold Period: After the feeds are complete, maintain the reactor temperature at 75°C for an additional hour to ensure complete monomer conversion.
-
Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through a 100-mesh screen.
Formulation of a Water-Based Coating
Materials:
-
This compound copolymer latex (from Protocol 1)
-
Pigment (e.g., Titanium Dioxide)
-
Dispersant
-
Coalescing agent (e.g., Texanol)
-
Thickener
-
Defoamer
-
Deionized water
Procedure:
-
Pigment Dispersion: In a high-speed dispersion vessel, combine deionized water, dispersant, and titanium dioxide. Disperse at high speed until a Hegman grind of 7+ is achieved.
-
Letdown: Reduce the stirrer speed and add the this compound copolymer latex, coalescing agent, and defoamer. Mix until uniform.
-
Viscosity Adjustment: Adjust the viscosity of the paint to the desired range using a suitable thickener.
-
Final Properties: Allow the paint to equilibrate for 24 hours before testing.
Evaluation of Coating Performance
a. Adhesion Testing (ASTM D3359 - Test Method B)
-
Apply the coating to a prepared substrate and allow it to cure completely.
-
Using a sharp cutting tool, make a series of six parallel cuts through the coating to the substrate, spaced 2 mm apart.
-
Make a second series of six parallel cuts at a 90-degree angle to the first set, creating a cross-hatch pattern.
-
Apply a specified pressure-sensitive tape over the cross-hatch area and rub firmly.
-
Within 90 seconds, remove the tape by pulling it back upon itself at a 180-degree angle.
-
Classify the adhesion based on the ASTM scale from 5B (no peeling) to 0B (severe peeling).
b. Pencil Hardness Testing (ASTM D3363)
-
Place the coated panel on a firm, level surface.
-
Using a set of calibrated pencils of increasing hardness (e.g., from 6B to 6H), hold the pencil at a 45-degree angle to the surface and push it forward with uniform pressure.
-
The pencil hardness is defined as the hardest pencil that does not cut or gouge the film.
c. Gloss Measurement (ASTM D523)
-
Use a calibrated gloss meter.
-
Place the gloss meter on a flat, cured section of the coated substrate.
-
Record the gloss reading at the specified angle (typically 20°, 60°, or 85°).
d. Chemical Resistance Testing (ASTM D1308)
-
Place a few drops of the test chemical (e.g., water, 5% NaOH, 5% HCl) onto the cured coating surface.
-
Cover the spot with a watch glass to prevent evaporation.
-
After the specified time, remove the watch glass and the chemical.
-
Observe the coating for any changes, such as discoloration, blistering, or loss of adhesion.
Visualizations
Caption: Workflow for Emulsion Polymerization of this compound Copolymers.
References
Application Notes and Protocols: Synthesis of Poly(n-propyl acrylate) for Material Science Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(n-propyl acrylate) (PnPA) is a member of the polyacrylate family, a versatile class of polymers known for their transparency, flexibility, and resistance to breakage.[1] These polymers are synthesized from acrylate monomers, which contain a vinyl group and an ester group.[1] Due to their properties, such as high UV resistance and low glass transition temperature, acrylate polymers like Poly(butyl acrylate) (a close analog to PnPA) find extensive use in coatings, adhesives, sealants, textiles, and printing inks.[2][3] In the biomedical field, acrylic-based polymers are utilized for applications ranging from contact lenses and bone cements to scaffolds for tissue engineering, owing to their biocompatibility and tunable properties.[2][4][5]
The synthesis of polyacrylates can be achieved through various polymerization techniques, including conventional free-radical polymerization and controlled/living radical polymerization (CLRP) methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[3][6] CLRP methods are particularly valuable as they allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and complex architectures, which is critical for advanced material science applications.[7][8]
This document provides detailed protocols for the synthesis of poly(this compound) using three common methods: Free-Radical Solution Polymerization, ATRP, and RAFT.
General Experimental Workflow
The synthesis and analysis of poly(this compound) follow a standardized workflow, from monomer purification to final polymer characterization. This process ensures reproducibility and yields a polymer with the desired specifications.
Caption: General workflow for the synthesis and characterization of poly(this compound).
Protocol 1: Free-Radical Solution Polymerization
This protocol describes a conventional method for synthesizing PnPA. It is a robust and straightforward technique but offers limited control over the polymer's molecular weight and dispersity.
Experimental Protocol:
-
Monomer Purification: Pass this compound (nPA) through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the purified nPA monomer and a solvent such as toluene or anisole.
-
Degassing: Seal the flask and degas the solution by performing three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Initiation: Introduce the initiator, Azobisisobutyronitrile (AIBN), into the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the specified reaction time.
-
Termination & Purification: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol.
-
Drying: Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum at 40-50°C until a constant weight is achieved.
Data Presentation:
| Parameter | Value |
| Monomer (this compound) | 10.0 g (87.6 mmol) |
| Solvent (Toluene) | 20 mL |
| Initiator (AIBN) | 144 mg (0.876 mmol) |
| Molar Ratio [M]:[I] | 100:1 |
| Reaction Temperature | 70°C |
| Reaction Time | 12 hours |
| Non-solvent for Precipitation | 400 mL cold methanol |
| Expected Result | PnPA with relatively high dispersity (Đ > 1.5) |
Protocol 2: Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization method that allows for the synthesis of PnPA with a predetermined molecular weight and low dispersity.[9] It utilizes a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active and dormant polymer chains.
Caption: Equilibrium between active and dormant species in ATRP.
Experimental Protocol:
-
Monomer Purification: Purify this compound (nPA) by passing it through a basic alumina column.
-
Reaction Setup: Add the catalyst (Copper(I) bromide, CuBr) and a stir bar to a Schlenk flask. Seal the flask and cycle between vacuum and an inert atmosphere (argon) three times.
-
Ligand and Monomer Addition: Under an argon counterflow, add the ligand (e.g., PMDETA), the purified nPA monomer, and any solvent (e.g., anisole).
-
Degassing: Degas the mixture using three freeze-pump-thaw cycles.
-
Initiation: After the final thaw and backfilling with argon, inject the initiator (e.g., ethyl α-bromoisobutyrate, EBiB) into the flask.
-
Polymerization: Place the flask in a preheated oil bath and stir. Monitor the reaction progress by taking samples periodically for analysis (e.g., ¹H NMR for conversion, SEC for molecular weight).
-
Termination & Purification: To stop the reaction, cool the flask and expose the mixture to air. Dilute the mixture with a solvent like THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer in a non-solvent like cold methanol/water mixture.
-
Drying: Filter the polymer and dry under vacuum until a constant weight is achieved.
Data Presentation:
| Parameter | Value |
| Monomer (this compound) | 5.0 g (43.8 mmol) |
| Solvent (Anisole) | 5 mL |
| Initiator (EBiB) | 67.8 µL (0.438 mmol) |
| Catalyst (CuBr) | 31.4 mg (0.219 mmol) |
| Ligand (PMDETA) | 91.4 µL (0.438 mmol) |
| Molar Ratio [M]:[I]:[Cu]:[L] | 100:1:0.5:1 |
| Reaction Temperature | 60°C |
| Reaction Time | 6 hours (or until target conversion) |
| Expected Result | PnPA with controlled Mn and low Đ (< 1.2) |
Protocol 3: RAFT Polymerization
RAFT polymerization is another powerful CLRP technique that offers excellent control over the final polymer structure. It works for a wide range of monomers and is tolerant to many functional groups.[8] The process is mediated by a chain transfer agent (RAFT agent), which controls the polymerization through a reversible chain transfer mechanism.
Experimental Protocol:
-
Monomer Purification: Remove the inhibitor from this compound (nPA) using a basic alumina column.
-
Reaction Setup: Combine the purified nPA monomer, the RAFT agent (e.g., CTA-1, S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate), the initiator (AIBN), and the solvent (e.g., 1,4-dioxane) in a reaction vessel with a stir bar.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove oxygen.
-
Polymerization: After backfilling with an inert gas, place the vessel in a preheated oil bath at the desired temperature.
-
Monitoring: Track the polymerization by taking aliquots at set time intervals to measure monomer conversion (via ¹H NMR) and polymer molecular weight/dispersity (via SEC).
-
Termination & Purification: Quench the reaction by rapid cooling and exposure to air. Precipitate the polymer by adding the solution dropwise into a large excess of a cold non-solvent (e.g., methanol). The characteristic color of the RAFT agent may be present in the final polymer.
-
Drying: Collect the polymer by filtration and dry it under vacuum.
Data Presentation:
| Parameter | Value |
| Monomer (this compound) | 5.0 g (43.8 mmol) |
| Solvent (1,4-Dioxane) | 5 mL |
| RAFT Agent (CTA-1) | 159 mg (0.438 mmol) |
| Initiator (AIBN) | 7.2 mg (0.0438 mmol) |
| Molar Ratio [M]:[CTA]:[I] | 100:1:0.1 |
| Reaction Temperature | 70°C |
| Reaction Time | 8 hours (or until target conversion) |
| Expected Result | PnPA with controlled Mn and low Đ (< 1.2) |
Characterization
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Used to confirm the polymer structure and to determine monomer conversion by comparing the integration of monomer vinyl peaks to the polymer backbone peaks.
-
Size Exclusion Chromatography (SEC / GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn) of the synthesized polymer.[10]
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DIY Technical | Explore Safety Insights — Methacrylate Producers Association, Inc. [mpausa.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Controlled Polymerization of n-Propyl Acrylate: Application Notes and Protocols for ATRP and RAFT
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the controlled polymerization of n-propyl acrylate (nPA) using two of the most robust and versatile controlled radical polymerization (CRP) techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods offer precise control over polymer molecular weight, architecture, and functionality, making them invaluable tools in the synthesis of well-defined polymers for advanced applications, including drug delivery systems.[1][2]
Introduction to Controlled Radical Polymerization of Acrylates
Conventional free radical polymerization of acrylates, while straightforward, lacks control over the resulting polymer's molecular weight and dispersity (Đ), leading to materials with broad molecular weight distributions and limited architectural complexity.[3] Controlled radical polymerization techniques, such as ATRP and RAFT, overcome these limitations by introducing a dynamic equilibrium between active propagating radicals and dormant species.[4][5] This reversible deactivation process allows for the simultaneous growth of all polymer chains, resulting in polymers with predictable molecular weights, narrow molecular weight distributions (low Đ), and the ability to create complex architectures like block copolymers and star polymers.[4][6] Poly(acrylates), including poly(this compound), are valued for their applications as soft segments in thermoplastic elastomers and in drug delivery systems due to their biocompatibility and tunable properties.[7][8]
Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP is a transition metal-catalyzed CRP method that utilizes a reversible atom transfer process to control the concentration of active radical species.[4][9] The polymerization is initiated by an alkyl halide, and the equilibrium between the active and dormant polymer chains is mediated by a transition metal complex, typically copper-based.[10]
Mechanism of ATRP
The fundamental principle of ATRP involves the reversible activation of a dormant polymer chain (P-X) by a transition metal catalyst in a lower oxidation state (e.g., Cu(I)Br). This generates a propagating radical (P•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)Br). The radical can then add monomer units before being deactivated by the higher oxidation state metal complex. This process is repeated, allowing for controlled chain growth.
Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Protocol: ATRP of this compound
This protocol is adapted from established procedures for the ATRP of other acrylates, such as methyl acrylate and n-butyl acrylate.[11]
Materials:
-
This compound (nPA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent)
-
Nitrogen gas (for deoxygenation)
Procedure:
-
Preparation of the Reaction Mixture: In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.071 g, 0.5 mmol).
-
Seal the flask with a rubber septum and deoxygenate by performing three freeze-pump-thaw cycles.
-
Under a nitrogen atmosphere, add anisole (e.g., 5 mL), this compound (e.g., 5.0 g, 50 mmol), and PMDETA (e.g., 0.104 g, 0.6 mmol).
-
Stir the mixture until the copper complex forms, indicated by a color change.
-
Initiation: Inject the initiator, ethyl α-bromoisobutyrate (e.g., 0.097 g, 0.5 mmol), into the reaction mixture via syringe to start the polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.[11]
-
Monitoring the Reaction: Periodically take samples under a nitrogen atmosphere to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Termination: Once the desired conversion is reached, expose the reaction mixture to air to quench the polymerization. Dilute the mixture with a suitable solvent like THF.
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent such as cold methanol, filter, and dry under vacuum.[12]
Quantitative Data for ATRP of Acrylates
The following table summarizes typical results for the ATRP of acrylates, demonstrating the level of control achievable. Data is based on polymerizations of methyl acrylate (MA) and n-butyl acrylate (nBA) as representative examples.
| Monomer | Initiator | Catalyst/Ligand | [M]:[I]:[Cu]:[L] | Temp (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Conversion (%) | Reference |
| MA | EBiB | CuBr/PMDETA | 200:1:0.5:0.5 | 60 | 3.7 | 10,200 | 1.07 | ~95 | [11] |
| nBA | MBrP | CuBr/dNbpy | 100:1:1:2 | 90 | 4 | 12,000 | 1.15 | ~90 | [7] |
| MA | 2-EBP | CuBr/Me6TREN | 200:1:0.1:0.1 | 25 | 0.25 | 17,000 | 1.18 | 85 | [10] |
M: Monomer, I: Initiator, Cu: Copper Catalyst, L: Ligand EBiB: Ethyl α-bromoisobutyrate, MBrP: Methyl 2-bromopropionate, 2-EBP: Ethyl 2-bromopropionate PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine, Me6TREN: Tris[2-(dimethylamino)ethyl]amine
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
RAFT polymerization is another powerful CRP technique that does not involve a metal catalyst.[6] Instead, it utilizes a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization via a reversible chain-transfer process.[13]
Mechanism of RAFT Polymerization
The RAFT mechanism involves a series of addition-fragmentation steps. A radical initiator generates radicals that react with the monomer to form a propagating chain. This chain then adds to the RAFT agent, forming an intermediate radical which can then fragment to release a new radical that can initiate another polymer chain. This process establishes an equilibrium between active and dormant polymer chains, allowing for controlled growth.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Atom Transfer Radical Polymerization (ATRP): Principles and Practice – Advances in Polymer Science [ncstate.pressbooks.pub]
- 4. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches [mdpi.com]
- 9. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. RAFT Polymerization Procedures [sigmaaldrich.com]
Application Notes and Protocols for the Characterization of Poly(n-propyl acrylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(n-propyl acrylate) (PnPA) is a versatile polymer with applications spanning adhesives, coatings, and biomedical devices. A thorough understanding of its physicochemical properties is paramount for ensuring product performance, quality, and batch-to-batch consistency. This document provides detailed application notes and experimental protocols for the essential analytical techniques used to characterize PnPA, including its molecular weight, chemical structure, and thermal properties.
General Characterization Workflow
A systematic approach is crucial for the comprehensive characterization of poly(this compound). The following workflow outlines a typical sequence of analysis, starting from structural and molecular weight determination to the evaluation of thermal properties.
Caption: General workflow for poly(this compound) characterization.
Molecular Weight Analysis: Gel Permeation Chromatography (GPC/SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers.[1] It separates polymer chains based on their hydrodynamic volume in solution.[1]
Data Presentation
| Parameter | Typical Value Range for Poly(this compound) | Reference |
| Weight-Average Molecular Weight (Mw) | 10,000 - 200,000 g/mol | [2] |
| Number-Average Molecular Weight (Mn) | 5,000 - 100,000 g/mol | [3] |
| Polydispersity Index (PDI = Mw/Mn) | 1.1 - 2.5 | [3][4] |
Experimental Protocol: GPC Analysis
Objective: To determine the molecular weight averages (Mw, Mn) and polydispersity index (PDI) of a PnPA sample.
Materials:
-
Poly(this compound) sample
-
HPLC-grade Tetrahydrofuran (THF)[5]
-
Polystyrene standards for calibration
-
0.2 µm PTFE syringe filters[6]
-
Autosampler vials
Instrumentation:
-
GPC/SEC system equipped with a refractive index (RI) detector[7]
-
GPC columns suitable for organic solvents (e.g., polystyrene-divinylbenzene columns)
-
Data acquisition and analysis software
Procedure:
-
Solvent Preparation: Ensure the mobile phase (THF) is properly degassed before use.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry PnPA sample.[6]
-
Dissolve the sample in 5-10 mL of THF to achieve a concentration of approximately 1-2 mg/mL.[5]
-
Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but avoid sonication which can cause chain scission.[5]
-
Filter the polymer solution through a 0.2 µm PTFE syringe filter directly into an autosampler vial to remove any particulates.[6]
-
-
Instrument Setup:
-
Set the column oven temperature (e.g., 35 °C).
-
Set the mobile phase flow rate (e.g., 1.0 mL/min).[4]
-
Allow the system to equilibrate until a stable baseline is achieved on the RI detector.
-
-
Calibration:
-
Prepare a series of polystyrene standards of known molecular weights in THF.
-
Inject the standards and generate a calibration curve of log(Molecular Weight) vs. Elution Time.
-
-
Sample Analysis:
-
Inject the prepared PnPA sample solution into the GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Integrate the sample peak and calculate Mw, Mn, and PDI using the calibration curve.
-
Structural Analysis
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a polymer, confirming its chemical identity.[6] For polyacrylates, key characteristic peaks are associated with the ester group.[8]
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Vibration Mode |
| C=O (Ester) | ~1730 | Stretching |
| C-O (Ester) | ~1150 - 1200 | Stretching |
| C-H (Alkyl) | ~2850 - 3000 | Stretching |
| CH₂ | ~1465 | Bending |
Note: These are typical values for polyacrylates. Specific peak positions for PnPA may vary slightly.
Objective: To obtain the infrared spectrum of a PnPA sample to confirm its chemical structure.
Materials:
-
Poly(this compound) sample (film, powder, or liquid)
-
Solvent for cleaning (e.g., isopropanol)
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. The ATR crystal is often made of zinc selenide or diamond.[9]
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
-
Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.[9]
-
-
Sample Application:
-
Place a small amount of the PnPA sample directly onto the ATR crystal. If it is a solid, ensure good contact by applying pressure with the built-in clamp.[9]
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The software will automatically perform a background subtraction.
-
Identify the characteristic absorption bands and compare them to known spectra for polyacrylates to verify the material's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, composition, and stereochemistry (tacticity) of a polymer.[6][9] Both ¹H and ¹³C NMR are commonly used.
| Proton Type (¹H NMR) | Approximate Chemical Shift (δ, ppm) |
| -O-CH₂- (ester) | ~4.0 |
| -CH- (backbone) | ~2.3 |
| -CH₂- (backbone) | ~1.5 - 1.9 |
| -CH₂- (propyl) | ~1.6 |
| -CH₃ (propyl) | ~0.9 |
Note: These are estimated values. Actual shifts can vary based on solvent, tacticity, and instrument frequency.
Objective: To elucidate the detailed chemical structure of PnPA.
Materials:
-
Poly(this compound) sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve 10-20 mg of the PnPA sample in approximately 0.7 mL of deuterated solvent (CDCl₃) inside a clean, dry NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
-
Spectrum Acquisition:
-
Acquire the ¹H NMR spectrum. Key parameters to set include the number of scans, acquisition time, and relaxation delay.
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Assign the peaks to the corresponding protons in the PnPA structure.
-
Thermal Analysis
Thermal analysis techniques are essential for determining the operational limits and processing conditions for polymeric materials.[4]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of thermal transitions like the glass transition temperature (Tg).[10][11]
| Parameter | Typical Value for Poly(this compound) | Reference |
| Glass Transition Temperature (Tg) | -45 °C to -35 °C | [12][13] |
Objective: To determine the glass transition temperature (Tg) of PnPA.
Materials:
-
Poly(this compound) sample
-
Aluminum DSC pans and lids
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Crimper for sealing pans
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from a low temperature (e.g., -80 °C) to a temperature well above its expected Tg (e.g., 50 °C) at a controlled rate (e.g., 10 °C/min). This step erases the thermal history of the sample.[15]
-
Cooling Scan: Cool the sample back down to the starting temperature (e.g., -80 °C) at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again at the same rate (e.g., 10 °C/min). The Tg is determined from this second heating scan to ensure a consistent thermal history.[15]
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The Tg is identified as a step-like change in the baseline of the thermogram from the second heating scan. It is typically reported as the midpoint of this transition.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16] It is used to evaluate the thermal stability and decomposition profile of the polymer.[17][18]
| Parameter | Typical Value Range for Polyacrylates | Reference |
| Onset of Decomposition (Tonset) | 250 °C - 350 °C | [19] |
| Temperature of Max Decomposition Rate | 350 °C - 450 °C | [17] |
Objective: To assess the thermal stability of PnPA by determining its decomposition temperature.
Materials:
-
Poly(this compound) sample
-
TGA sample pans (e.g., platinum or alumina)
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Instrument and Sample Preparation:
-
Tare the TGA balance with an empty sample pan.
-
Place 5-10 mg of the PnPA sample into the tared pan.
-
-
Instrument Setup:
-
Place the sample pan onto the TGA balance within the furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[17]
-
-
Thermal Program:
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), often calculated by the intersection of tangents to the baseline and the decomposition slope.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition.[17]
-
References
- 1. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 2. Poly(this compound) – scipoly.com [scipoly.com]
- 3. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. lcms.cz [lcms.cz]
- 5. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. How to use GPC/SEC for compositional analysis | Malvern Panalytical [malvernpanalytical.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. infinitalab.com [infinitalab.com]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
- 13. Chain flexibility and glass transition temperatures of poly(n-alkyl (meth)acrylate)s: Implications of tacticity and chain dynamics (Journal Article) | OSTI.GOV [osti.gov]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 16. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 17. setaramsolutions.com [setaramsolutions.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: n-Propyl Acrylate in the Synthesis of Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of functional polymers using n-propyl acrylate, with a focus on controlled radical polymerization techniques. Detailed protocols and data are presented to guide researchers in developing novel polymeric materials for various applications, including drug delivery and biomedical engineering.
Introduction to Functional Polymers from this compound
This compound (nPA) is a versatile monomer for the synthesis of functional polymers due to the ability to tailor the properties of the resulting polymer through copolymerization and post-polymerization modification. The ester group of the acrylate provides a site for hydrolysis or aminolysis, while the polymer backbone can be designed to be stimuli-responsive. The use of controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allows for the synthesis of well-defined polymers with controlled molecular weight, low polydispersity, and complex architectures.[1] These characteristics are crucial for applications in drug delivery, where precise control over the polymer structure is necessary to achieve desired drug loading and release profiles.[2][3]
Synthesis of Functional Poly(this compound) via Controlled Radical Polymerization
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust and versatile method for the controlled polymerization of a wide range of monomers, including acrylates.[4][5] It utilizes a transition metal catalyst, typically a copper complex, to reversibly activate and deactivate the propagating polymer chains, allowing for controlled growth.
This protocol describes a typical ATRP of this compound to synthesize a well-defined homopolymer. This foundational polymer can be further functionalized or used as a macroinitiator for the synthesis of block copolymers.
Materials:
-
This compound (nPA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF, for GPC analysis)
-
Schlenk flask, syringes, magnetic stirrer, and inert gas (Argon or Nitrogen) supply
Procedure:
-
Preparation of the Reaction Mixture:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum and purge with inert gas for 15 minutes.
-
In a separate vial, prepare a solution of this compound (5.0 g, 43.8 mmol), EBiB (146 µL, 1.0 mmol), and PMDETA (209 µL, 1.0 mmol) in anisole (5.0 mL).
-
Deoxygenate the solution by bubbling with inert gas for 30 minutes.
-
-
Polymerization:
-
Using a deoxygenated syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing CuBr.
-
Place the flask in a preheated oil bath at 70 °C and stir.
-
Monitor the reaction progress by taking samples periodically for analysis by gas chromatography (to determine monomer conversion) and gel permeation chromatography (GPC) (to determine molecular weight and polydispersity).
-
-
Termination and Purification:
-
After the desired conversion is reached (e.g., 8 hours), cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Dilute the reaction mixture with THF (10 mL).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Isolate the polymer by filtration and dry it under vacuum at 40 °C to a constant weight.
-
Quantitative Data for ATRP of this compound:
| Parameter | Value |
| Monomer | This compound |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) |
| Catalyst/Ligand | CuBr/PMDETA |
| Solvent | Anisole |
| Temperature | 70 °C |
| [nPA]:[EBiB]:[CuBr]:[PMDETA] | 100:1:1:1 |
| Time (h) | 4 |
| Conversion (%) | 65 |
| Mn ( g/mol ) (Theoretical) | 7400 |
| Mn ( g/mol ) (GPC) | 7100 |
| PDI (Mw/Mn) | 1.15 |
Note: The data presented in this table is representative and may vary depending on the specific reaction conditions.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another powerful CRP technique that offers excellent control over the polymerization of acrylates.[6] It employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.
This protocol outlines the synthesis of poly(this compound) using a common RAFT agent.
Materials:
-
This compound (nPA), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
1,4-Dioxane (solvent)
-
Methanol (for precipitation)
-
THF (for GPC analysis)
-
Ampule or Schlenk flask, syringes, magnetic stirrer, and inert gas supply
Procedure:
-
Preparation of the Reaction Mixture:
-
In a glass ampule or Schlenk flask, dissolve this compound (4.0 g, 35.0 mmol), CPAD (120 mg, 0.35 mmol), and AIBN (11.5 mg, 0.07 mmol) in 1,4-dioxane (4.0 mL).
-
-
Degassing:
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the ampule under vacuum or backfill the Schlenk flask with inert gas.
-
-
Polymerization:
-
Place the sealed reaction vessel in a preheated oil bath at 60 °C and stir.
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours).
-
-
Termination and Purification:
-
Quench the reaction by immersing the vessel in an ice bath and exposing the contents to air.
-
Dilute the mixture with THF (10 mL).
-
Precipitate the polymer by adding the solution dropwise into cold methanol.
-
Collect the polymer by filtration and dry under vacuum at 40 °C.
-
Quantitative Data for RAFT Polymerization of this compound:
| Parameter | Value |
| Monomer | This compound |
| RAFT Agent | 2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) |
| Initiator | AIBN |
| Solvent | 1,4-Dioxane |
| Temperature | 60 °C |
| [nPA]:[CPAD]:[AIBN] | 100:1:0.2 |
| Time (h) | 24 |
| Conversion (%) | 92 |
| Mn ( g/mol ) (Theoretical) | 10500 |
| Mn ( g/mol ) (GPC) | 10200 |
| PDI (Mw/Mn) | 1.10 |
Note: The data presented in this table is representative and may vary depending on the specific reaction conditions.
Functionalization Strategies
Functional polymers based on this compound can be synthesized through two main strategies: direct copolymerization of this compound with a functional monomer, or post-polymerization modification of a poly(this compound) precursor.
Direct Copolymerization
In this approach, this compound is copolymerized with a monomer that already contains the desired functional group. For example, to introduce thermoresponsive properties, this compound can be copolymerized with N-isopropylacrylamide (NIPAAm).[7] The ratio of the two monomers can be adjusted to tune the lower critical solution temperature (LCST) of the resulting copolymer.[8][9]
Post-Polymerization Modification
This strategy involves the synthesis of a reactive polymer precursor, followed by a chemical reaction to introduce the desired functionality. For instance, a copolymer of this compound and a monomer containing a reactive group (e.g., glycidyl methacrylate with its epoxide ring) can be synthesized. The reactive groups can then be modified in a subsequent step. Alternatively, the ester groups of poly(this compound) can be partially hydrolyzed to carboxylic acid groups, which can then be conjugated to drugs or targeting ligands.
Visualization of Polymerization Workflows
Caption: Workflow for Atom Transfer Radical Polymerization (ATRP).
Caption: Workflow for Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.
Applications in Drug Development
Functional polymers based on this compound have significant potential in drug delivery. By incorporating stimuli-responsive elements, such as pH- or temperature-sensitive co-monomers, drug release can be targeted to specific environments, such as tumor tissues, which often have a lower pH than healthy tissues.[10] The ability to synthesize block copolymers with both hydrophobic and hydrophilic segments allows for the formation of micelles that can encapsulate hydrophobic drugs, improving their solubility and bioavailability.[2][11]
Conclusion
This compound is a valuable monomer for the synthesis of a wide range of functional polymers. The use of controlled radical polymerization techniques like ATRP and RAFT provides precise control over the polymer architecture, which is essential for developing advanced materials for drug delivery and other biomedical applications. The protocols and data provided in these application notes serve as a starting point for researchers to explore the potential of this compound-based polymers in their own work.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. ATRP in the design of functional materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Thermo-Responsive Behavior of Poly(N-isopropylacrylamide)-b-Poly(N-vinylisobutyramide) Diblock Copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of thermoresponsive copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mucoadhesive acrylated block copolymers micelles for the delivery of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Inhibiting Premature Polymerization of n-Propyl Acrylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature polymerization of n-propyl acrylate during experiments, storage, and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of this compound?
A1: Premature polymerization of this compound, a type of free-radical polymerization, is primarily initiated by:
-
Heat: Elevated temperatures can provide the energy required to initiate the formation of free radicals, leading to polymerization.[1] this compound should be stored at temperatures below ~25°C (<80°F).[2]
-
Light: UV radiation can also trigger the formation of free radicals.
-
Contamination: Impurities such as peroxides, rust, or other reactive species can act as initiators.
-
Absence of Inhibitor: Commercially available this compound is stabilized with an inhibitor. If the inhibitor is removed or its concentration becomes depleted, polymerization can occur.[3]
-
Absence of Oxygen: Many common inhibitors, such as hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ), require the presence of dissolved oxygen to function effectively.[2][3] Storing the monomer under an inert atmosphere without an appropriate anaerobic inhibitor can lead to polymerization.[2]
Q2: What are the most common inhibitors used for this compound and at what concentrations?
Q3: How long can I store inhibited this compound?
A3: With proper storage conditions, including the presence of an inhibitor and oxygen, n-butyl acrylate, a close analog to this compound, has an expected storage stability of one year.[2] To ensure stability, it is recommended to follow the "first-in-first-out" principle for inventory and for storage periods longer than one month, it is advisable to replenish the dissolved oxygen by gentle aeration.[2]
Q4: Can I use this compound directly from the bottle for my polymerization reaction?
A4: It depends on the specific requirements of your experiment. The inhibitor present in the monomer will interfere with the desired polymerization. Therefore, for most controlled polymerization reactions, the inhibitor must be removed prior to use.
Q5: How can I remove the inhibitor from this compound?
A5: A common method for removing phenolic inhibitors like MEHQ is to wash the monomer with an aqueous alkali solution, such as sodium hydroxide (NaOH). The inhibitor is extracted into the aqueous phase, which can then be separated. This is followed by washing with deionized water to remove residual alkali, drying with a suitable agent like anhydrous magnesium sulfate or sodium sulfate, and finally filtering. The purified, inhibitor-free monomer is highly reactive and should be used immediately or stored at low temperatures for a very short period.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Monomer appears viscous or contains solid particles upon receipt. | Premature polymerization has occurred during transport or storage. | Do not use the monomer. Contact the supplier for a replacement. Review your storage conditions to ensure they meet the recommended guidelines (cool, dark, well-ventilated). |
| Monomer polymerizes unexpectedly during a reaction. | - Incomplete removal of the initiator from a previous reaction in the same vessel.- Contamination of the reaction mixture with an initiator.- Localized overheating ("hot spots") in the reactor.- Insufficient inhibitor for the reaction conditions (if used as a retarder). | - Thoroughly clean all glassware and equipment before use.- Ensure all reagents and solvents are free from contaminants.- Improve stirring and temperature control of the reaction.- Re-evaluate the type and concentration of inhibitor if it's being used to control the reaction rate. |
| Inhibitor removal process seems ineffective. | - The washing solution is not sufficiently basic.- Insufficient mixing during the washing step.- Inadequate phase separation. | - Check the concentration and pH of the alkali wash solution.- Ensure vigorous mixing during the extraction process.- Allow adequate time for the organic and aqueous layers to separate completely. |
| Purified monomer polymerizes before it can be used. | - The inhibitor was completely removed, leaving the monomer highly reactive.- Exposure to heat or light after purification.- Presence of residual peroxides from the purification process. | - Use the purified monomer immediately.- If short-term storage is necessary, keep it in a refrigerator and protected from light.- Ensure all solvents used for purification are peroxide-free. |
Data on Common Inhibitors for Acrylates
The following table summarizes typical concentrations and characteristics of common inhibitors used for acrylic monomers. This data is primarily based on studies of acrylic acid and n-butyl acrylate and should be used as a guideline for this compound.
| Inhibitor | Abbreviation | Typical Concentration (ppm) | Oxygen Requirement | Notes |
| Hydroquinone | HQ | 50 - 1000 | Yes | Effective but can sublime and deposit in cooler parts of equipment. |
| 4-Methoxyphenol (Monomethyl ether of hydroquinone) | MEHQ | 15 - 200 | Yes | One of the most common and effective inhibitors for acrylates.[4] |
| Phenothiazine | PTZ | 50 - 500 | No | Effective at higher temperatures and does not require oxygen.[5] |
| 4-tert-Butylcatechol | TBC | 50 - 200 | Yes | Often used for stabilizing monomers during storage and transport. |
Experimental Protocols
Protocol 1: Determination of Inhibitor (MEHQ) Concentration
This protocol is a colorimetric method for determining the concentration of MEHQ in an acrylic monomer.
Apparatus:
-
Separating funnel (500 mL)
-
Measuring cylinders (100 mL, 10 mL)
-
Volumetric flask (10 mL)
-
Iodine flask (250 mL)
-
Colorimeter or UV-Vis Spectrophotometer
Reagents:
-
This compound sample
-
Standard MEHQ solution of known concentration
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
Inhibitor-free monomer (prepared by washing with NaOH solution)
Procedure:
-
Prepare a 5% NaOH solution by dissolving 5 g of NaOH in 95 mL of distilled water.
-
Take a 10 mL sample of the this compound in a 500 mL separating funnel.
-
Add 90 mL of the 5% NaOH solution to the separating funnel.
-
Shake the funnel vigorously for 1-2 minutes to extract the MEHQ into the aqueous phase. The NaOH solution will develop a yellowish color.
-
Allow the layers to separate completely.
-
Carefully drain the lower aqueous layer into an iodine flask.
-
Calibrate the colorimeter or spectrophotometer by using the 5% NaOH solution as a blank.
-
Measure the absorbance of the extracted sample.
-
Compare the absorbance to a calibration curve prepared using standard solutions of MEHQ in 5% NaOH to determine the concentration.[6]
Protocol 2: Evaluating the Effectiveness of an Inhibitor
This protocol describes a method to test the efficiency of an inhibitor by measuring the time to gelation at an elevated temperature.
Apparatus:
-
Test tubes or vials with screw caps
-
Heating block or oil bath with precise temperature control
-
Stirring mechanism (optional, but recommended for homogeneity)
Materials:
-
Purified (inhibitor-free) this compound
-
Inhibitor to be tested
-
Free-radical initiator (e.g., AIBN or BPO)
Procedure:
-
Prepare a stock solution of the inhibitor in purified this compound at the desired concentration (e.g., 100 ppm).
-
Prepare a stock solution of the initiator in purified this compound (e.g., 1% w/w).
-
In a series of test tubes, add a specific volume of the inhibitor solution.
-
Place the test tubes in the heating block pre-heated to a constant temperature (e.g., 60-80 °C).
-
Add a specific volume of the initiator solution to each test tube, start a timer, and mix thoroughly.
-
Visually inspect the samples at regular intervals for any signs of polymerization, such as an increase in viscosity or the formation of a gel.
-
The "time to gelation" is the time taken for the solution to become solid or to stop flowing when the tube is inverted.
-
A longer time to gelation indicates a more effective inhibitor under the tested conditions.
Visualizations
Caption: Mechanism of Free-Radical Polymerization and Inhibition.
Caption: Troubleshooting Workflow for Premature Polymerization.
Caption: Experimental Workflow for Testing Inhibitor Effectiveness.
References
- 1. iomosaic.com [iomosaic.com]
- 2. synthomer.com [synthomer.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of Inhibitor Content in Acrylic Monomer [chemicalslearning.com]
Technical Support Center: Purification of n-Propyl Acrylate Monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of n-Propyl acrylate monomer.
Troubleshooting Guide & FAQs
This section addresses specific issues that users may encounter during the purification of this compound, presented in a question-and-answer format.
Issue 1: Polymerization Fails to Initiate or is Significantly Delayed After Purification
-
Question: Why is my polymerization not starting after purifying the this compound monomer?
-
Answer: The most common reason for polymerization failure is the presence of residual inhibitor.[1] Commercially available this compound is typically stabilized with inhibitors like 4-methoxyphenol (MEHQ) to prevent premature polymerization during storage.[2][3] If not adequately removed, these inhibitors will scavenge the free radicals generated by your initiator, preventing the polymerization chain reaction from starting.[1][4] It is also possible that the initiator itself is inactive or used at too low a concentration.[1]
-
-
Question: How can I confirm that the inhibitor has been successfully removed?
-
Answer: While direct measurement of ppm levels of inhibitor without specialized equipment is difficult in a standard lab, a successful polymerization reaction is the most practical confirmation of inhibitor removal. If you require a more quantitative analysis before proceeding, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to detect and quantify residual MEHQ.
-
Issue 2: Monomer Polymerizes During Purification
-
Question: My this compound polymerized in the distillation flask. How can I prevent this?
-
Answer: Spontaneous polymerization during distillation is a significant hazard and is often caused by excessive heating or prolonged heating times.[5] To prevent this, it is crucial to perform distillations under reduced pressure to lower the boiling point.[6] Additionally, introducing a small amount of a polymerization inhibitor that will not co-distill with the monomer, such as copper shavings or wire, into the distillation flask can help quench any prematurely formed radicals.[4][6] It is also recommended to introduce a slow stream of an inert gas like nitrogen or argon during the entire process to prevent oxygen from initiating polymerization.[5]
-
-
Question: The monomer turned cloudy/viscous after washing and drying. What happened?
-
Answer: Cloudiness or increased viscosity suggests the onset of polymerization. This can be triggered by exposure to light, heat, or atmospheric oxygen. Ensure the purification process is carried out away from direct sunlight and excessive heat. After purification, the monomer should be used immediately or stored in a refrigerator (around 4°C) in a dark, tightly sealed container, preferably under an inert atmosphere.[6]
-
Issue 3: Low Purity or Yield of Purified Monomer
-
Question: After washing and drying, my monomer still seems wet. How can I improve the drying process?
-
Answer: Incomplete drying can leave residual water, which can affect certain polymerization techniques. Ensure you are using a sufficient amount of a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][7] Allow for adequate contact time (e.g., 30-60 minutes) with stirring to ensure all water is absorbed.[1] Using a saturated brine wash before the final drying step can also help to remove the bulk of dissolved water.[1][7]
-
-
Question: My final yield after distillation is very low. What are the possible causes?
-
Answer: Low yield from distillation can result from several factors. Premature polymerization in the distillation pot, as discussed above, is a primary cause. Leaks in your vacuum distillation setup can lead to an unstable vacuum and inefficient distillation. Ensure all joints are properly sealed. Additionally, if the temperature is too high, it can lead to thermal degradation of the monomer.
-
Data Presentation: Purification Parameters
The following table summarizes key quantitative data for common this compound purification methods.
| Parameter | Washing Method | Column Chromatography | Distillation |
| Inhibitor Removed | MEHQ, Hydroquinone | MEHQ, Hydroquinone, TBC | MEHQ, Hydroquinone |
| Typical Reagents | 1.0 M NaOH solution[1] Saturated NaCl (brine) solution[1][7] Anhydrous MgSO₄ or Na₂SO₄[1][7] | Basic aluminum oxide[8][9] | Copper shavings (as a polymerization retarder)[4][6] |
| Inhibitor Concentration (Typical Starting) | ~0.1% (1000 ppm)[2][3] | ~0.1% (1000 ppm)[2][3] | ~0.1% (1000 ppm)[2][3] |
| Washing Solution Volume | Equal volume to the monomer for each wash[1] | N/A | N/A |
| Number of Washes | 2-3 with NaOH, 1 with deionized water, 1 with brine[1] | N/A | N/A |
| Drying Agent Amount | Sufficient to create a free-flowing liquid with some mobile drying agent | N/A | N/A |
| Distillation Pressure | 10-20 mmHg (recommended)[5] | N/A | 10-20 mmHg (recommended)[5] |
| Distillation Temperature | ~39°C at 10 mmHg[5] | N/A | ~39°C at 10 mmHg[5] |
| Purity Achieved | >99% (if followed by distillation) | >99% | >99.5% |
Experimental Protocols
Protocol 1: Purification by Washing and Drying
This method is effective for removing phenolic inhibitors like MEHQ.
-
Initial Wash: Place the this compound monomer in a separatory funnel. Add an equal volume of 1.0 M sodium hydroxide (NaOH) solution.[1]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of the inhibitor. Drain and discard this lower aqueous layer.[1]
-
Repeat: Repeat the wash with the 1.0 M NaOH solution two more times.[1]
-
Water Wash: Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Drain and discard the aqueous layer.[1]
-
Brine Wash: Wash the monomer with an equal volume of saturated brine solution to aid in the removal of dissolved water. Drain and discard the aqueous layer.[1]
-
Drying: Transfer the monomer to a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and stir for 30-60 minutes.[1]
-
Final Step: Filter or decant the purified monomer from the drying agent. The monomer is now ready for use or can be further purified by distillation.
Protocol 2: Purification by Column Chromatography
This is a rapid method for inhibitor removal.
-
Column Preparation: Prepare a chromatography column with a plug of glass wool at the bottom. Fill the column with basic aluminum oxide.[8][9]
-
Elution: Add the this compound monomer to the top of the column and allow it to pass through the alumina under gravity.
-
Collection: Collect the purified monomer as it elutes from the column.
-
Storage: The purified monomer should be used immediately or stored appropriately, as it no longer contains an inhibitor.
Protocol 3: Purification by Vacuum Distillation
This method is highly effective for achieving high purity and removing inhibitors and other non-volatile impurities. It is often performed after an initial washing step.
-
Setup: Assemble a vacuum distillation apparatus. Place the washed and dried this compound in the distillation flask along with a few copper shavings to inhibit polymerization.[6]
-
Vacuum Application: Slowly apply vacuum to the system, ensuring all connections are secure.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collection: Collect the fraction that distills at the appropriate temperature and pressure (e.g., ~39°C at 10 mmHg).[5]
-
Storage: Once distilled, add a small amount of inhibitor (e.g., MEHQ at ~200 ppm) if the monomer is to be stored for an extended period. Otherwise, use it immediately.
Visualizations
Caption: Workflow for this compound purification by washing.
Caption: Troubleshooting logic for polymerization failure.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 95%, stab. with 0.1% 4-methoxyphenol 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. N-Propylacrylat, 95 %, stab. Mit 0.1 %4 -Methoxyphenol, Thermo Scientific Chemicals 10 g [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. echemi.com [echemi.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. pubs.acs.org [pubs.acs.org]
troubleshooting low conversion in n-Propyl acrylate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the free-radical polymerization of n-propyl acrylate. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges leading to low monomer conversion.
Troubleshooting Guide: Low Conversion
Low or no conversion of this compound is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Q1: My this compound polymerization is showing low or no conversion. What are the first steps I should take?
A1: When faced with low or no monomer conversion, a logical diagnostic workflow should be followed to pinpoint the issue. The primary areas to investigate are the purity of the monomer, the effectiveness of the initiator system, the presence of inhibitors, and the appropriateness of the reaction conditions.
Caption: Initial troubleshooting workflow for low polymerization conversion.
Q2: How do impurities in this compound affect conversion and how can I purify the monomer?
A2: Impurities in the this compound monomer can significantly inhibit or retard polymerization. Common culprits include residual inhibitors (like hydroquinone or MEHQ) added for storage stability, byproducts from synthesis, and dissolved oxygen.[1]
Experimental Protocol: Inhibitor Removal from Acrylate Monomers
This protocol is effective for removing phenolic inhibitors such as hydroquinone (HQ) and its monomethyl ether (MEHQ).[1]
Materials:
-
This compound containing inhibitor
-
1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Stir plate and stir bar
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the inhibitor as its sodium salt.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution two more times.
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH.
-
Wash the monomer with an equal volume of saturated brine solution to aid in the removal of any remaining water.
-
Transfer the washed monomer to a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the monomer to dry it and stir for 30-60 minutes.
-
Filter or decant the purified monomer from the drying agent.
-
Important: The purified monomer should be used immediately as it is no longer inhibited and can polymerize spontaneously.
Q3: My initiator system might be the problem. How does initiator concentration affect conversion?
A3: The initiator concentration is critical for achieving high conversion. An insufficient amount of initiator may not generate enough free radicals to overcome the effects of residual inhibitors and initiate polymerization effectively.[1] Conversely, an excessively high concentration can lead to premature termination by radical-radical recombination, which also lowers the final conversion and can affect the polymer's molecular weight.
Table 1: Effect of Initiator (AIBN) Concentration on n-Butyl Acrylate Conversion (Data is for n-butyl acrylate and serves as a representative example)
| Initiator (AIBN) Concentration (mol/L) | Polymerization Time (min) | Monomer Conversion (%) |
| 0.004 | 60 | ~35 |
| 0.004 | 120 | ~55 |
| 0.004 | 180 | ~70 |
| 0.008 | 60 | ~45 |
| 0.008 | 120 | ~65 |
| 0.008 | 180 | ~80 |
Source: Adapted from data presented in studies on acrylate polymerization kinetics.
Q4: Can the reaction temperature and solvent choice impact the conversion of this compound?
A4: Yes, both temperature and solvent play a crucial role in the polymerization of acrylates.
Temperature: The rate of decomposition of thermal initiators is temperature-dependent.[1] A temperature that is too low will result in a slow rate of radical generation and, consequently, low conversion. Conversely, excessively high temperatures can promote side reactions like chain transfer, which can prematurely terminate polymer chains and reduce the final conversion.[1]
Solvent: The choice of solvent can influence the polymerization kinetics. Solvents can affect the solubility of the monomer and the resulting polymer, the viscosity of the reaction medium, and the rate of initiator decomposition. Chain transfer to the solvent is a significant side reaction that can lower the molecular weight and potentially the conversion. The gel effect, which can lead to an acceleration in the polymerization rate at high conversions, is more prominent in non-polar solvents and those with lower chain transfer constants.[2]
Table 2: Effect of Solvent on n-Butyl Acrylate Polymerization Conversion at 70°C (Data is for n-butyl acrylate and serves as a representative example)
| Solvent | Conversion (%) after 180 min |
| Toluene | ~45 |
| Benzene | ~32 |
| Heptane | ~30 |
| Carbon Tetrachloride | ~31 |
| Xylene | ~30 |
Source: Adapted from data in Subrahmanyam, B., et al. (1994). Studies on high conversion polymerization of n-alkyl acrylates. Polymer, 35(4), 862-865.[2]
Frequently Asked Questions (FAQs)
Q: What is the role of oxygen in this compound polymerization and how can I mitigate its effects?
A: Dissolved oxygen is a potent inhibitor of free-radical polymerization.[1] It reacts with the initiating and propagating radicals to form stable peroxy radicals, which do not efficiently continue the polymer chain. This leads to an induction period or complete inhibition of the polymerization.[1]
To mitigate the effects of oxygen, it is essential to deoxygenate the reaction mixture before initiating polymerization. This is typically achieved by purging the monomer and solvent with an inert gas, such as nitrogen or argon, for at least 30 minutes prior to heating and adding the initiator.[1] Maintaining a positive pressure of the inert gas throughout the reaction is also crucial.
Caption: Oxygen inhibition pathway in free-radical polymerization.
Q: I observe an initial burst of polymerization, but then the reaction stalls, resulting in low final conversion. What could be the cause?
A: This phenomenon, often referred to as "dead-end" polymerization, can occur due to several reasons:
-
Rapid Initiator Depletion: If the initiator has a short half-life at the reaction temperature, it may be consumed early in the reaction, leaving no source of new radicals to continue the polymerization to high conversion.
-
Inhibitor Contamination: Trace amounts of inhibitors in the monomer or solvent can be consumed by the initial flux of radicals, allowing polymerization to start. However, once the initial burst of radicals is consumed, the remaining inhibitor can quench further polymerization.
-
High Initial Radical Concentration: An excessively high initiator concentration can lead to a very high initial rate of polymerization and a high concentration of growing polymer chains, increasing the likelihood of chain-chain termination reactions, which consume the propagating radicals.[1]
Q: How can I monitor the conversion of my this compound polymerization in real-time?
A: Several analytical techniques can be used to monitor the progress of the polymerization by measuring the disappearance of the monomer:
-
Gravimetry: This involves taking samples at different time points, precipitating the polymer, drying it, and weighing it to determine the yield.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the disappearance of the vinyl proton signals of the this compound monomer relative to an internal standard.
-
Gas Chromatography (GC): The concentration of the remaining monomer in the reaction mixture can be quantified by GC using an internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The decrease in the intensity of the C=C bond absorption peak of the acrylate monomer can be monitored over time.
Experimental Protocols
General Procedure for Free-Radical Solution Polymerization of this compound
This protocol provides a typical setup for the solution polymerization of this compound to achieve high conversion.[1]
Materials:
-
Purified this compound (inhibitor-free)
-
Anhydrous solvent (e.g., toluene, ethyl acetate)
-
Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))
-
Round-bottom flask with a reflux condenser and a nitrogen/argon inlet
-
Heating mantle with a temperature controller and thermocouple
-
Magnetic stir plate and stir bar
-
Syringes and needles
Procedure:
-
Set up the reaction apparatus (flask, condenser, inert gas inlet) and ensure all glassware is dry.
-
Add the desired amount of anhydrous solvent to the round-bottom flask.
-
Begin stirring and purge the solvent with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
In a separate container, dissolve the initiator in a small amount of the reaction solvent.
-
Add the purified this compound to the reaction flask via a syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 70-80°C for AIBN in toluene).
-
Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time (typically several hours).
-
To monitor the reaction, samples can be withdrawn periodically using a nitrogen-purged syringe and analyzed for monomer conversion.
-
To terminate the reaction, cool the flask to room temperature and expose the contents to air.
-
The polymer can be isolated by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.
References
Technical Support Center: Optimizing Initiator Concentration for n-Propyl Acrylate Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the free-radical polymerization of n-propyl acrylate, with a focus on optimizing initiator concentration.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an initiator in this compound polymerization?
A1: An initiator is a chemical species that, upon thermal or photochemical decomposition, generates free radicals.[1][] These free radicals then react with this compound monomers to begin the polymerization chain reaction, forming poly(this compound).[3] The concentration of the initiator is a critical parameter that influences the rate of polymerization, the final polymer's molecular weight, and the overall success of the reaction.[4]
Q2: What are common types of initiators used for this compound polymerization?
A2: For free-radical polymerization of vinyl and acrylic monomers like this compound, the most common initiators are azo compounds and organic peroxides.[3]
-
Azo Initiators: 2,2'-Azobis(isobutyronitrile) (AIBN) is a widely used example. Azo initiators are known for producing only one type of free radical and not having induced decomposition.[]
-
Peroxide Initiators: Benzoyl peroxide (BPO) is a common choice. Peroxides decompose when heated to form two free radicals.[]
The selection of an initiator depends on factors like the desired reaction temperature (based on the initiator's half-life) and its solubility in the reaction medium.[1]
Q3: How does increasing the initiator concentration affect the polymerization of this compound?
A3: Increasing the initiator concentration generally has two main, opposing effects:
-
Increases the Rate of Polymerization: A higher concentration of initiator produces more free radicals, which in turn initiate more polymer chains simultaneously, leading to a faster consumption of the monomer.[5]
-
Decreases the Average Molecular Weight: With more polymer chains initiated at the same time, each chain has less monomer available to add before termination occurs. This competition for monomer results in a lower average molecular weight for the final polymer.[5][6]
Q4: What happens if the initiator concentration is too low?
A4: An insufficient initiator concentration can lead to several problems:
-
Failed Initiation or Long Induction Period: The number of free radicals generated may not be enough to overcome the effects of inhibitors present in the monomer or solvent (such as dissolved oxygen or added stabilizers like hydroquinone).[7]
-
Low Monomer Conversion: If not enough polymer chains are initiated, the overall rate of polymerization will be slow, potentially leading to an incomplete reaction and low yield.[7]
Q5: What are the risks of using an excessively high initiator concentration?
A5: Using too much initiator can cause significant issues:
-
Uncontrolled and Rapid Reaction: A high concentration of free radicals can lead to a very fast, highly exothermic polymerization that is difficult to control.[5][6] This can be a safety hazard due to a rapid increase in temperature and pressure (runaway reaction).
-
Very Low Molecular Weight: As explained in Q3, a high number of initiated chains results in a polymer with a low average molecular weight.[5]
-
Increased Side Reactions: High radical concentrations can promote side reactions, such as chain transfer to the polymer, which can lead to branching.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) Related to Initiator | Recommended Solution(s) |
| Polymerization fails to initiate or has a long induction period. | 1. Insufficient Initiator Concentration: The initiator level is too low to overcome residual inhibitors (e.g., oxygen, stabilizer in monomer).[7] | 1. Increase Initiator Concentration: Incrementally increase the initiator concentration (e.g., by 25-50%).[5] |
| 2. Inactive Initiator: The initiator may have degraded due to improper storage. | 2. Use Fresh Initiator: Ensure the initiator is active and has been stored correctly according to the manufacturer's instructions. | |
| 3. Low Reaction Temperature: The temperature is too low for the initiator to decompose at an adequate rate.[7] | 3. Increase Reaction Temperature: Verify that the reaction temperature is appropriate for the chosen initiator's half-life.[5] | |
| Polymerization is too fast and difficult to control. | Excessive Initiator Concentration: A high initiator concentration generates a large number of radicals, leading to a rapid, exothermic reaction.[6] | Decrease Initiator Concentration: Reduce the amount of initiator to achieve a more controlled reaction rate.[5] |
| The final polymer has a very low molecular weight. | High Initiator Concentration: A higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[5][6] | Decrease Initiator Concentration: A lower initiator concentration will generate fewer polymer chains, allowing each chain to grow longer and achieve a higher molecular weight.[5] |
| The final polymer has a broad molecular weight distribution (high Polydispersity Index - PDI). | Non-uniform Initiation: Poor mixing of the initiator or temperature gradients can cause initiation to occur at different rates throughout the reaction. | Improve Mixing and Temperature Control: Ensure the reaction mixture is well-stirred and the temperature is uniform. |
| Gel formation occurs during polymerization. | High Initial Rate of Polymerization: High initiator concentrations can lead to a rapid increase in viscosity (the gel effect), which can promote branching reactions and cross-linking, leading to an insoluble gel.[10] | Reduce Initiator Concentration: Lowering the initiator concentration will slow the initial reaction rate and can help prevent premature gelation.[10] |
Quantitative Data on Initiator Concentration Effects
The following tables provide illustrative data on how varying initiator concentration can affect polymerization outcomes. The data is based on general principles of free-radical polymerization for acrylates and should be considered as a starting point for optimization.
Table 1: Effect of Initiator (AIBN) Concentration on Polymerization Rate and Molecular Weight
| Initiator Concentration (mol% relative to monomer) | Relative Polymerization Rate | Average Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| 0.1 | Low | High (~100,000) | ~1.8 - 2.5 |
| 0.5 | Medium | Medium (~50,000) | ~1.6 - 2.2 |
| 1.0 | High | Low (~25,000) | ~1.5 - 2.0 |
| 2.0 | Very High | Very Low (~12,500) | ~1.5 - 1.9 |
| Note: This data is representative and actual results will vary based on specific reaction conditions such as temperature, solvent, and monomer purity. |
Table 2: Initiator Concentration and Mechanical Properties of Polyacrylates
| Initiator Content (%) | Compressive Strength (MPa) | Flexural Strength (MPa) |
| 0.1 | 6.7 | 2.3 |
| 0.2 | 28.4 | 8.1 |
| 0.4 | 65.2 | 19.5 |
| 0.6 | 90.0 | 28.0 |
| 0.8 | 90.1 | 28.1 |
| 1.0 | 90.0 | 28.0 |
| Adapted from a study on polyacrylate mortar, demonstrating that an optimal initiator content can exist for maximizing mechanical properties.[11][12] |
Experimental Protocols
Protocol: Determining Optimal Initiator Concentration for this compound Polymerization
This protocol describes a series of experiments to determine the optimal concentration of an initiator (e.g., AIBN) for the bulk polymerization of this compound.
Materials:
-
This compound (inhibitor removed)
-
2,2'-Azobis(isobutyronitrile) (AIBN) or other suitable initiator
-
Reaction solvent (e.g., toluene, ethyl acetate), if not bulk polymerization
-
Schlenk flasks or reaction vessel with a condenser
-
Magnetic stirrer and stir bars
-
Oil bath or heating mantle with temperature control
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Syringes and needles
Procedure:
-
Monomer Purification: If the this compound contains an inhibitor (like hydroquinone), pass it through a column of basic alumina to remove it.
-
Reaction Setup:
-
Assemble a clean, dry Schlenk flask with a magnetic stir bar and a condenser.
-
Connect the flask to a Schlenk line for purging with an inert gas.
-
-
Reagent Preparation:
-
Prepare several stock solutions of the initiator (AIBN) in the reaction solvent or a small amount of the monomer if conducting a bulk polymerization. The concentrations should span the range you wish to test (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mol% relative to the monomer).
-
-
Degassing:
-
Add the purified this compound (and solvent, if applicable) to the reaction flask.
-
Purge the mixture with an inert gas (nitrogen or argon) for at least 30-60 minutes to remove dissolved oxygen, which inhibits free-radical polymerization.[7]
-
-
Initiation of Polymerization:
-
Heat the reaction mixture to the desired temperature (e.g., 60-70 °C for AIBN).
-
Once the temperature has stabilized, use a syringe to inject the calculated amount of the initiator stock solution into the reaction flask.
-
-
Monitoring the Reaction:
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time (e.g., 2-24 hours).
-
Periodically take small samples from the reaction mixture using a degassed syringe to monitor monomer conversion.
-
-
Termination and Polymer Isolation:
-
To stop the polymerization, rapidly cool the reaction vessel in an ice bath and expose the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated poly(this compound) by filtration and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Monomer Conversion: Determine the conversion using techniques like gravimetry (by weighing the dried polymer) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Molecular Weight and PDI: Characterize the polymer's average molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
By comparing the results (conversion, molecular weight, PDI) from the different initiator concentrations, you can determine the optimal level for your specific application.
Visualizations
Caption: Logical workflow for optimizing initiator concentration.
References
- 1. m.youtube.com [m.youtube.com]
- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
effect of temperature on n-Propyl acrylate polymerization rate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for professionals working with the polymerization of n-Propyl acrylate. Below you will find troubleshooting guidance for common experimental issues, detailed experimental protocols, and data on the influence of temperature on the polymerization rate.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the polymerization of this compound, with a focus on temperature-related effects.
| Question | Answer |
| Why is my this compound polymerization not initiating, or showing a significant induction period? | Several factors related to temperature can hinder initiation. A primary reason is the reaction temperature being too low for the chosen thermal initiator to decompose efficiently and generate an adequate concentration of free radicals. Additionally, the presence of dissolved oxygen, a potent inhibitor, can lead to an induction period or complete inhibition of the polymerization. Ensure your reaction setup is properly purged with an inert gas and that the temperature is optimal for your initiator. |
| My polymerization starts, but the monomer conversion is low. How can I improve the yield? | Suboptimal reaction temperature is a frequent cause of low monomer conversion. An inappropriate temperature can lead to slow reaction rates or favor side reactions that terminate the growing polymer chains. For some systems, higher temperatures might increase the initial rate but can also accelerate termination reactions, ultimately leading to lower final conversion. Carefully optimizing the temperature profile of your reaction is crucial. |
| I'm observing a rapid, uncontrolled increase in temperature during polymerization. What is happening and how can I prevent it? | This phenomenon, known as a runaway reaction, is due to the highly exothermic nature of acrylate polymerization. Poor temperature control is the primary cause. This can lead to a dangerous increase in pressure and potentially reactor failure. To prevent this, ensure your reactor has an efficient heat transfer system, consider a semi-batch or continuous monomer feed to control the reaction rate, and use a reliable temperature monitoring and control system.[1][2] |
| The viscosity of my reaction mixture is increasing too quickly, leading to poor mixing and heat transfer. What can I do? | A rapid increase in viscosity, often associated with a fast polymerization rate at higher temperatures, can lead to the "gel effect" or autoacceleration. This reduces the mobility of growing polymer chains, hindering termination reactions and further accelerating the polymerization rate and heat generation. To manage this, you can lower the initial monomer concentration by using a solvent, reduce the reaction temperature, or employ a controlled monomer addition strategy. |
| My final polymer has a broad molecular weight distribution. Can temperature be a contributing factor? | Yes, temperature fluctuations can significantly impact the molecular weight distribution. Inconsistent temperature control can lead to variations in the rates of initiation, propagation, and termination throughout the polymerization process, resulting in a polymer with a broader range of chain lengths. Maintaining a stable and uniform temperature is critical for achieving a narrow molecular weight distribution.[2] |
Experimental Protocols
Determining the Effect of Temperature on Polymerization Rate
This protocol outlines a method for studying the kinetics of this compound polymerization at various temperatures.
Materials:
-
This compound (inhibitor removed)
-
Thermal initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., toluene, ethyl acetate)
-
Reaction vessel with a reflux condenser, nitrogen/argon inlet, and temperature probe
-
Constant temperature oil bath or heating mantle with a PID controller
-
Magnetic stirrer and stir bar
-
Syringes for sampling
-
Analytical equipment for determining monomer conversion (e.g., Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy)
Procedure:
-
Monomer Purification: If not already inhibitor-free, pass the this compound through a column of activated basic alumina to remove the inhibitor.
-
Reaction Setup: Assemble the reaction vessel, ensuring it is clean and dry. Add the desired amount of solvent and a magnetic stir bar.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the experiment.
-
Temperature Equilibration: Set the constant temperature bath to the desired reaction temperature and allow the solvent to equilibrate.
-
Initiator and Monomer Addition: In a separate flask, dissolve the initiator in a small amount of the reaction solvent. Once the solvent in the reaction vessel has reached the target temperature, add the this compound monomer via syringe, followed by the initiator solution.
-
Sampling: Start the timer immediately after the initiator is added. At regular intervals, withdraw small samples from the reaction mixture using a nitrogen-purged syringe. Quench the polymerization in the sample immediately by adding a small amount of an inhibitor (e.g., hydroquinone).
-
Analysis: Analyze the samples to determine the monomer conversion over time.
-
Repeat: Repeat the experiment at different temperatures to study the effect on the polymerization rate.
Data Presentation
The following table provides representative data on how temperature can influence the polymerization rate of this compound. Please note that these are illustrative values, and actual experimental results may vary based on specific conditions such as initiator concentration, solvent, and monomer purity.
| Temperature (°C) | Initial Rate of Polymerization (% conversion/hour) | Time to 50% Conversion (hours) |
| 50 | 5 | 10.0 |
| 60 | 15 | 3.3 |
| 70 | 40 | 1.25 |
| 80 | 95 | 0.5 |
Mandatory Visualization
Below are diagrams illustrating key concepts related to the effect of temperature on this compound polymerization.
Caption: Interplay of factors affecting this compound polymerization.
Caption: Workflow for studying temperature effects on polymerization.
References
controlling molecular weight and polydispersity of poly(n-Propyl acrylate)
Welcome to the technical support center for the controlled polymerization of poly(n-propyl acrylate). This resource is designed for researchers, scientists, and drug development professionals to assist with challenges encountered during the synthesis of poly(this compound) with targeted molecular weights and low polydispersity. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for controlling the molecular weight and polydispersity of poly(this compound)?
A1: The most effective methods are controlled radical polymerizations (CRPs), primarily Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1] These techniques allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and high end-group fidelity.[1][2]
Q2: How does the initiator-to-monomer ratio affect the molecular weight of poly(this compound)?
A2: In a controlled polymerization, the number-average molecular weight (Mn) is directly proportional to the ratio of the moles of monomer consumed to the moles of initiator used.[3] Therefore, to obtain a higher molecular weight polymer, you should increase the monomer-to-initiator ratio. Conversely, a lower monomer-to-initiator ratio will result in a lower molecular weight polymer.
Q3: What is a typical polydispersity index (PDI or Đ) for poly(this compound) synthesized by ATRP or RAFT?
A3: For a well-controlled polymerization of acrylates using ATRP or RAFT, the polydispersity index is typically low, often below 1.3.[1] Values between 1.1 and 1.2 are commonly achieved under optimized conditions.[4][5] A PDI close to 1.0 indicates a very narrow molecular weight distribution.
Q4: Why is it crucial to remove oxygen from the polymerization mixture?
A4: Oxygen is a potent inhibitor of radical polymerizations. It reacts with the propagating radicals to form stable peroxy radicals, which do not efficiently continue the polymer chain. This can lead to a long induction period, low monomer conversion, or complete failure of the polymerization.[6] Therefore, it is essential to deoxygenate the reaction mixture thoroughly before initiating the polymerization, typically by several freeze-pump-thaw cycles or by purging with an inert gas like nitrogen or argon.[6]
Q5: Can I use the same RAFT agent for different types of monomers?
A5: Not always. The choice of RAFT agent is crucial and depends on the reactivity of the monomer. Acrylates, like this compound, are considered "more activated monomers" (MAMs). For MAMs, trithiocarbonates or dithioesters are generally effective RAFT agents.[7] Using an inappropriate RAFT agent can lead to poor control over the polymerization, resulting in high polydispersity.[7]
Troubleshooting Guide
Issue 1: The polymerization of this compound does not start.
-
Question: I have mixed all my reagents, but the polymerization has not initiated. What could be the problem?
-
Answer: This is a common issue that can arise from several factors:
-
Insufficient Initiator: The concentration of the initiator might be too low to generate enough free radicals to start the polymerization, especially if there are residual inhibitors in the monomer.[6] The initiator itself could also be degraded. Solution: Ensure your initiator is active and use it at the appropriate concentration.
-
Oxygen Inhibition: The presence of dissolved oxygen will inhibit the polymerization.[6] Solution: Thoroughly deoxygenate your reaction mixture using at least three freeze-pump-thaw cycles or by purging with an inert gas for an extended period.
-
Low Temperature: If you are using a thermal initiator, the reaction temperature may be too low for it to decompose and generate radicals at a sufficient rate.[6] Solution: Check the recommended decomposition temperature for your initiator and ensure your reaction is at the correct temperature.
-
Issue 2: The final monomer conversion is low.
-
Question: My polymerization starts, but it stops before all the monomer is consumed. How can I increase the conversion?
-
Answer: Low monomer conversion can be due to:
-
Inadequate Initiation: Similar to a complete failure to initiate, a low concentration of active initiator can result in premature termination of the polymer chains.[6] Solution: Verify the activity and concentration of your initiator.
-
Suboptimal Reaction Temperature: An incorrect temperature can lead to slower reaction rates or favor side reactions that terminate the growing polymer chains.[6] Solution: Optimize the reaction temperature for your specific system.
-
Impure Monomer or Solvent: Impurities in the monomer or solvent can act as chain transfer agents or inhibitors, leading to premature termination.[8] Solution: Purify your monomer and solvent before use. For this compound, this typically involves passing it through a column of basic alumina to remove the inhibitor and then deoxygenating it.[6]
-
Issue 3: The polydispersity of my poly(this compound) is high (e.g., > 1.5).
-
Question: I have synthesized my polymer, but the GPC analysis shows a broad molecular weight distribution. What are the possible causes?
-
Answer: High polydispersity in a controlled radical polymerization indicates a loss of control. Common causes include:
-
Too High Initiator Concentration (in RAFT): In RAFT, an excessively high initiator concentration relative to the RAFT agent can lead to a significant number of chains being initiated by the thermal initiator rather than the RAFT agent, resulting in a population of "dead" chains and a broader PDI.[9] Solution: Decrease the initiator-to-RAFT agent ratio. A common starting point is a 10:1 ratio of RAFT agent to initiator.
-
Inappropriate RAFT Agent: The chain transfer constant of the RAFT agent must be suitable for this compound.[7] Solution: Ensure you are using a RAFT agent recommended for acrylates, such as a trithiocarbonate or a suitable dithioester.
-
Side Reactions in ATRP: In ATRP, side reactions such as radical-radical termination can occur, especially at the beginning of the polymerization if the initial radical concentration is too high.[4] This can be more pronounced at higher catalyst concentrations. Solution: Optimize the catalyst-to-initiator ratio. Sometimes, using a lower concentration of the catalyst can improve control.[4]
-
Chain Transfer Reactions: Unintended chain transfer to solvent, monomer, or impurities can lead to new polymer chains with different growth rates, broadening the PDI.[10] Solution: Use high-purity reagents and choose a solvent that is known to have a low chain transfer constant.
-
Issue 4: The GPC trace of my polymer shows a bimodal distribution.
-
Question: My GPC results show two distinct peaks, indicating a bimodal molecular weight distribution. Why is this happening?
-
Answer: A bimodal distribution suggests that two different populations of polymer chains are being formed. This can be caused by:
-
Slow Initiation in RAFT: If the initiation of chains by the R-group of the RAFT agent is slow compared to the rate of propagation, a population of chains initiated by the thermal initiator can grow separately from the chains controlled by the RAFT agent.[11] This can result in a high molecular weight shoulder in the GPC trace.[12] Solution: Ensure efficient initiation by selecting a RAFT agent with a suitable leaving group (R-group) and an appropriate initiator.
-
Loss of Chain-End Fidelity: If the active chain end of the polymer is lost, it can no longer be controlled by the ATRP or RAFT mechanism. These "dead" chains can couple, leading to a high molecular weight shoulder. Solution: Optimize reaction conditions to minimize termination reactions. This may involve adjusting the temperature, catalyst/ligand concentration, or initiator concentration.
-
"Coagulative Nucleation" in Emulsion Systems: In surfactant-free emulsion polymerization, the aggregation of primary particles can lead to different polymerization kinetics in the initial and later stages, resulting in a bimodal molecular weight distribution.[13]
-
Data Presentation
The following tables provide representative data for the controlled polymerization of acrylates. Note that while the principles are directly applicable to this compound, much of the detailed published data is for n-butyl acrylate, a very close structural analog. These tables can be used as a guide for designing your experiments.
Table 1: ATRP of n-Butyl Acrylate with CuBr/Me6TREN Catalyst *
| Entry | [Monomer]:[Initiator]:[Catalyst] | Monomer | Conversion (%) | Mn (Theoretical) | Mn (Experimental) | PDI (Mw/Mn) |
| 1 | 200:1:1.0 | Methyl Acrylate | 85 | 17,000 | 21,600 | 1.18 |
| 2 | 200:1:0.5 | Methyl Acrylate | 90 | 18,000 | 20,100 | 1.15 |
| 3 | 200:1:0.2 | Methyl Acrylate | 82 | 16,400 | 17,200 | 1.12 |
| 4 | 200:1:0.1 | Methyl Acrylate | 75 | 15,000 | 15,500 | 1.09 |
| 5 | 200:1:0.2 | n-Butyl Acrylate | 80 | 20,500 | 21,300 | 1.15 |
*Data adapted from a study on the ATRP of acrylates at ambient temperature.[4] The initiator used was ethyl 2-bromopropionate.
Table 2: RAFT Polymerization of n-Butyl Acrylate with Trithiocarbonate RAFT Agent *
| [BA]₀ / [CTA]₀ | [CTA]₀ / [Initiator]₀ | Temperature (°C) | Conversion (%) | Mn (Theoretical) | Mn (Experimental) | PDI (Mw/Mn) |
| 330 | 4.5 | 70 | 95 | 41,300 | 41,308 | < 1.5 |
| 440 | 4.5 | 70 | 93 | 54,000 | 54,876 | < 1.5 |
| 550 | 4.5 | 70 | 91 | 67,000 | 67,231 | < 1.5 |
| 660 | 4.5 | 70 | 89 | 80,000 | 78,789 | < 1.5 |
*Data adapted from a study on the RAFT polymerization of butyl acrylate (BA).[14] The initiator was Vazo 67.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via ATRP
This protocol is a general guideline and may require optimization for your specific target molecular weight and experimental setup.
Materials:
-
This compound (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent)
-
Nitrogen or Argon gas
-
Schlenk flask and line
Procedure:
-
Purification of Monomer: Pass this compound through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.05 mmol).
-
Seal the flask with a rubber septum and deoxygenate by applying vacuum and backfilling with inert gas three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add anisole (e.g., 5 mL), purified this compound (e.g., 5 mL, ~44 mmol), and PMDETA (e.g., 0.05 mmol) via syringe.
-
Deoxygenation: Subject the solution to three freeze-pump-thaw cycles to ensure complete removal of oxygen.
-
Initiation: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C). Once the temperature has stabilized, inject the initiator, EBiB (e.g., for a target DP of 100, use 0.44 mmol), into the flask via syringe.
-
Polymerization: Allow the reaction to proceed for the desired time. Samples can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR and molecular weight by GPC.
-
Termination: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent such as cold methanol, filter, and dry under vacuum.
Protocol 2: Synthesis of Poly(this compound) via RAFT Polymerization
This protocol is a general guideline and should be adapted based on the specific RAFT agent and initiator used.
Materials:
-
This compound (inhibitor removed)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC, RAFT agent)
-
Azobisisobutyronitrile (AIBN, initiator)
-
Toluene (solvent)
-
Nitrogen or Argon gas
-
Schlenk flask or reaction tube with a sealable cap
Procedure:
-
Purification of Monomer: Pass this compound through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask or reaction tube, combine the RAFT agent (e.g., for a target DP of 100 and 5g of monomer, use ~0.44 mmol of CPDTC), the initiator (e.g., a 10:1 molar ratio of RAFT agent to initiator would be ~0.044 mmol of AIBN), purified this compound (5 g, ~44 mmol), and toluene (e.g., 5 mL).
-
Deoxygenation: De-gas the mixture by performing at least three freeze-pump-thaw cycles.
-
Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring the Reaction: The polymerization can be monitored by taking samples at different time points to determine monomer conversion (via ¹H NMR) and molecular weight and PDI (via GPC).
-
Termination: The polymerization can be stopped by cooling the reaction to room temperature and exposing it to air.
-
Purification: The polymer can be isolated by precipitating the reaction mixture into a large excess of a non-solvent like cold methanol. The precipitated polymer is then collected by filtration and dried under vacuum.
Visualizations
Caption: A generalized experimental workflow for controlled radical polymerization.
Caption: A troubleshooting decision tree for common polymerization issues.
References
- 1. iarjset.com [iarjset.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. specificpolymers.com [specificpolymers.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. youtube.com [youtube.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. arxiv.org [arxiv.org]
- 14. dl.uncw.edu [dl.uncw.edu]
side reactions in n-Propyl acrylate polymerization and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and prevent common side reactions encountered during the polymerization of n-propyl acrylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions that can occur during the free-radical polymerization of this compound?
A1: During the free-radical polymerization of this compound, several side reactions can occur, impacting the polymer's microstructure and properties. The most common side reactions include:
-
Intramolecular Chain Transfer (Backbiting): This process involves the abstraction of a hydrogen atom from the polymer backbone by the active radical chain end, leading to the formation of a more stable tertiary mid-chain radical. This results in the formation of short-chain branches in the polymer structure.[1][2]
-
Intermolecular Chain Transfer to Polymer: In this reaction, a growing polymer radical abstracts a hydrogen atom from a neighboring polymer chain. This terminates the growing chain and creates a new radical site on the other polymer chain, leading to the formation of long-chain branches.[1][3]
-
β-Scission: At elevated temperatures, the tertiary mid-chain radicals formed from backbiting can undergo cleavage, a process known as β-scission. This results in a decrease in the average chain length and the formation of macromonomers with unsaturated end-groups.[2][4][5]
-
Chain Transfer to Monomer or Solvent: The active radical can abstract a hydrogen or another atom from a monomer or solvent molecule. This terminates the growing chain and initiates a new, smaller polymer chain, which can reduce the overall molecular weight of the polymer.[4][6]
-
Termination: The process by which propagating radicals are deactivated, typically through combination (two radical chains joining) or disproportionation (hydrogen transfer between two radical chains). These reactions are fundamental to polymerization but can be influenced by reaction conditions.[4][6]
Q2: How do these side reactions affect the final properties of poly(this compound)?
A2: The side reactions have a significant impact on the macroscopic properties of the resulting polymer:
-
Branching (Short and Long Chain): Increased branching affects the polymer's viscosity, rheological properties, and mechanical strength.
-
Molecular Weight and Molar Mass Distribution (MMD): Side reactions like chain transfer and β-scission can lower the average molecular weight and broaden the MMD (increase the polydispersity index, PDI). A broad or bimodal MMD can indicate a lack of control over the polymerization process.[5]
-
Processability: Uncontrolled branching and broad MMD can lead to difficulties in processing the polymer, such as increased melt viscosity or insolubility (gelation).
Troubleshooting Guide
Problem 1: High Polydispersity Index (PDI) or Bimodal Molar Mass Distribution in the Final Polymer.
-
Likely Cause: This is often a result of a combination of side reactions, particularly chain transfer to polymer and β-scission at high temperatures, which create polymer chains of varying lengths. Poor control over the initiation process can also contribute to a broad MMD.
-
Recommended Solutions:
-
Optimize Temperature: Lowering the reaction temperature can reduce the rates of backbiting and subsequent β-scission.[2][7]
-
Introduce a Chain Transfer Agent (CTA): A CTA can help to control the molecular weight and narrow the MMD by providing a more favorable pathway for chain termination and re-initiation.[3][8][9]
-
Utilize Controlled Radical Polymerization (CRP) Techniques: Methods like Atom Transfer Radical Polymerization (ATRP) offer significantly better control over the polymerization process, leading to polymers with low PDI.[10]
-
Problem 2: Gel Formation During Polymerization.
-
Likely Cause: Gelation, the formation of an insoluble crosslinked polymer network, is typically caused by excessive intermolecular chain transfer to the polymer, leading to a very high density of long-chain branches.
-
Recommended Solutions:
-
Decrease Monomer Concentration: Lowering the monomer concentration can reduce the probability of intermolecular chain transfer events.
-
Add a Chain Transfer Agent (CTA): CTAs can effectively compete with chain transfer to the polymer, thereby reducing the extent of crosslinking.
-
Control Conversion: Terminate the polymerization at a lower monomer conversion before significant crosslinking occurs.
-
Problem 3: Low Polymer Yield or Incomplete Monomer Conversion.
-
Likely Cause: The formation of less reactive mid-chain radicals through backbiting can slow down the rate of polymerization.[2] Additionally, impurities in the monomer or solvent can act as inhibitors or retarders.
-
Recommended Solutions:
-
Purify Monomer and Solvent: Ensure that the this compound and any solvent used are free from inhibitors and other impurities.
-
Increase Initiator Concentration: A higher concentration of initiator can lead to a higher concentration of active radicals, potentially increasing the polymerization rate. However, this may also lead to lower molecular weight polymers.
-
Optimize Reaction Temperature: While high temperatures can promote side reactions, an optimal temperature exists where the polymerization rate is reasonably fast without excessive side reactions.
-
Prevention of Side Reactions
Data on Prevention Strategies
The following table summarizes the effect of a chain transfer agent (CBr₄) on the branching density in the polymerization of n-butyl acrylate, a close structural analog of this compound. This data illustrates the effectiveness of CTAs in reducing side reactions.
| Temperature (°C) | [CBr₄] (mol L⁻¹) | Branching Density (%) |
| 60 | 0 | ~1.5 |
| 60 | 0.4 | < 0.5 |
| 100 | 0 | ~2.5 |
| 100 | 0.4 | ~1.0 |
| 140 | 0 | ~4.0 |
| 140 | 0.4 | ~2.0 |
Data adapted from studies on n-butyl acrylate polymerization and is illustrative for this compound.[8][9]
Experimental Protocols
Protocol 1: Conventional Free-Radical Polymerization with a Chain Transfer Agent
This protocol describes a typical solution polymerization of this compound using a chain transfer agent to minimize branching.
-
Materials:
-
This compound (inhibitor removed by passing through a column of basic alumina)
-
Toluene (or other suitable solvent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1-Dodecanethiol (chain transfer agent)
-
-
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 10 g), toluene (e.g., 20 mL), and 1-dodecanethiol (e.g., 0.1 g).
-
Seal the flask with a rubber septum and deoxygenate the mixture by bubbling with nitrogen for 30 minutes.
-
In a separate vial, dissolve AIBN (e.g., 0.05 g) in a small amount of toluene and deoxygenate.
-
Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Using a syringe, inject the AIBN solution into the reaction flask to initiate the polymerization.
-
Allow the reaction to proceed for the desired time, taking samples periodically to monitor conversion via techniques like ¹H NMR or gravimetry.
-
Terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry under vacuum.
-
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP is a controlled radical polymerization technique that provides excellent control over molecular weight and minimizes side reactions. This protocol is adapted from procedures for other acrylates.[11]
-
Materials:
-
This compound (inhibitor removed)
-
Anisole (solvent)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
-
Procedure:
-
To a dry Schlenk flask with a stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).
-
Seal the flask and perform three vacuum-nitrogen cycles to remove oxygen.
-
Via a deoxygenated syringe, add anisole (e.g., 5 mL) and this compound (e.g., 5 g, 50 mmol).
-
In a separate, sealed vial, prepare a solution of PMDETA (e.g., 20.8 μL, 0.1 mmol) in deoxygenated anisole.
-
Inject the PMDETA solution into the reaction flask and stir until the CuBr dissolves and the solution turns colored.
-
Inject the initiator, EBiB (e.g., 14.7 μL, 0.1 mmol), to start the polymerization.
-
Place the flask in a thermostated oil bath (e.g., 60 °C).
-
Monitor the reaction by taking samples for conversion and molecular weight analysis (¹H NMR and GPC).
-
After reaching the desired conversion, terminate the reaction by opening the flask to air and diluting with a suitable solvent like THF.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry.
-
Visualizing Reaction Pathways and Workflows
Diagram 1: Key Side Reactions in this compound Polymerization
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Item - The Role of Chain Transfer Agent in Reducing Branching Content in Radical Polymerization of Acrylates - American Chemical Society - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of side reactions on molar mass distribution, unsaturation level and branching density in solution free radical polymerization of n-butyl acrylate under well-defined lab-scale reactor conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Collection - The Role of Chain Transfer Agent in Reducing Branching Content in Radical Polymerization of Acrylates - Macromolecules - Figshare [figshare.com]
- 7. Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. Polymerization of n-butyl acrylate with high concentration of a chain transfer agent (CBr4): detailed characterization and impact on branching - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Polymerizing via ATRP [sigmaaldrich.com]
removing inhibitor from n-Propyl acrylate before polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with n-Propyl acrylate. The following information addresses common issues related to the removal of inhibitors prior to polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is there an inhibitor in my this compound monomer?
A1: Polymerization inhibitors are added to reactive monomers like this compound to prevent spontaneous polymerization during shipping and storage.[1] These compounds work by scavenging free radicals, which initiate the polymerization process, thus ensuring the monomer's stability.[2] Common inhibitors used for acrylates include hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ).[3]
Q2: Do I always need to remove the inhibitor before polymerization?
A2: Not always, but it is highly recommended for controlled polymerization and to ensure predictable results.[4] The presence of an inhibitor can lead to an induction period where no polymerization occurs until the inhibitor is consumed.[5] While it is possible to overcome the inhibitor by adding a higher concentration of the initiator, this can lead to issues such as low conversion rates, reduced molecular weight, and branching in the final polymer.[5] For applications requiring high accuracy and predictable polymer characteristics, inhibitor removal is a critical step.[4]
Q3: What are the common methods for removing inhibitors from this compound?
A3: The most common and effective methods for removing phenolic inhibitors like HQ and MEHQ from acrylate monomers are:
-
Column Chromatography: Passing the monomer through a column packed with basic activated alumina.[6][7]
-
Caustic Wash (Liquid-Liquid Extraction): Washing the monomer with an aqueous solution of sodium hydroxide (NaOH) to convert the acidic phenolic inhibitor into a water-soluble salt.[8][9]
-
Vacuum Distillation: Separating the monomer from the less volatile inhibitor based on their boiling point differences.[4][2] This method carries a higher risk of thermal polymerization if not performed carefully.[2]
Q4: How do I know if the inhibitor has been successfully removed?
A4: While spectroscopic methods can be used for precise quantification, a common qualitative indicator for phenolic inhibitors is the color change during a caustic wash. The aqueous layer will typically develop a color as the phenolate salt is formed.[10] For column chromatography, the inhibitor is adsorbed onto the alumina, and you may see a slight color change at the top of the column.[10] The most practical test is the subsequent polymerization reaction; successful and timely initiation of polymerization without a significant induction period suggests the inhibitor has been sufficiently removed.
Q5: Can I store the purified, inhibitor-free this compound?
A5: It is strongly advised to use the purified monomer immediately.[8] Once the inhibitor is removed, the monomer is highly susceptible to spontaneous polymerization, which can be initiated by heat, light, or the presence of oxygen.[1] If storage is absolutely necessary, it should be for a very short period at low temperatures (e.g., -4°C) in the dark.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Polymerization does not initiate or there is a long induction period. | Insufficient removal of the polymerization inhibitor. | - Repeat the inhibitor removal procedure. - For column chromatography, ensure you are using a sufficient amount of fresh, activated alumina and consider slowing the flow rate. - For caustic wash, ensure thorough mixing and adequate phase separation. |
| Polymerization occurs during the inhibitor removal process (e.g., in the distillation flask or on the column). | - Excessive Heat: Applying too much heat during vacuum distillation.[2] - Column Overheating: For viscous monomers, heating the column to reduce viscosity might initiate polymerization.[3] - Depletion of Dissolved Oxygen: Some inhibitors like MEHQ require the presence of oxygen to be effective.[2] | - For vacuum distillation, use the lowest possible temperature and highest vacuum.[2] - When using a column, if heating is necessary, use the minimum temperature required. For highly viscous monomers, consider diluting with a suitable solvent.[3] - Avoid sparging the monomer with inert gas for extended periods before removing an oxygen-dependent inhibitor.[2] |
| An emulsion forms during the caustic wash procedure that is slow to separate. | Vigorous shaking of the separatory funnel can lead to stable emulsions. | - Gently invert the separatory funnel instead of shaking it vigorously. - Allow the mixture to stand for a longer period to allow for phase separation. - Adding a small amount of a saturated brine solution can help to break the emulsion.[2][8] |
| The final polymer has a low molecular weight or broad molecular weight distribution. | Residual inhibitor interfering with the polymerization kinetics.[10] | - Improve the efficiency of the inhibitor removal method. - Consider using a combination of removal techniques, such as a caustic wash followed by passing through an alumina column. |
Quantitative Data Summary
The following table provides typical values associated with inhibitor removal. Note that the exact inhibitor concentration can vary by supplier and batch.
| Parameter | Typical Value/Range | Method of Removal | Expected Outcome |
| Initial Inhibitor Concentration (MEHQ/HQ) | 15 - 200 ppm | - | - |
| Inhibitor Removal via Alumina Column | ~10g alumina per 100mL monomer[2] | Column Chromatography | Reduces inhibitor to a level that does not significantly interfere with polymerization. |
| Inhibitor Removal via Caustic Wash | 1 M NaOH solution[8] | Liquid-Liquid Extraction | Efficient removal of phenolic inhibitors. |
| Post-Removal Inhibitor Level | < 5 ppm | - | Allows for controlled polymerization with minimal induction period. |
Experimental Protocols
Protocol 1: Inhibitor Removal Using a Basic Alumina Column
This method is effective for removing polar inhibitors like HQ and MEHQ and is suitable for lab-scale purification.[2]
Methodology:
-
Preparation: Prepare a glass chromatography column packed with activated basic alumina. A general guideline is to use approximately 10 grams of alumina for every 100 mL of monomer solution.[2] Alternatively, pre-packed inhibitor removal columns can be used.[3]
-
Column Setup:
-
Secure the column in a vertical position.
-
Place a collection flask (e.g., a round-bottom flask) under the column outlet.
-
-
Elution:
-
Collection: Collect the purified monomer as it elutes from the column.
-
Post-Processing and Storage: The purified this compound should be used immediately as it is no longer stabilized.[2]
Protocol 2: Inhibitor Removal via Caustic Wash
This method utilizes an acid-base extraction to remove phenolic inhibitors.[8]
Methodology:
-
Initial Wash:
-
Phase Separation:
-
Neutralization and Water Removal:
-
Drying:
-
Transfer the monomer to a clean, dry flask.
-
Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to the monomer and stir for 30-60 minutes.[8]
-
-
Final Product: Filter or decant the purified monomer from the drying agent. The purified monomer is now ready for use and should be polymerized without delay.[8]
Visualizations
Caption: Workflow for removing inhibitors from this compound.
Caption: Troubleshooting logic for failed this compound polymerization.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. longchangchemical.com [longchangchemical.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
Technical Support Center: Scaling Up n-Propyl Acrylate Polymerization
Welcome to the technical support center for n-propyl acrylate polymerization. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up polymerization from the lab to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound polymerization?
A1: The main challenges stem from changes in the surface area-to-volume ratio. Key issues include:
-
Heat Management: Polymerization of acrylates is highly exothermic. In larger reactors, the reduced surface area-to-volume ratio makes it difficult to dissipate heat, which can lead to runaway reactions and poor control over polymer properties.[1][2]
-
Viscosity Increase: As the polymerization progresses, the viscosity of the reaction mixture increases significantly. In large-scale reactors, this can lead to inefficient mixing, non-uniform temperature distribution, and a broader molecular weight distribution of the polymer.[2][3][4]
-
Mixing Efficiency: Achieving homogeneous mixing of reactants (monomer, initiator, solvent) is more complex in larger vessels, potentially causing localized "hot spots" where polymerization proceeds too quickly, leading to gel formation and reactor fouling.[2]
-
Molecular Weight Control: Variations in temperature and initiator concentration due to poor mixing can result in a broader molecular weight distribution (higher polydispersity) compared to lab-scale reactions.[2][5]
Q2: Is it always necessary to remove the inhibitor from this compound before polymerization?
A2: For most research and development applications requiring precise control over the reaction, yes. Commercial this compound contains inhibitors like 4-methoxyphenol (MEHQ) to prevent premature polymerization during storage.[6] These inhibitors will consume the free radicals generated by the initiator, leading to a long induction period or complete failure of the polymerization. While in some industrial settings the inhibitor effect is overcome by using a higher initiator concentration, for controlled polymer synthesis, removal is highly recommended.
Q3: What are the key safety precautions for handling this compound?
A3: this compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[6][7] Key safety precautions include:
-
Working in a well-ventilated area, preferably a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keeping the monomer away from heat, sparks, and open flames.[7]
-
Grounding equipment to prevent static discharge.
-
Ensuring safety showers and eyewash stations are readily accessible.
Troubleshooting Guide
Issue 1: Polymerization Fails to Initiate or Has a Long Induction Period
Question: My this compound polymerization is not starting, or there's a significant delay before I observe any change in viscosity or temperature. What's wrong?
Answer: This is a common problem, typically related to insufficient radical generation or the presence of inhibitors.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Presence | The inhibitor (e.g., MEHQ) has not been effectively removed. Verify your inhibitor removal procedure. Consider passing the monomer through a column of activated basic alumina. |
| Insufficient Initiator | The initiator concentration may be too low to overcome trace inhibitors or oxygen. Increase the initiator concentration incrementally. Ensure the initiator is not degraded; use a fresh batch if necessary.[5] |
| Oxygen Inhibition | Dissolved oxygen in the monomer or solvent is a potent inhibitor of free-radical polymerization. Ensure all components have been thoroughly deoxygenated by sparging with an inert gas (e.g., nitrogen or argon) for an adequate amount of time before heating. |
| Low Reaction Temperature | The selected temperature may be too low for the thermal initiator to decompose at a sufficient rate. Check the half-life of your initiator at the reaction temperature and increase the temperature if necessary. |
Issue 2: Low Monomer Conversion or Incomplete Polymerization
Question: The polymerization starts, but it stops before reaching high conversion, leaving a significant amount of unreacted monomer. How can I improve the yield?
Answer: Low conversion often results from premature termination of the growing polymer chains.
| Potential Cause | Troubleshooting Steps |
| Premature Initiator Depletion | The initiator may be consumed before all the monomer has reacted, especially if the reaction temperature is too high for the chosen initiator. Consider a semi-batch process with a continuous feed of initiator. |
| High Viscosity (Gel Effect) | At high conversion, the viscosity can become so high that radical mobility is restricted, slowing the termination reaction but also potentially trapping unreacted monomer. Improve agitation or consider reducing the initial monomer concentration (i.e., use more solvent).[2] |
| Chain Transfer Reactions | The solvent or impurities can act as chain transfer agents, terminating growing chains and starting new, shorter ones, which can affect the overall conversion rate. Choose a solvent with a low chain transfer constant. |
| Suboptimal Temperature | An incorrect temperature can lead to slow reaction rates or favor side reactions. High temperatures can increase the rate of termination reactions, sometimes leading to lower final conversion.[8][9] Optimize the temperature for your specific system. |
Issue 3: Poor Control Over Molecular Weight and High Polydispersity (PDI) at Scale
Question: The polymer from our pilot-scale reactor has a much broader molecular weight distribution (PDI > 2.5) and a different average molecular weight than what we achieved in the lab. Why is this happening?
Answer: This is a classic scale-up challenge resulting from non-uniform reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Inefficient Mixing | Large reactors can have significant temperature and concentration gradients. This means polymer chains are initiated and grow in different environments, leading to a broad PDI.[2] Improve agitation by using a more appropriate impeller design or increasing the stirring speed (within safe limits). |
| Poor Heat Removal | Localized hot spots can cause rapid polymerization in some areas, leading to high molecular weight chains and potential gel formation, while cooler areas react slower, forming lower molecular weight chains.[1][2] Improve heat transfer by ensuring a high flow rate of the heat transfer fluid in the reactor jacket. Consider a semi-batch process where the monomer is fed gradually to control the rate of heat generation.[2] |
| Incorrect Initiator Feed | If the initiator is not dispersed quickly and evenly, it can lead to areas of high and low radical concentration. Ensure the initiator solution is added at a point of high agitation. |
Data Presentation: Parameter Effects
Note: The following data is based on studies of n-butyl acrylate, a close structural analog to this compound, and should be used as a general guide for expected trends.
Table 1: Effect of Initiator Concentration on Polymer Properties
| Initiator Concentration | Effect on Polymerization Rate | Effect on Number-Average Molecular Weight (Mn) |
| Low | Slower | Higher |
| Medium | Moderate | Moderate |
| High | Faster | Lower |
| As initiator concentration increases, more polymer chains are initiated, leading to a faster consumption of monomer but resulting in shorter average chain lengths.[5] |
Table 2: Effect of Temperature on Polymerization of Acrylates
| Temperature | Effect on Polymerization Rate | Effect on Number-Average Molecular Weight (Mn) | Considerations |
| Low | Slower | Higher | May lead to very high viscosity and incomplete conversion. |
| Medium | Moderate | Moderate | Optimal balance for many systems. |
| High (>120°C) | Faster | Lower | Increased rate of side reactions (e.g., backbiting, β-scission) and chain transfer, which can reduce molecular weight and broaden PDI.[8][9] |
Experimental Protocols
Protocol 1: Inhibitor Removal from this compound (Lab Scale)
-
Preparation: In a separatory funnel, add 100 mL of this compound.
-
Alkaline Wash: Add 50 mL of a 1 M sodium hydroxide (NaOH) solution. Shake the funnel gently for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate.
-
Separation: Drain and discard the lower aqueous layer. Repeat the wash with 1 M NaOH solution two more times.
-
Water Wash: Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.
-
Brine Wash: Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water. Drain the aqueous layer.
-
Drying: Transfer the monomer to a clean, dry flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the monomer to act as a drying agent. Stir for 30-60 minutes.
-
Filtration: Filter or decant the purified monomer from the drying agent.
-
Storage: The purified monomer should be used immediately as it is no longer inhibited and can polymerize spontaneously. If short-term storage is necessary, keep it refrigerated in the dark.
Protocol 2: General Procedure for Solution Free-Radical Polymerization of this compound
-
Reactor Setup: Assemble a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and a nitrogen/argon inlet and outlet.
-
Solvent and Monomer Addition: Charge the reactor with the desired amount of solvent (e.g., toluene or ethyl acetate) and the purified this compound.
-
Deoxygenation: Begin stirring and purge the mixture with an inert gas (nitrogen or argon) for at least 30-60 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Initiator Preparation: In a separate, sealed container, dissolve the initiator (e.g., Azobisisobutyronitrile - AIBN) in a small amount of the reaction solvent.
-
Heating: Heat the reactor contents to the desired reaction temperature (e.g., 70-80°C for AIBN).
-
Initiation: Once the temperature has stabilized, add the initiator solution to the reactor via a syringe or an addition funnel.
-
Polymerization: Maintain the reaction at the set temperature for the desired time (e.g., 4-24 hours). Monitor the reaction progress by taking samples periodically to analyze for monomer conversion (e.g., by gravimetry or NMR).
-
Termination and Isolation: To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air. The polymer can be isolated by precipitation in a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.
Scale-Up Considerations for Protocol 2:
-
Deoxygenation: For larger volumes, purging time must be significantly increased.
-
Heating: The time to reach the set temperature will be longer. Ensure a gradual heating ramp to avoid thermal shock.
-
Initiator Addition: For pilot-scale reactors, a semi-batch process where the monomer and/or initiator are fed over several hours is often preferred to control the exothermic reaction and maintain a more stable temperature profile.[2]
-
Agitation: The mechanical stirrer's speed and design are critical to ensure proper mixing in the more viscous, larger volume.
-
Isolation: Handling large volumes of polymer precipitate and solvent requires appropriate large-scale filtration and drying equipment.
Visualizations
Caption: Troubleshooting workflow for common polymerization issues.
Caption: Standard workflow for this compound solution polymerization.
Caption: Core challenges stemming from a reduced surface-to-volume ratio.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Increase in viscosity and its influence on polymerization processes | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 95%, stab. with 0.1% 4-methoxyphenol 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound | 925-60-0 [chemicalbook.com]
- 8. Research Portal [researchdiscovery.drexel.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: n-Propyl Acrylate Synthesis
Welcome to the technical support center for the synthesis of n-Propyl Acrylate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method is the Fischer esterification of acrylic acid with n-propanol. This reaction is typically catalyzed by a strong acid.[1] Another common method is the transesterification of a different acrylate ester, such as methyl acrylate or ethyl acrylate, with n-propanol.[1]
Q2: My reaction yield is low. What are the primary factors I should investigate?
A2: Low yield in Fischer esterification is often due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants. Key factors to investigate are: inefficient water removal, suboptimal catalyst concentration or activity, inappropriate molar ratio of reactants, and unfavorable reaction temperature.
Q3: What are common side reactions that can lower the yield of this compound?
A3: The most significant side reaction is the polymerization of both the acrylic acid reactant and the this compound product, especially at elevated temperatures.[2] Other potential side reactions include the formation of ethers from the alcohol at high temperatures with a strong acid catalyst and the formation of other acrylate esters if impurities are present in the reactants.[2]
Q4: How can I prevent the unwanted polymerization of my product during synthesis and purification?
A4: The addition of a polymerization inhibitor is crucial. Common inhibitors for acrylates include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and phenothiazine.[3] These inhibitors act as radical scavengers, preventing the initiation of polymerization. It is also important to control the reaction and distillation temperatures, as higher temperatures accelerate polymerization.[2]
Q5: What is the role of the acid catalyst and which one should I choose?
A5: The acid catalyst protonates the carbonyl oxygen of the acrylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by n-propanol. This increases the reaction rate. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). Sulfuric acid is often found to be a more efficient catalyst, leading to higher conversion rates.[4]
Q6: How does the molar ratio of n-propanol to acrylic acid affect the yield?
A6: According to Le Chatelier's principle, using a large excess of one reactant can drive the equilibrium towards the formation of the ester. In this synthesis, using an excess of n-propanol is a common strategy to increase the yield of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield / Incomplete Reaction | Equilibrium Limitation: The reaction has reached equilibrium, but the conversion to the ester is low. | 1. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a drying agent like molecular sieves to the reaction mixture. 2. Increase Excess Reactant: Increase the molar ratio of n-propanol to acrylic acid (e.g., from 1:1 to 3:1 or higher).[5] |
| Insufficient Catalyst Activity: The acid catalyst may be old, hydrated, or used in an insufficient amount. | 1. Use Fresh Catalyst: Ensure the acid catalyst is fresh and anhydrous. 2. Optimize Catalyst Loading: Increase the catalyst concentration incrementally. For example, studies on similar esterifications show that increasing catalyst loading from 1% to 3% can significantly improve conversion.[6] | |
| Low Reaction Temperature: The reaction rate is too slow to reach completion in a reasonable timeframe. | 1. Increase Temperature: Gradually increase the reaction temperature while monitoring for side reactions. Be cautious, as excessive heat can promote polymerization. | |
| Polymerization of Reactants/Product | High Reaction or Distillation Temperature: Acrylates are prone to thermal polymerization. | 1. Maintain Optimal Temperature: Keep the reaction and distillation temperatures as low as possible while ensuring a reasonable reaction rate. 2. Use a Polymerization Inhibitor: Add an effective inhibitor like hydroquinone (HQ) or MEHQ to the reaction mixture and before distillation.[7] |
| Presence of Oxygen: Oxygen can sometimes initiate polymerization, although some inhibitors require its presence to be effective. | 1. Use an Inert Atmosphere: Conduct the reaction and distillation under an inert atmosphere, such as nitrogen or argon, to minimize the presence of oxygen.[7] | |
| Contamination: Peroxides or metal ions in the reactants or solvent can initiate polymerization. | 1. Purify Reactants: Ensure that the acrylic acid and n-propanol are free from contaminants. Distillation of reactants may be necessary. | |
| Product Purity Issues | Presence of Unreacted Starting Materials: Incomplete reaction or inefficient purification. | 1. Optimize Reaction Conditions: Refer to the "Low Yield" section to drive the reaction to completion. 2. Improve Work-up: During the work-up, wash the organic layer with a sodium bicarbonate solution to remove unreacted acrylic acid and the acid catalyst. Use a brine wash to help remove water.[5] |
| Formation of Byproducts: Side reactions such as ether formation or transesterification with impurity alcohols. | 1. Control Temperature: Avoid excessively high temperatures to minimize ether formation. 2. Use Pure Reactants: Ensure the purity of n-propanol to prevent the formation of other acrylate esters.[8] |
Quantitative Data on Reaction Parameters
The following tables summarize the impact of different reaction parameters on the yield of acrylic acid esterification. While not all data is specific to this compound, the trends are highly relevant.
Table 1: Effect of Catalyst on Acrylic Acid Conversion with an Alcohol
| Catalyst | Alcohol | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Catalyst Conc. | Conversion (%) |
| Sulfuric Acid | Methanol | 60 | 1:2 | - | ~70 |
| p-TsOH | Methanol | 60 | 1:2 | - | ~65 |
| Solid Acid Catalyst | Methanol | 60 | 1:2 | - | ~35 |
| Sulfuric Acid | Ethanol | 60 | 1:1 | 2% (v/v) | ~60 |
| Amberlyst 15 | Ethanol | 60 | 1:1 | 2.17 g | ~45 |
| Dowex 50WX | Ethanol | 60 | 1:1 | 2.17 g | ~40 |
Data adapted from comparative studies on acrylic acid esterification.[4][9]
Table 2: Effect of Molar Ratio and Temperature on Acrylic Acid Conversion with Ethanol (Sulfuric Acid Catalyst)
| Molar Ratio (Acid:Alcohol) | Temperature (°C) | Catalyst Conc. (% vol) | Reaction Time (min) | Conversion (%) |
| 1:1 | 50 | 3 | 360 | 63.0 |
| 1:1 | 60 | 3 | 360 | 75.5 |
| 1:1 | 70 | 3 | 360 | 84.0 |
| 1:3 | 70 | 3 | 360 | ~90.0 |
Data adapted from a kinetic study on the esterification of acrylic acid with ethanol.[6][10]
Experimental Protocols
High-Yield Synthesis of this compound via Fischer Esterification
This protocol is adapted from a literature procedure that reports a high yield of this compound.[5]
Materials:
-
Acrylic Acid
-
n-Propanol
-
p-Toluenesulfonic acid (PTSA)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Polymerization inhibitor (e.g., hydroquinone)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acrylic acid (1.0 mmol), n-propanol (3.0 mmol), a catalytic amount of p-toluenesulfonic acid (0.1 equiv.), and a small amount of a polymerization inhibitor.
-
Reaction: Heat the mixture at 60°C for 24 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with dichloromethane (15 mL).
-
Transfer the mixture to a separatory funnel and wash twice with a cold 10% NaOH solution (2 x 8 mL) to remove unreacted acrylic acid and the PTSA catalyst.
-
Wash the organic layer with a cold saturated NaCl solution (1 x 8 mL).
-
-
Drying and Purification:
-
Dry the organic phase with anhydrous MgSO₄.
-
Filter the drying agent.
-
Remove the solvent (dichloromethane) via rotary evaporation.
-
Purify the crude product by distillation to obtain this compound as a colorless oil. A reported yield for this procedure is 98%.[5]
-
Visualizations
Caption: Reaction mechanism for the acid-catalyzed Fischer esterification.
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. This compound | C6H10O2 | CID 13550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 3. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 4. ijrar.org [ijrar.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Experimental and Kinetic Study of Esterification of Acryl... [degruyterbrill.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to n-Propyl Acrylate and Other Acrylate Monomers for Researchers and Drug Development Professionals
In the dynamic fields of materials science, drug delivery, and biomedical engineering, the selection of appropriate monomers is a critical determinant of the final polymer's performance and biocompatibility. This guide provides an objective comparison of n-Propyl acrylate (nPA) with other commonly used acrylate monomers, namely Methyl acrylate (MA), Ethyl acrylate (EA), n-Butyl acrylate (BA), and 2-Ethylhexyl acrylate (2-EHA). By presenting key physical, mechanical, and reactive properties, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.
Physical and Mechanical Properties: A Quantitative Comparison
The choice of an acrylate monomer significantly influences the properties of the resulting polymer. The length of the alkyl ester side chain plays a crucial role in determining characteristics such as glass transition temperature (Tg), which in turn affects the polymer's flexibility, and mechanical properties like tensile strength and elongation at break. The following tables summarize the key physical properties of the selected acrylate monomers and the mechanical properties of their corresponding homopolymers.
Table 1: Physical Properties of Acrylate Monomers
| Property | This compound | Methyl Acrylate | Ethyl Acrylate | n-Butyl Acrylate | 2-Ethylhexyl Acrylate |
| Molecular Weight ( g/mol ) | 114.14[1] | 86.09[2] | 100.12[3] | 128.17[4] | 184.28[5] |
| Density (g/cm³ at 20°C) | 0.917 | 0.956 | 0.922[6] | 0.898[7] | 0.885 (at 25°C)[8] |
| Boiling Point (°C) | 122[1] | 80[2] | 99.4[9] | 148[7] | 215-219[8] |
| Viscosity (mPa·s at 20°C) | 0.7 | 0.35 | 0.55 | 0.92[7] | 1.8 |
| Glass Transition Temp. (Tg) of Homopolymer (°C) | -37 | 10[10] | -24[11] | -55[7] | -70[12] |
Table 2: Mechanical Properties of Poly(acrylate) Homopolymers
| Property | Poly(this compound) | Poly(Methyl Acrylate) | Poly(Ethyl Acrylate) | Poly(Butyl Acrylate) | Poly(2-Ethylhexyl Acrylate) |
| Tensile Strength (MPa) | Data not readily available | 70[13] | ~20 | ~7 | ~1 |
| Elongation at Break (%) | Data not readily available | 2.5[14] | ~1800 | ~2000 | ~1500 |
Reactivity and Copolymerization Behavior
The reactivity of acrylate monomers is a crucial factor in polymerization kinetics and copolymer composition. Monomer reactivity ratios (r1 and r2) are used to describe the preference of a growing polymer chain to add a monomer of its own kind versus the comonomer. An r value greater than 1 indicates a preference for homopolymerization, while a value less than 1 suggests a preference for copolymerization.
Table 3: Monomer Reactivity Ratios (r1, r2) for Copolymerization of Acrylate Monomers
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Tendency |
| n-Butyl Acrylate | Methyl Methacrylate | 0.34 | 1.92[11] | MMA is more reactive and tends to homopolymerize. |
| Ethyl Acrylate | Methyl Methacrylate | ~0.5 | ~1.9 | MMA is more reactive and tends to homopolymerize. |
| Ethyl Acrylate | n-Butyl Methacrylate | - | - | Data indicates methacrylates are generally more reactive.[15] |
| n-Butyl Acrylate | Methyl Methacrylate | 0.34 | 1.92[11] | MMA is more reactive and tends to homopolymerize.[16][17] |
| Methyl Acrylate | Vinyl Acetate | 6.3 | 0.031[18] | MA is significantly more reactive. |
Experimental Protocols
To ensure reproducibility and accuracy in research, detailed experimental methodologies are essential. The following sections outline the protocols for key experiments used to characterize acrylate monomers and their polymers.
Protocol 1: Determination of Monomer Viscosity using an Ostwald Viscometer
Objective: To measure the dynamic viscosity of a liquid monomer relative to a reference liquid of known viscosity (e.g., water).
Apparatus:
-
Ostwald viscometer
-
Constant temperature water bath
-
Stopwatch
-
Pipette
-
Specific gravity bottle or pycnometer
Procedure:
-
Cleaning: Thoroughly clean the Ostwald viscometer with a suitable solvent (e.g., acetone) and dry it completely.
-
Temperature Control: Place the viscometer in a constant temperature water bath set to the desired temperature (e.g., 20°C) and allow it to equilibrate.[19]
-
Reference Liquid (Water):
-
Using a pipette, introduce a precise volume of deionized water into the larger bulb of the viscometer.
-
Apply suction to the other arm to draw the water up past the upper fiducial mark.[20]
-
Release the suction and start the stopwatch the moment the meniscus of the water passes the upper mark.
-
Stop the stopwatch when the meniscus passes the lower mark.
-
Repeat this measurement at least three times and calculate the average flow time (t_water).
-
-
Sample Monomer:
-
Clean and dry the viscometer.
-
Introduce the same volume of the acrylate monomer into the viscometer.
-
Repeat the measurement of flow time as described for water to obtain the average flow time (t_monomer).[19]
-
-
Density Measurement:
-
Determine the density of both water (ρ_water) and the monomer (ρ_monomer) at the experimental temperature using a specific gravity bottle or pycnometer.[14]
-
-
Calculation: The viscosity of the monomer (η_monomer) can be calculated using the following formula: η_monomer = (ρ_monomer * t_monomer / ρ_water * t_water) * η_water where η_water is the known viscosity of water at the experimental temperature.
Protocol 2: Determination of Tensile Properties of Poly(acrylates) following ASTM D638
Objective: To determine the tensile strength and elongation at break of a poly(acrylate) sample.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell[21]
-
Extensometer (for accurate strain measurement)
-
Specimen grips (pneumatic or mechanical)
-
Micrometer or caliper for specimen measurement
-
Dumbbell-shaped die for specimen cutting (if applicable)
Procedure:
-
Specimen Preparation:
-
Prepare dumbbell-shaped specimens of the poly(acrylate) material according to the dimensions specified in ASTM D638 (e.g., Type I or Type V).[13][22] Specimens can be prepared by injection molding, compression molding, or die-cutting from a sheet.
-
Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified period before testing.
-
-
Specimen Measurement:
-
Measure the width and thickness of the narrow section of each specimen at several points and calculate the average cross-sectional area.[21]
-
-
Testing:
-
Set the crosshead speed of the UTM as specified in the standard, which depends on the material's properties.
-
Mount the specimen securely in the grips of the UTM, ensuring it is aligned vertically.[23]
-
Attach the extensometer to the gauge length of the specimen.
-
Start the test and record the applied load and the corresponding elongation of the specimen until it fractures.[21]
-
-
Data Analysis:
-
From the load-elongation curve, calculate the tensile strength (maximum stress the material can withstand) and the elongation at break (the strain at which the specimen fractures).
-
Tensile Strength (MPa) = Maximum Load (N) / Original Cross-sectional Area (mm²)
-
Elongation at Break (%) = (Final Gauge Length - Initial Gauge Length) / Initial Gauge Length * 100
-
Protocol 3: Determination of Monomer Reactivity Ratios using the Fineman-Ross Method
Objective: To determine the relative reactivity ratios of two monomers in a copolymerization reaction.
Procedure:
-
Copolymerization Reactions:
-
Prepare a series of reaction mixtures with varying initial molar feed ratios of the two monomers (M1 and M2).
-
Initiate polymerization using a suitable initiator and allow the reactions to proceed to low conversion (typically <10%) to ensure the monomer feed ratio remains relatively constant.
-
Terminate the reactions and isolate the resulting copolymers.
-
-
Copolymer Composition Analysis:
-
Determine the molar composition of the copolymer for each reaction. This can be done using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or elemental analysis.
-
-
Fineman-Ross Equation: The Fineman-Ross method is a graphical method based on the following linearization of the copolymerization equation: G = H * r1 - r2 Where:
-
F = molar ratio of monomers in the copolymer (m1/m2)
-
f = molar ratio of monomers in the feed (M1/M2)
-
G = F * (f - 1) / f
-
H = F / f²
-
-
Data Plotting and Analysis:
-
For each copolymerization experiment, calculate the values of G and H.
-
Plot G versus H. The data should yield a straight line.
-
The slope of the line is equal to r1, and the y-intercept is equal to -r2.[1]
-
References
- 1. [PDF] Linear method for determining monomer reactivity ratios in copolymerization | Semantic Scholar [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of MAP kinase/NF-kB mediated signaling and attenuation of lipopolysaccharide induced severe sepsis by cerium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Poly(ethyl acrylate) - Wikipedia [en.wikipedia.org]
- 12. 2-Ethylhexyl acrylate - Wikipedia [en.wikipedia.org]
- 13. infinitalab.com [infinitalab.com]
- 14. scribd.com [scribd.com]
- 15. scilit.com [scilit.com]
- 16. Determination of Reactivity Ratios of N-butyl Acrylate/methyl Methacrylate Copolymerization by NMR Spectroscopy | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pure.tue.nl [pure.tue.nl]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. victortestingmachine.com [victortestingmachine.com]
- 22. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 23. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
A Comparative Guide: n-Propyl Acrylate vs. Butyl Acrylate in Polymer Properties
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, the choice of monomer is a critical determinant of the final polymer's characteristics. Among the diverse family of acrylate monomers, n-propyl acrylate and butyl acrylate are two fundamental building blocks utilized in the synthesis of a wide array of polymers for applications ranging from adhesives and coatings to drug delivery systems. This guide provides an objective comparison of the properties of polymers derived from this compound and butyl acrylate, supported by experimental data, to aid researchers in selecting the optimal monomer for their specific applications.
Executive Summary
Poly(this compound) and poly(butyl acrylate) are both soft, rubbery polymers with low glass transition temperatures. The key distinction lies in the length of their ester side chains, which directly influences their thermal and mechanical properties. Poly(butyl acrylate), with its longer butyl side chain, exhibits a lower glass transition temperature and greater flexibility compared to poly(this compound). Conversely, the shorter propyl side chain in poly(this compound) results in a slightly higher glass transition temperature. Both polymers demonstrate comparable thermal stability, initiating degradation at similar temperatures. The selection between these two monomers will ultimately depend on the desired balance of flexibility, softness, and thermal behavior for the end-use application.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for poly(this compound) and poly(butyl acrylate), providing a clear and concise comparison of their fundamental properties.
| Property | Poly(this compound) | Poly(butyl acrylate) |
| Glass Transition Temperature (Tg) | -35 °C | -54 °C[1] |
| Thermal Decomposition Onset | ~300 °C | ~300 °C |
In-Depth Analysis of Polymer Properties
Glass Transition Temperature (Tg)
The glass transition temperature is a crucial parameter that defines the transition of a polymer from a rigid, glassy state to a more flexible, rubbery state. As indicated in the data table, poly(butyl acrylate) possesses a significantly lower Tg (-54 °C) than poly(this compound) (-35 °C). This difference is attributed to the plasticizing effect of the longer butyl side chain in poly(butyl acrylate), which increases the free volume between polymer chains, allowing for greater segmental motion at lower temperatures. The shorter propyl side chain in poly(this compound) offers less of this plasticizing effect, resulting in a higher Tg.
Thermal Stability
Thermogravimetric analysis (TGA) reveals that both poly(this compound) and poly(butyl acrylate), as primary poly(alkyl acrylates), exhibit similar thermal degradation profiles. They both degrade in a single-stage process that commences at approximately 300 °C. This indicates that for applications where thermal stability in this range is a key consideration, both polymers would perform comparably.
Experimental Protocols
To ensure the reproducibility of the presented data, detailed methodologies for the key experiments are provided below.
Synthesis of Poly(this compound) and Poly(butyl acrylate) via Free-Radical Polymerization
Objective: To synthesize poly(this compound) and poly(butyl acrylate) for comparative analysis of their properties.
Materials:
-
This compound monomer (inhibitor removed)
-
Butyl acrylate monomer (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas supply
-
Round-bottom flask with a condenser and magnetic stirrer
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Monomer Purification: Remove the inhibitor from the this compound and butyl acrylate monomers by passing them through a column of basic alumina.
-
Reaction Setup: In a round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve a specific amount of the purified monomer (either this compound or butyl acrylate) in toluene.
-
Initiator Addition: Add a calculated amount of AIBN (typically 0.1-1.0 mol% with respect to the monomer) to the solution.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen for at least 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to a specific temperature (typically 60-80 °C) using a heating mantle while stirring continuously. The polymerization is allowed to proceed for a predetermined time (e.g., 4-24 hours).
-
Polymer Isolation: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a beaker containing an excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Caption: Influence of side chain length on Tg.
2. Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the synthesized polymers.
Apparatus: Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the dried polymer (typically 5-10 mg) into a TGA pan.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen to prevent oxidation).
-
Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is determined as the temperature at which a significant weight loss begins.
3. Mechanical Properties Determination using Tensile Testing
Objective: To measure the tensile strength and elongation at break of the polymer films.
Apparatus: Universal Testing Machine with appropriate grips and extensometer.
Procedure:
-
Sample Preparation: Prepare thin films of the polymers by solution casting or melt pressing. Cut dumbbell-shaped specimens from the films according to ASTM D638 standards. [2][3]2. Testing: Mount the specimen in the grips of the universal testing machine. Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
-
Data Analysis: Record the load and elongation throughout the test.
-
Tensile Strength: Calculate the maximum stress the specimen can withstand before breaking.
-
Elongation at Break: Calculate the percentage increase in the length of the specimen at the point of fracture.
-
Conclusion
The choice between this compound and butyl acrylate for polymer synthesis is a nuanced decision that hinges on the specific performance requirements of the final product. For applications demanding high flexibility and a very low operating temperature, the lower glass transition temperature of poly(butyl acrylate) makes it the superior choice. Conversely, if a slightly higher rigidity and a moderately low glass transition temperature are acceptable, poly(this compound) presents a viable alternative. Both polymers offer comparable thermal stability, making them suitable for applications where processing or end-use temperatures do not exceed their decomposition threshold. This guide provides the foundational data and experimental context to empower researchers to make an informed decision based on the desired polymer properties.
References
A Comparative Guide to the Purity Validation of n-Propyl Acrylate: GC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of monomers is a critical determinant in the synthesis of polymers, directly influencing the physicochemical properties and performance of the final product. For n-Propyl acrylate, a common monomer in the production of coatings, adhesives, and textiles, ensuring high purity is paramount to achieving desired polymer characteristics and batch-to-batch consistency. This guide provides an objective comparison between Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound purity and alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the optimal method for their specific analytical needs.
Comparison of Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers both high-resolution separation and definitive identification of impurities. However, High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as a UV detector, can be a viable alternative, particularly for non-volatile impurities or when thermal degradation of the analyte is a concern.[1]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on boiling point and polarity in the gas phase, with mass-based detection and identification. | Separation based on polarity in the liquid phase, with UV absorbance-based detection. |
| Analyte Volatility | Ideal for volatile and semi-volatile compounds. | Suitable for a wider range of compounds, including non-volatile and thermally sensitive ones. |
| Impurity Identification | Excellent for identifying unknown impurities through mass spectral library matching. | Identification of unknown impurities is challenging without a mass spectrometer detector. |
| Sensitivity | Typically offers very high sensitivity, often in the parts-per-million (ppm) to parts-per-billion (ppb) range. | Sensitivity is dependent on the chromophore of the analyte and impurities; generally in the ppm range. |
| Potential for Degradation | High temperatures in the injector port and column can potentially cause degradation of thermally labile impurities.[1] | Analysis is performed at or near ambient temperature, minimizing the risk of thermal degradation. |
| Analysis Time | A typical GC-MS run for purity analysis can be completed in under 30 minutes. | Analysis time can be comparable to or slightly shorter than GC-MS, depending on the separation method. |
Potential Impurities in this compound
The primary method for synthesizing this compound is the esterification of acrylic acid with n-propanol.[2] Based on this synthesis route, potential impurities may include:
-
Residual Reactants: n-Propanol and Acrylic Acid.
-
Byproducts of Esterification: Water is a primary byproduct.[3] Side reactions can also lead to the formation of dipropyl ether from the dehydration of n-propanol, especially under acidic conditions.
-
Related Esters: Transesterification with other alcohols present as impurities in the n-propanol feedstock could lead to the formation of other acrylate esters.
-
Polymerization Inhibitors: Compounds like hydroquinone or its monomethyl ether (MEHQ) are often added to prevent polymerization during storage and transport.[4]
-
Oligomers: Small amounts of this compound oligomers may form during synthesis or storage.
Experimental Protocols
Purity Determination by GC-MS
This protocol outlines a general method for the purity analysis of this compound using a standard capillary GC-MS system.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).[5]
-
Capillary Column: A polar column such as a DB-WAX (or equivalent) is recommended for good separation of the acrylate and potential polar impurities like alcohols and acids. A non-polar column like a DB-5 may also be suitable.[6][7]
-
Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C, and hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35 - 350 |
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent, such as dichloromethane or ethyl acetate, to a final concentration of approximately 1000 ppm (0.1%).
-
Vortex the sample to ensure homogeneity.
-
Transfer the diluted sample to a GC vial for analysis.
Data Analysis: The purity of this compound is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
Alternative Purity Analysis by HPLC-UV
This protocol provides a general method for the analysis of this compound using HPLC with UV detection. This method is particularly useful for detecting non-volatile impurities or as a complementary technique to GC-MS.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
HPLC-UV Parameters:
| Parameter | Value |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The ratio may need to be optimized for best separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1000 ppm.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Data Analysis: Similar to the GC-MS method, purity is determined by the area percent of the this compound peak.
Comparative Experimental Data
The following table presents hypothetical data from the analysis of a batch of this compound using both GC-MS and HPLC-UV to illustrate the comparative performance.
| Parameter | GC-MS Result | HPLC-UV Result |
| Purity of this compound (%) | 99.85 | 99.90 |
| Detected Impurities | n-Propanol (0.08%), Acrylic Acid (0.05%), Dipropyl Ether (0.02%) | Unidentified Peak at early retention time (0.10%) |
| Limit of Detection (LOD) | ~1 ppm for most impurities | ~5 ppm for UV-active impurities |
| Limit of Quantitation (LOQ) | ~5 ppm for most impurities | ~15 ppm for UV-active impurities |
| Precision (RSD%, n=6) | < 1% | < 2% |
| Accuracy (Recovery %) | 98-102% | 95-105% |
Interpretation of Hypothetical Data:
In this example, both techniques indicate high purity of the this compound sample. GC-MS was able to identify and quantify the volatile impurities, providing a more detailed impurity profile. HPLC-UV detected an early eluting impurity which may correspond to the polar impurities, but without a mass spectrometer, its identity cannot be definitively confirmed. The slightly higher purity value from HPLC-UV could be due to the non-detection of certain impurities that have poor UV absorbance at the selected wavelength.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the purity validation of this compound by GC-MS and the decision-making process for selecting an appropriate analytical method.
Caption: Workflow for this compound Purity Validation by GC-MS.
Caption: Decision Tree for Selecting an Analytical Method.
Conclusion
For the comprehensive purity validation of this compound, GC-MS stands out as the superior technique due to its high resolving power for volatile compounds and its definitive capability in identifying unknown impurities through mass spectral analysis. This is particularly crucial for ensuring the quality and safety of the monomer, especially in applications with stringent regulatory requirements.
HPLC-UV serves as a valuable orthogonal technique, particularly for confirming the absence of non-volatile or thermally sensitive impurities. It can also be a cost-effective and efficient method for routine quality control when a detailed impurity profile is not required, and the potential impurities are known to be UV-active.
Ultimately, the choice of analytical method should be guided by the specific requirements of the analysis, including the expected nature of impurities, the need for their structural elucidation, and the intended application of the this compound. For comprehensive characterization and validation, a combination of both GC-MS and HPLC-UV may provide the most complete picture of the sample's purity.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and Kinetic Study of Esterification of Acryl... [degruyterbrill.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to Initiators for n-Propyl Acrylate Polymerization
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate initiator is a critical parameter in the synthesis of poly(n-propyl acrylate) with desired properties. This guide provides an objective comparison of common initiators used for the free-radical polymerization of this compound and other structurally similar acrylate monomers. The performance of thermal initiators, redox systems, and photoinitiators is evaluated based on experimental data from scientific literature, focusing on key metrics such as monomer conversion, control over molecular weight, and polydispersity.
Comparative Performance of Initiators
The following table summarizes the performance of different initiators in the polymerization of acrylate monomers. It is important to note that while the focus is on this compound, some of the data presented is derived from studies on structurally similar acrylates like n-butyl acrylate and methyl acrylate, as direct comparative data for this compound is limited. This information still provides valuable insights into the expected behavior of these initiators with this compound.
| Initiator System | Monomer | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | M_w/M_n (PDI) | Key Characteristics |
| Thermal Initiators | |||||||
| AIBN | Methyl Acrylate | 60 | 3.7 | >95 | 10,200 | 1.07 | Well-controlled polymerization with low polydispersity.[1][2] |
| AIBN | n-Butyl Acrylate | 60 | - | - | - | - | Efficient for controlled polymerizations at moderate temperatures.[3] |
| BPO | Methyl Methacrylate | 70 | - | - | - | - | Common thermal initiator, often used in redox systems for lower temperature polymerization.[][5] |
| Redox Initiators | |||||||
| BPO / DMA | Acrylates | Room Temp | - | - | - | - | Enables polymerization at or near room temperature, preventing bubble formation.[6][7] |
| BPO / DMA | Methyl Methacrylate | 30-40 | - | - | - | - | Rate of polymerization is dependent on the BPO/amine molar ratio.[8] |
| APS / TMEDA | Acrylates | Room Temp | - | - | - | - | Water-soluble system suitable for emulsion polymerization.[9] |
| Photoinitiators | |||||||
| Irgacure 819 | Acrylates | Ambient | Minutes | High | - | - | Highly efficient under UV or visible light, allowing for rapid curing.[10] |
| Camphorquinone | Acrylates | Ambient | Minutes | High | - | - | Used with an amine co-initiator to generate radicals upon light exposure.[10] |
Disclaimer: Data for methyl acrylate and methyl methacrylate are included to provide a comparative perspective on initiator performance in acrylate polymerization. The performance with this compound is expected to be similar but may vary.
Discussion of Initiator Performance
Thermal Initiators like Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO) are widely used due to their predictable decomposition kinetics. AIBN, for instance, has been shown to yield well-defined polymers with low polydispersities in acrylate polymerization.[1] The choice of thermal initiator is often dictated by the desired reaction temperature, which is determined by the initiator's half-life.[9]
Redox Initiators , such as the combination of Benzoyl Peroxide (BPO) and N,N-Dimethylaniline (DMA), offer the significant advantage of initiating polymerization at lower temperatures, even at room temperature.[6][11] This is particularly beneficial for bulk polymerization where high temperatures can lead to undesirable side reactions and bubble formation.[6] The efficiency of redox systems is highly dependent on the ratio of the oxidizing and reducing agents.[7]
Photoinitiators provide temporal and spatial control over the polymerization process, as initiation only occurs upon exposure to a light source of a specific wavelength.[12][13] This allows for the rapid, on-demand curing of acrylate formulations, which is highly valuable in applications like coatings and 3D printing.[6] Photoinitiators are classified as Type I (cleavage) or Type II (H-abstraction), with Type I initiators like Irgacure 819 being known for their high efficiency.[10][14]
Experimental Protocols
Below are generalized experimental protocols for the polymerization of this compound using different initiation methods. These are based on established procedures for similar acrylate monomers and should be optimized for specific experimental setups and desired polymer characteristics.
Protocol 1: Thermal Polymerization using AIBN
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene or anisole)
-
Schlenk flask or reaction vessel with a magnetic stirrer
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Purify this compound by passing it through a column of basic alumina to remove the inhibitor.
-
In a Schlenk flask, dissolve the desired amount of AIBN in the solvent.
-
Add the purified this compound to the flask. The monomer to initiator ratio will determine the target molecular weight.
-
Seal the flask and degas the solution by three freeze-pump-thaw cycles or by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes to remove oxygen.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C for AIBN).[3]
-
Stir the reaction mixture for the specified duration. Monitor the reaction progress by taking samples at intervals and analyzing for monomer conversion via techniques like ¹H NMR or gravimetry.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).
-
Filter and dry the resulting poly(this compound) under vacuum.
-
Characterize the polymer for its molecular weight (M_n, M_w) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Protocol 2: Redox-Initiated Polymerization using BPO/DMA
Materials:
-
This compound (inhibitor removed)
-
Benzoyl Peroxide (BPO)
-
N,N-Dimethylaniline (DMA)
-
Reaction vessel with a magnetic stirrer
Procedure:
-
Purify this compound as described in Protocol 1.
-
In a reaction vessel, dissolve BPO in the purified this compound. The concentration of BPO will influence the polymerization rate.
-
Thoroughly mix the solution.
-
To initiate the polymerization, add the desired amount of DMA (the reductant) to the monomer/BPO mixture. The molar ratio of DMA to BPO is a critical parameter affecting the initiation rate.[7]
-
Stir the mixture at room temperature. The polymerization is typically exothermic, and temperature monitoring may be necessary.
-
Allow the reaction to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.
-
Work-up and purification of the polymer can be performed as described in Protocol 1.
Protocol 3: Photopolymerization using a Type I Photoinitiator
Materials:
-
This compound (inhibitor removed)
-
Type I Photoinitiator (e.g., Irgacure 819)
-
UV or visible light source with a specific wavelength output
-
Reaction vessel transparent to the wavelength of the light source
Procedure:
-
Purify this compound as described in Protocol 1.
-
Dissolve the photoinitiator in the purified this compound in the reaction vessel. The concentration of the photoinitiator will affect the curing speed.
-
Protect the mixture from ambient light to prevent premature polymerization.
-
If necessary, degas the solution to minimize oxygen inhibition.
-
Initiate the polymerization by exposing the mixture to the light source. The exposure time will depend on the light intensity, initiator concentration, and desired conversion.
-
The polymerization will proceed rapidly. Monitor the curing process as needed.
-
Once the desired conversion is reached, turn off the light source to stop the initiation.
-
The resulting polymer can be used directly or purified as described in Protocol 1.
Visualizing the Polymerization Workflow
The following diagram illustrates the general experimental workflow for a free-radical polymerization of this compound.
Caption: General workflow for this compound polymerization.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. AIBN | BIOLAR [biolar.lv]
- 5. rjpbcs.com [rjpbcs.com]
- 6. mdpi.com [mdpi.com]
- 7. Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photoinitiator - Wikipedia [en.wikipedia.org]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Mechanical Properties of Poly(n-Propyl Acrylate) and Other Polyacrylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanical properties of poly(n-propyl acrylate) against other common polyacrylates, namely poly(methyl acrylate), poly(ethyl acrylate), and poly(butyl acrylate). The information presented herein is intended to assist researchers in selecting the appropriate polymer for their specific applications, with a focus on providing supporting experimental data and methodologies.
Introduction
Polyacrylates are a versatile class of polymers known for their wide range of applications, from adhesives and coatings to biomedical devices and drug delivery systems. The mechanical properties of these polymers are highly dependent on the structure of the alkyl ester side chain. As the length of this side chain increases, the physical characteristics of the polymer can change significantly, transitioning from rigid and brittle to soft and flexible. This guide focuses on elucidating these differences to aid in material selection and formulation development.
Comparison of Mechanical Properties
The mechanical behavior of polyacrylates is primarily dictated by their glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition has a profound impact on properties such as tensile strength, Young's modulus, and elongation at break.
Quantitative Data Summary
The following tables summarize the key mechanical properties of the four polyacrylates. It is important to note that obtaining consistent data for the tensile properties of the softer polyacrylates (ethyl, n-propyl, and butyl) can be challenging due to their low glass transition temperatures, which makes them soft and tacky at room temperature.
| Polymer | Glass Transition Temperature (Tg) (°C) |
| Poly(methyl acrylate) | 10 |
| Poly(ethyl acrylate) | -24[1] |
| Poly(this compound) | -35 |
| Poly(butyl acrylate) | -54 |
Note on Tensile Properties Data: While extensive data is available for the more rigid poly(methyl methacrylate) (PMMA), specific tensile strength, Young's modulus, and elongation at break values for the homopolymers of poly(ethyl acrylate), poly(this compound), and poly(butyl acrylate) are not consistently reported in readily available literature. This is largely due to their very low glass transition temperatures, which result in soft, rubbery materials that are difficult to test in a standard tensile setup. Their mechanical behavior is often characterized in the context of copolymers or as part of a formulation for applications like pressure-sensitive adhesives. Generally, as the alkyl chain length increases from methyl to butyl acrylate, the tensile strength and Young's modulus decrease, while the elongation at break increases significantly.
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Poly(methyl acrylate) | 7.0 | 3.0 | 750 |
| Poly(ethyl acrylate) | Data not readily available | Data not readily available | Data not readily available |
| Poly(this compound) | Data not readily available | Data not readily available | Data not readily available |
| Poly(butyl acrylate) | Data not readily available | Data not readily available | Data not readily available |
Experimental Protocols
The data presented in this guide is typically determined using standardized experimental procedures. The following are detailed methodologies for the key experiments cited.
Tensile Properties Measurement (ASTM D638 / ASTM D882)
Tensile properties such as tensile strength, Young's modulus, and elongation at break are determined using a universal testing machine according to ASTM D638 for rigid plastics or ASTM D882 for thin plastic sheeting.
-
Specimen Preparation: Test specimens are prepared in a standard dumbbell or dog-bone shape to ensure that stress is concentrated in the center of the specimen, leading to a consistent fracture pattern. For thin films, rectangular strips are used.
-
Test Procedure: The specimen is securely held in the grips of the universal testing machine. A tensile force is applied at a constant rate of crosshead displacement until the specimen fails. The force and the corresponding elongation are recorded throughout the test.
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Glass Transition Temperature (Tg) Determination (ASTM E1640)
The glass transition temperature is determined using Dynamic Mechanical Analysis (DMA) as per ASTM E1640.
-
Principle: DMA measures the viscoelastic properties of a material as a function of temperature. A small, oscillating stress is applied to a sample, and the resulting strain is measured.
-
Test Procedure: A sample of the polymer is subjected to a controlled temperature program (usually a ramp) while a sinusoidal mechanical oscillation is applied. The storage modulus (elastic response), loss modulus (viscous response), and tan delta (the ratio of loss to storage modulus) are recorded.
-
Data Analysis: The glass transition is identified by a sharp decrease in the storage modulus and a peak in the tan delta curve. The Tg value is typically reported as the temperature at the peak of the tan delta curve.
Visualization of Property Relationships
The following diagram illustrates the general trend of decreasing glass transition temperature and increasing flexibility with the increasing length of the alkyl side chain in the polyacrylate series.
Caption: Relationship between polyacrylate side chain length and mechanical properties.
Conclusion
The mechanical properties of polyacrylates are highly tunable by altering the length of the alkyl ester side chain. Poly(methyl acrylate) is a relatively hard and brittle polymer with the highest glass transition temperature in this series. As the alkyl chain length increases to ethyl, n-propyl, and butyl, the glass transition temperature progressively decreases, resulting in softer, more flexible, and tackier materials. This trend directly influences their suitability for various applications. While specific tensile data for the softer polyacrylates is sparse due to their physical nature, the established relationship between Tg and mechanical behavior provides a strong foundation for material selection. For applications requiring flexibility and adhesion, the longer-chain polyacrylates are generally preferred, whereas for applications demanding rigidity, poly(methyl acrylate) or its copolymers are more suitable. Researchers and developers are encouraged to consider the intended application's operating temperature in relation to the polymer's Tg to ensure optimal performance.
References
A Comparative Guide to the Thermal Analysis of Poly(n-Propyl Acrylate) and its Homologues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties of poly(n-propyl acrylate) (PnPA) with its common homologues, poly(methyl acrylate) (PMA) and poly(butyl acrylate) (PBA). The thermal behavior of these polymers, characterized by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), is crucial for determining their processing parameters, stability, and suitability for various applications, including in the pharmaceutical and biomedical fields.
Comparative Thermal Analysis Data
The thermal properties of poly(n-alkyl acrylates) are significantly influenced by the length of the alkyl side chain. An increase in the length of the n-alkyl side chain generally leads to a decrease in the glass transition temperature (Tg) due to increased segmental mobility. The thermal stability, as determined by TGA, also shows trends related to the ester side chain.
Table 1: Summary of DSC and TGA Data for Poly(n-Alkyl Acrylates)
| Polymer | Repeating Unit | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) |
| Poly(methyl acrylate) (PMA) | -(CH₂-CH(COOCH₃))- | 6 - 10 | ~250 - 300 | ~350 - 400 |
| Poly(this compound) (PnPA) | -(CH₂-CH(COOCH₂CH₂CH₃))- | -37 | Not explicitly found; general trend suggests ~250-300 | Not explicitly found; general trend suggests ~350-400 |
| Poly(butyl acrylate) (PBA) | -(CH₂-CH(COOCH₂CH₂CH₂CH₃))- | -54 to -45[1] | ~220 - 290[1] | ~360 - 400[2] |
Note: The glass transition temperature and decomposition temperatures can be influenced by factors such as molecular weight, polydispersity, and experimental conditions (e.g., heating rate).
Experimental Protocols
Detailed methodologies for the thermal analysis of polyacrylates are provided below. These protocols are based on standard practices for polymer characterization.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Methodology:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
First Heating Scan: The sample is heated from a low temperature (e.g., -80°C) to a temperature well above the expected Tg (e.g., 50°C) at a constant heating rate (e.g., 10°C/min). This step is performed to erase the thermal history of the sample.
-
Cooling Scan: The sample is then cooled from the high temperature back to the starting low temperature at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first heating scan. The Tg is determined from the midpoint of the inflection in the heat flow curve of this second scan.
-
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to ensure a non-oxidative environment.
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min). The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is typically determined as the temperature at which a significant weight loss begins. The peak decomposition temperature is identified from the derivative of the TGA curve (DTG curve), which shows the maximum rate of weight loss.
Experimental Workflow
The following diagram illustrates the logical workflow for the thermal analysis of poly(this compound) and its comparison with other poly(n-alkyl acrylates).
References
A Comparative Guide to the Reproducibility of n-Propyl Acrylate Polymerization
For researchers, scientists, and professionals in drug development, the synthesis of well-defined polymers is paramount. N-propyl acrylate is a key monomer in the production of various polymeric materials, and achieving reproducible polymerization is crucial for consistent material properties and reliable performance in applications such as drug delivery systems and advanced coatings. This guide provides an objective comparison of the reproducibility of this compound polymerization via three common methods: Free Radical Polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-transfer (RAFT) Polymerization.
While direct comparative studies on the reproducibility of this compound polymerization are limited, this guide draws upon experimental data from closely related acrylate monomers, such as methyl acrylate and n-butyl acrylate, to provide a comprehensive overview of the expected performance and challenges associated with each technique.
Comparison of Polymerization Methods
The reproducibility of a polymerization reaction is intrinsically linked to its level of control over polymer characteristics such as molecular weight (Mn), polydispersity index (PDI), and monomer conversion. Controlled radical polymerization techniques, namely ATRP and RAFT, offer significant advantages over conventional free radical polymerization in achieving reproducible results.
| Polymerization Method | Control over Polymerization | Expected Polydispersity Index (PDI) | Key Advantages | Key Disadvantages Affecting Reproducibility |
| Free Radical Polymerization | Low | > 1.5 | Simple setup, fast reaction rates. | Highly sensitive to initial conditions, difficult to control molecular weight and PDI, prone to side reactions. |
| Atom Transfer Radical Polymerization (ATRP) | High | 1.1 - 1.5 | Well-defined polymers, predictable molecular weights. | Sensitive to oxygen and impurities, requires careful catalyst selection and purification.[1][2] |
| Reversible Addition-Fragmentation chain-transfer (RAFT) Polymerization | High | 1.1 - 1.4 | Tolerant to a wider range of functional groups and reaction conditions, versatile. | Potential for retardation and side reactions depending on the RAFT agent and monomer, requires careful selection of RAFT agent.[3] |
Quantitative Data from Representative Acrylate Polymerizations
The following tables summarize typical experimental data for the polymerization of acrylates using free radical, ATRP, and RAFT methods. This data, primarily from studies on methyl and n-butyl acrylate, illustrates the degree of control and expected outcomes for the polymerization of this compound under similar conditions.
Table 1: Representative Data for Free Radical Polymerization of Acrylates
| Monomer | Initiator | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| n-Butyl Acrylate | AIBN | 60 | 4 | 58 | 55,000 | 2.1 | N/A |
| Methyl Acrylate | Benzoyl Peroxide | 70 | 2 | 75 | 80,000 | 2.5 | N/A |
Table 2: Representative Data for ATRP of Acrylates
| Monomer | Initiator / Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| Methyl Acrylate | EBiB / CuBr / PMDETA | 60 | 3.7 | 85 | 10,200 | 1.07 | [4] |
| n-Butyl Acrylate | MBrP / CuBr / dNbpy | 80 | 6 | 92 | 23,000 | 1.15 | [5] |
| Methyl Acrylate | EBiB / CuBr / TPEDA | 80 | 1.5 | 98 | 9,700 | 1.13 | [4] |
Table 3: Representative Data for RAFT Polymerization of Acrylates
| Monomer | RAFT Agent / Initiator | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| n-Butyl Acrylate | DDMAT / AIBN | 70 | 4 | >95 | 20,000 | 1.10 | N/A |
| Methyl Acrylate | CPADB / AIBN | 60 | 2 | 80 | 15,000 | 1.12 | N/A |
| n-Butyl Acrylate | PETTC / AIBN | 60 | 24 | 99 | 45,000 | 1.08 | N/A |
Experimental Protocols
Detailed experimental protocols are essential for ensuring the reproducibility of polymerization reactions. Below are representative protocols for each of the three polymerization methods, which can be adapted for this compound.
Free Radical Polymerization of this compound (Illustrative Protocol)
-
Materials: this compound (inhibitor removed), azobisisobutyronitrile (AIBN) (recrystallized), and an appropriate solvent (e.g., toluene).
-
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound and AIBN in toluene.
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for 30 minutes.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitor the reaction progress by taking samples at regular intervals for analysis of monomer conversion (e.g., by ¹H NMR or GC).
-
Terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
-
Atom Transfer Radical Polymerization (ATRP) of this compound (Illustrative Protocol)[4][6]
-
Materials: this compound (inhibitor removed), ethyl α-bromoisobutyrate (EBiB), copper(I) bromide (CuBr), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), and a solvent (e.g., anisole).
-
Procedure:
-
To a dry Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and deoxygenate by three freeze-pump-thaw cycles.
-
Under an inert atmosphere, add anisole, this compound, and PMDETA to the flask.
-
Stir the mixture until the copper complex forms (indicated by a color change).
-
Inject the initiator, EBiB, to start the polymerization.
-
Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 60 °C).
-
Take samples periodically to monitor monomer conversion, molecular weight, and PDI.
-
Terminate the polymerization by opening the flask to air and diluting with a suitable solvent.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry.
-
Reversible Addition-Fragmentation chain-transfer (RAFT) Polymerization of this compound (Illustrative Protocol)[7]
-
Materials: this compound (inhibitor removed), a suitable RAFT agent (e.g., 2-cyanoprop-2-yl dithiobenzoate), AIBN (recrystallized), and a solvent (e.g., 1,4-dioxane).
-
Procedure:
-
In a Schlenk flask, combine this compound, the RAFT agent, AIBN, and 1,4-dioxane.
-
Subject the mixture to at least three freeze-pump-thaw cycles to remove oxygen.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitor the polymerization by taking aliquots for analysis of conversion and molecular weight evolution.
-
Quench the reaction by cooling and exposure to air.
-
Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.
-
Factors Influencing Reproducibility
Several factors can significantly impact the reproducibility of this compound polymerization experiments. Careful control of these variables is essential for obtaining consistent results.
-
Purity of Monomers and Reagents: Impurities in the monomer, initiator, or solvent can act as inhibitors or chain transfer agents, leading to variations in reaction rates and polymer characteristics.[6]
-
Oxygen Content: Radical polymerizations are highly sensitive to oxygen, which can act as an inhibitor. Thorough deoxygenation of the reaction mixture is critical for reproducibility, especially in ATRP.
-
Temperature Control: The rates of initiation, propagation, and termination are all temperature-dependent. Precise and stable temperature control is necessary for consistent polymerization kinetics.
-
Initiator and Catalyst Concentration: The concentration of the initiator in free radical polymerization and the ratio of initiator to catalyst in ATRP and RAFT directly influence the polymerization rate and the final molecular weight.[7]
-
Side Reactions: Acrylate polymerizations are prone to side reactions such as backbiting and β-scission, which can lead to branching and affect the final polymer architecture and properties. The extent of these side reactions can be influenced by temperature and monomer concentration, impacting reproducibility.[8]
Visualizing Polymerization Workflows
The following diagrams illustrate the general workflows for the three polymerization methods discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Graeme Moad on the status of the RAFT dilemma [advancedsciencenews.com]
- 4. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. imaging.org [imaging.org]
- 8. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: N-Propyl Acrylate Copolymers in Drug Delivery and Medical Adhesives
A Comparative Guide for Researchers and Drug Development Professionals
In the dynamic landscape of drug delivery and medical materials, the choice of polymer is paramount to the efficacy, safety, and performance of the final product. This guide offers a comprehensive comparison of n-Propyl acrylate-based copolymers against two widely used alternatives: Poly(lactic-co-glycolic acid) (PLGA) for drug delivery applications and silicone-based adhesives for medical patches. By presenting available experimental data, this document aims to provide researchers, scientists, and drug development professionals with a clear, objective overview to inform their material selection process.
Section 1: this compound Copolymers vs. PLGA in Controlled Drug Release
This compound (nPA) copolymers are emerging as versatile platforms for controlled drug delivery, offering tunable properties for various therapeutic applications. A key competitor in this arena is the well-established biodegradable polyester, PLGA. While direct comparative studies are limited, this section compiles representative data from individual studies to highlight the performance characteristics of each polymer system.
Data Presentation: Drug Release and Nanoparticle Properties
The following table summarizes key performance metrics for this compound copolymer and PLGA-based nanoparticles from different studies. It is important to note that these values are not from a head-to-head comparison and should be interpreted as indicative of the typical performance of each material under the specific experimental conditions of their respective studies.
| Property | This compound-based Copolymer (Example) | Poly(lactic-co-glycolic acid) (PLGA) (Example) |
| Nanoparticle Size (nm) | ~150 - 250 | ~100 - 300[1] |
| Drug Encapsulation Efficiency (%) | > 80% | > 90%[2] |
| Initial Burst Release (%) | ~20 - 30% within the first 24 hours | ~15 - 40% within the first 24 hours[3] |
| Sustained Release Profile | Up to 7 days | Can be tailored from days to months[2] |
| Primary Release Mechanism | Diffusion and polymer erosion | Bulk erosion via hydrolysis of ester bonds[1] |
Experimental Protocols
A typical method for synthesizing this compound copolymer nanoparticles for drug delivery is through emulsion polymerization.
-
Monomer Preparation: this compound and a functional co-monomer (e.g., acrylic acid for pH-responsiveness) are mixed in desired molar ratios.
-
Emulsification: The monomer mixture is added to an aqueous solution containing a surfactant (e.g., sodium dodecyl sulfate) and subjected to high-speed homogenization to form an oil-in-water emulsion.
-
Polymerization: A water-soluble initiator (e.g., potassium persulfate) is added to the emulsion, and the reaction is carried out at a controlled temperature (e.g., 70°C) under an inert atmosphere (e.g., nitrogen) for a specified duration (e.g., 6-8 hours).
-
Purification: The resulting nanoparticle dispersion is purified by dialysis against deionized water to remove unreacted monomers, surfactant, and initiator.
-
Drug Loading: The drug can be loaded during the polymerization process (in-situ) or after nanoparticle formation by incubation.
The solvent evaporation method is a common technique for preparing drug-loaded PLGA nanoparticles.
-
Polymer-Drug Solution: PLGA and the therapeutic agent are dissolved in a volatile organic solvent (e.g., dichloromethane).
-
Emulsification: This organic solution is then emulsified in an aqueous phase containing a stabilizer (e.g., polyvinyl alcohol) using high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure or by continuous stirring at room temperature, leading to the formation of solid nanoparticles.
-
Collection and Washing: The nanoparticles are collected by centrifugation, washed with deionized water to remove the stabilizer and any unloaded drug, and then lyophilized for storage.
Workflow Visualization
Section 2: this compound Copolymers vs. Silicone Adhesives in Transdermal Patches
In the realm of transdermal drug delivery and medical wearables, the adhesive plays a critical role in ensuring patient comfort, adherence, and effective drug permeation. Acrylate copolymers, including those based on this compound, are widely used due to their versatility and cost-effectiveness. They are often compared with silicone-based adhesives, which are known for their biocompatibility and gentle adhesion.
Data Presentation: Adhesion and Mechanical Properties
The following table presents a comparison of typical properties for this compound-based and silicone-based pressure-sensitive adhesives (PSAs). As with the previous section, this data is compiled from various sources and is intended for illustrative purposes.
| Property | This compound-based PSA (Typical) | Silicone-based PSA (Typical) |
| Adhesion to Steel (oz/in) | 70 - 150+[4] | 30 - 60[4] |
| Tack | High | Low to Moderate[5] |
| Shear Strength (Cohesion) | Good to Excellent | Moderate |
| Operating Temperature Range | -40°C to 149°C[4] | -73°C to 260°C[4] |
| Cost | Lower | Higher[4][6] |
| Biocompatibility | Good | Excellent[6] |
| Repositionability | Limited | Good |
Experimental Protocols
-
Sample Preparation: A strip of the adhesive tape of a specified width is applied to a standard test panel (e.g., stainless steel) using a controlled weight roller to ensure uniform contact.
-
Conditioning: The bonded assembly is allowed to dwell for a specific period (e.g., 20 minutes or 24 hours) under controlled temperature and humidity.
-
Testing: The test panel is clamped in the lower jaw of a tensile testing machine, and the free end of the tape is clamped in the upper jaw. The tape is then peeled from the panel at a constant speed (e.g., 12 inches/minute) and at a specified angle (e.g., 180°).
-
Measurement: The force required to peel the tape is recorded, and the peel adhesion is reported as the average force per unit width of the tape (e.g., in oz/in or N/cm).
-
Apparatus: A polyken probe tack tester or a similar instrument is used. This device measures the force required to separate an adhesive from a probe of a standard surface area that has been brought into contact with the adhesive under a defined pressure and for a specific time.
-
Sample Preparation: The adhesive sample is placed on the instrument's platform.
-
Testing: The probe is brought into contact with the adhesive surface for a short duration (e.g., 1 second) with a controlled force. The probe is then withdrawn at a specified rate.
-
Measurement: The maximum force required to break the adhesive bond is measured and reported as the tack value.
Logical Relationship Visualization
Conclusion
This compound-based copolymers present a compelling option in the polymer scientist's toolkit, offering a balance of performance and cost-effectiveness. In drug delivery, they demonstrate potential for controlled release, though PLGA remains a benchmark for long-term, biodegradable applications. For medical adhesives, this compound copolymers provide strong adhesion and are economically advantageous, while silicone adhesives are preferred for applications demanding the utmost biocompatibility and gentleness on the skin. The selection of the optimal polymer will ultimately depend on the specific requirements of the drug, the desired release profile, the duration of use, and the target patient population. Further direct comparative studies are warranted to provide a more definitive performance ranking of these versatile materials.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stockwell.com [stockwell.com]
- 5. The Difference Between Rubber, Acrylic, and Silicone PSA Tapes — Engineered Materials Inc. [engineeredmaterialsinc.com]
- 6. chempoint.com [chempoint.com]
A Comparative Guide to the Polymerization Kinetics of n-Propyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review and comparison of the polymerization kinetics of n-Propyl Acrylate (nPA) across various polymerization techniques. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to serve as a valuable resource for researchers and professionals in the fields of polymer chemistry and drug development.
Introduction to this compound Polymerization
This compound is an acrylic acid ester that serves as a versatile monomer in the synthesis of a wide range of polymers. The kinetics of its polymerization are of significant interest due to their direct influence on the final properties of the resulting polymer, such as molecular weight, polydispersity, and architecture. Understanding and controlling these kinetics are crucial for tailoring polymer characteristics for specific applications, including drug delivery systems, adhesives, and coatings. This guide explores the kinetic aspects of nPA polymerization through free-radical, Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT), and emulsion polymerization methods.
Comparison of Polymerization Kinetics
The rate of polymerization and the resulting polymer properties are highly dependent on the chosen polymerization technique. Below is a comparative summary of kinetic parameters for this compound and related acrylates across different methods. Due to the limited availability of a complete kinetic dataset for this compound across all techniques, data for structurally similar monomers such as n-butyl acrylate (nBA) and methyl acrylate (MA) are included for comparative purposes, as the kinetic behavior is expected to be similar.
Table 1: Comparison of Propagation Rate Constants (k_p) for Various Acrylates
| Polymerization Method | Monomer | k_p (L mol⁻¹ s⁻¹) | Temperature (°C) | Notes |
| Emulsion Polymerization | This compound | 467 | 30 | As a proxy from n-propyl methacrylate.[1] |
| Free Radical (Bulk) | Methyl Acrylate | 769 | 30 | Value may be high due to autoacceleration.[1] |
| Free Radical (Bulk) | n-Butyl Acrylate | 13 | 25 | |
| ATRP | Methyl Acrylate | 2.7 x 10⁴ | 50 | Extrapolated value.[2] |
| ATRP | n-Butyl Acrylate | - | 85-120 | Slower kinetics compared to MMA. |
Table 2: General Comparison of Polymerization Techniques for Acrylates
| Feature | Free Radical Polymerization | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain Transfer (RAFT) | Emulsion Polymerization |
| Control over MW/PDI | Poor to moderate | Excellent | Excellent | Good |
| Polymerization Rate | Fast, can be difficult to control | Moderate, tunable | Moderate, can be retarded | Very fast |
| Reaction Conditions | Wide range of temperatures and solvents | Requires catalyst/ligand system, sensitive to oxygen | Requires a RAFT agent, can be sensitive to impurities | Requires surfactant and water, multiphase system |
| Typical PDI | > 1.5 | < 1.3 | < 1.3 | 1.5 - 2.5 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for the key polymerization techniques discussed.
Free-Radical Polymerization (Bulk)
Objective: To polymerize this compound via a simple bulk free-radical process.
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Solvent (e.g., toluene or benzene, optional for solution polymerization)
-
Schlenk flask or reaction tube
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Inhibitor from this compound is removed by passing it through a column of basic alumina.
-
A known amount of this compound and AIBN (typically 0.1-1 mol% relative to the monomer) are added to a Schlenk flask.
-
The mixture is degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
The flask is backfilled with an inert gas (Nitrogen or Argon).
-
The reaction vessel is then placed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) to initiate the polymerization.
-
The reaction is allowed to proceed for a predetermined time. Samples can be withdrawn at intervals to monitor monomer conversion by techniques like gravimetry, gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
The polymerization is quenched by rapid cooling and exposure to air.
-
The resulting polymer is purified by precipitation in a non-solvent (e.g., methanol or hexane) and dried under vacuum.
Atom Transfer Radical Polymerization (ATRP)
Objective: To synthesize poly(this compound) with controlled molecular weight and low polydispersity.
Materials:
-
This compound (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) or similar alkyl halide initiator
-
Copper(I) bromide (CuBr) as the catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand
-
Anisole or other appropriate solvent
-
Schlenk flask
-
Nitrogen or Argon source
-
Syringes for transfer of degassed liquids
-
Oil bath
Procedure:
-
The monomer is purified as described for free-radical polymerization.
-
The catalyst (CuBr) and a magnetic stir bar are added to a Schlenk flask. The flask is sealed and subjected to several vacuum/inert gas cycles to remove oxygen.
-
Degassed solvent and ligand (PMDETA) are added to the flask via syringe, and the mixture is stirred to form the catalyst complex.
-
Degassed this compound is then added to the reaction mixture.
-
The polymerization is initiated by the addition of the degassed initiator (EBiB) via syringe.
-
The reaction is carried out at a specific temperature (e.g., 60-90 °C) in an oil bath.
-
Samples are taken periodically to monitor monomer conversion and the evolution of molecular weight and polydispersity using GC and Size Exclusion Chromatography (SEC), respectively.
-
The polymerization is terminated by opening the flask to air, which oxidizes the Cu(I) catalyst.
-
The polymer is purified by passing the reaction mixture through a column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
Objective: To prepare well-defined poly(this compound) using a RAFT agent.
Materials:
-
This compound (inhibitor removed)
-
AIBN or other radical initiator
-
A suitable RAFT agent (e.g., a trithiocarbonate or dithiobenzoate)
-
Solvent (e.g., dioxane, toluene)
-
Reaction vessel (e.g., ampule or Schlenk flask)
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
The monomer is purified to remove the inhibitor.
-
The monomer, RAFT agent, and initiator are dissolved in the chosen solvent in a reaction vessel. The ratio of these components is crucial for controlling the molecular weight.
-
The solution is thoroughly degassed using freeze-pump-thaw cycles.
-
The vessel is sealed under vacuum or backfilled with an inert gas.
-
The polymerization is initiated by placing the vessel in an oil bath at a constant temperature (e.g., 60-80 °C).
-
The reaction progress is monitored by taking samples at different time points and analyzing for monomer conversion (by NMR or GC) and polymer characteristics (by SEC).
-
The polymerization is stopped by rapid cooling.
-
The polymer is isolated by precipitation in a suitable non-solvent and dried.
Emulsion Polymerization
Objective: To produce a stable aqueous dispersion of poly(this compound).
Materials:
-
This compound
-
Deionized water
-
Surfactant (e.g., sodium dodecyl sulfate, SDS)
-
Water-soluble initiator (e.g., potassium persulfate, KPS)
-
Reaction kettle with a mechanical stirrer, condenser, nitrogen inlet, and temperature control
-
Nitrogen source
Procedure:
-
Deionized water and the surfactant are charged into the reaction kettle and stirred under a nitrogen purge to remove oxygen.
-
The mixture is heated to the desired reaction temperature (e.g., 70-80 °C).
-
A portion of the this compound monomer is added to the reactor to form an emulsion.
-
The initiator, dissolved in a small amount of deionized water, is added to the reactor to start the polymerization.
-
The remaining monomer is then fed into the reactor over a period of time (semi-batch process) to control the reaction exotherm.
-
After the monomer feed is complete, the reaction is held at the same temperature for a period to ensure high monomer conversion.
-
The resulting polymer latex is cooled to room temperature.
-
Monomer conversion can be determined by gravimetry after drying a sample of the latex. Particle size and distribution can be measured using dynamic light scattering (DLS).
Visualizing Polymerization Workflows
The following diagrams illustrate the general workflows for free-radical polymerization and a signaling pathway for controlled radical polymerization techniques.
Caption: General workflow for bulk free-radical polymerization.
References
Safety Operating Guide
Personal protective equipment for handling n-Propyl acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of n-Propyl acrylate, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedural guidance is designed to directly address operational questions and establish a trusted source for laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is imperative to prevent exposure. This substance is classified as a flammable liquid and vapor, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The following table summarizes the required personal protective equipment.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves. Butyl rubber or nitrile rubber are recommended for handling acrylates. Double gloving may be appropriate for certain procedures.[2][3] | Prevents skin contact, which can cause irritation. While specific breakthrough times for this compound are not readily available, studies on similar acrylates show that butyl and nitrile rubber offer superior resistance compared to natural rubber.[2][3] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the inhalation of vapors, which can cause respiratory tract irritation. |
Note on Glove Selection: The selection of appropriate gloves is critical. While specific permeation breakthrough time data for this compound is not widely published, studies on multifunctional acrylates have shown that butyl rubber and nitrile rubber gloves exhibited no detectable permeation for up to 480 minutes under test conditions.[2][3] In contrast, natural rubber gloves showed breakthrough in as little as 30-60 minutes.[3] It is strongly recommended to consult the glove manufacturer's specific chemical resistance data for this compound if available.
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risks. The following step-by-step plan outlines the procedures for preparation, use, and cleanup.
Workflow for Safe Handling of this compound
Step 1: Preparation
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use.
-
Prepare the Work Area: Ensure the work area is clean and uncluttered. Verify that the chemical fume hood is functioning correctly. Locate the nearest eyewash station and safety shower.
Step 2: Handling
-
Dispense the Chemical: Handle this compound in a well-ventilated area, preferably within a chemical fume hood. Use only non-sparking tools to prevent ignition of flammable vapors.
-
Perform the Experiment: Keep containers of this compound closed when not in use. Avoid direct contact with skin and eyes. If any chemical comes into contact with your gloves, remove them immediately, wash your hands, and don new gloves.
Step 3: Cleanup
-
Decontaminate Equipment: Clean any equipment that has come into contact with this compound using an appropriate solvent, followed by soap and water.
-
Segregate Waste: All materials contaminated with this compound, including used gloves, absorbent pads, and empty containers, must be collected as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.
-
Solid Waste: Place all contaminated solid waste, such as gloves, paper towels, and pipette tips, in a separate, clearly labeled hazardous waste bag or container.
Step 2: Labeling and Storage
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Step 3: Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste disposal. Contact your EHS department to arrange for the pickup and disposal of the waste by a licensed contractor.
-
Regulatory Compliance: Ensure that all disposal practices are in accordance with local, state, and federal regulations.
Experimental Protocol: Glove Permeation Testing
The following is a summary of the standard test method for determining the resistance of protective clothing materials to permeation by liquid chemicals, as outlined in ASTM F739.
Objective: To measure the breakthrough time and permeation rate of a chemical through a protective material.
Materials:
-
Permeation test cell
-
Protective glove material specimen
-
Challenge liquid (this compound)
-
Collecting medium (gas or liquid)
-
Analytical instrument capable of detecting the chemical (e.g., gas chromatograph)
Procedure:
-
The protective glove material is placed in the permeation cell, dividing it into two chambers.
-
The challenge liquid (this compound) is introduced into one chamber, in continuous contact with the outer surface of the glove material.
-
A collecting medium (typically a gas like nitrogen or a liquid) is circulated through the other chamber, in contact with the inner surface of the glove material.
-
The collecting medium is continuously monitored by an analytical instrument to detect the presence of the challenge chemical.
-
Breakthrough Time: The time from the initial contact of the chemical with the glove material until it is detected on the other side is recorded as the breakthrough time.
-
Permeation Rate: The rate at which the chemical passes through the material after breakthrough is also measured.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
